HIV-1 inhibitor-47
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRMTBJVSOJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Action of HIV-1 Inhibitor-47: A Technical Guide to its Core Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for HIV-1 inhibitor-47, a molecule of interest in the ongoing development of novel anti-retroviral therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the inhibitor's molecular target, the relevant biological pathways, and the experimental methodologies used to characterize its activity.
Executive Summary
This compound is a small molecule that counteracts the Human Immunodeficiency Virus 1 (HIV-1) by preventing the degradation of the host's natural antiviral defense protein, APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G). The inhibitor targets the interaction between the viral infectivity factor (Vif) protein and APOBEC3G, thereby preserving APOBEC3G's ability to be incorporated into new viral particles and inhibit viral replication. The primary reported quantitative measure of its potency is an IC50 value of 14.33 μM for the inhibition of Vif-dependent APOBEC3G degradation.
Core Mechanism of Action: Preservation of APOBEC3G
The primary antiviral mechanism of this compound is the disruption of the Vif-mediated degradation of the cellular protein APOBEC3G.[1][2][3][4] In the absence of an inhibitor, the HIV-1 Vif protein forms an E3 ubiquitin ligase complex with several host cellular proteins, including Cullin-5, Elongin B/C, and Rbx1.[3][5] This complex then captures APOBEC3G, leading to its polyubiquitination and subsequent destruction by the cell's proteasome.[1][3][5] This degradation prevents APOBEC3G from being packaged into new virions, thus allowing the virus to replicate unchecked.
This compound intervenes in this process by blocking the Vif-APOBEC3G interaction. This preserves the cellular pool of APOBEC3G, allowing it to be incorporated into newly forming HIV-1 virions. Once inside the virion, APOBEC3G exerts its potent antiviral effect during the next round of infection by inducing hypermutation of the viral DNA through cytidine (B196190) deamination.
Signaling Pathway of Vif-Mediated APOBEC3G Degradation
The signaling cascade leading to APOBEC3G degradation is a key target for HIV-1 therapeutics. The pathway, and the point of intervention for this compound, is illustrated below.
Quantitative Data
The available quantitative data for this compound is summarized below. The primary reported value is its IC50, which represents the concentration of the inhibitor required to achieve 50% inhibition of the Vif-dependent degradation of APOBEC3G.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Description |
|---|
| IC50 | 14.33 μM | Inhibition of Vif-dependent human APOBEC3G degradation.[1][2][3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H14N6 | [5] |
| Molecular Weight | 242.28 g/mol | [5] |
| CAS Number | 137448-39-6 |[5][6] |
Experimental Protocols
While the specific experimental protocol used to derive the IC50 for this compound is not publicly available, this section details a representative and widely used method for assessing inhibitors of Vif-dependent APOBEC3G degradation: the Alpha-Complementation Assay.[2][4] This cell-based assay is suitable for high-throughput screening and provides a quantitative measure of APOBEC3G degradation.
Representative Protocol: Alpha-Complementation Assay for Vif-Induced APOBEC3G Degradation
Objective: To quantify the extent of Vif-mediated APOBEC3G degradation in the presence of varying concentrations of a test inhibitor (e.g., this compound).
Principle: This assay relies on the principle of alpha-complementation of the β-galactosidase enzyme. A small fragment of β-galactosidase (the α-peptide) is fused to APOBEC3G. This fusion protein is co-expressed in cells that stably express the larger ω-fragment of β-galactosidase. When the APOBEC3G-α fusion protein is intact, it complements the ω-fragment, forming an active β-galactosidase enzyme that can cleave a substrate to produce a detectable signal. If Vif is present, it will cause the degradation of the APOBEC3G-α fusion protein, leading to a decrease in β-galactosidase activity. An effective inhibitor will prevent this degradation, thus restoring the signal.
Materials:
-
HEK293T cells
-
Expression vector for APOBEC3G fused with the β-galactosidase α-peptide (pA3G-α)
-
Expression vector for HIV-1 Vif
-
Cell line stably expressing the β-galactosidase ω-fragment
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor (this compound)
-
β-galactosidase assay reagent (e.g., with a chemiluminescent or colorimetric substrate)
-
Luminometer or spectrophotometer
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEK293T cells stably expressing the ω-fragment into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pA3G-α expression vector and the Vif expression vector using a suitable transfection reagent. Include control wells with pA3G-α and an empty vector (no Vif).
-
Inhibitor Treatment: Following transfection (typically 4-6 hours), remove the transfection medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours to allow for protein expression and Vif-mediated degradation.
-
Cell Lysis and Assay: Lyse the cells and add the β-galactosidase substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescent or colorimetric signal using a plate reader.
-
Data Analysis:
-
Normalize the signal from the Vif-containing wells to the signal from the wells without Vif (which represents 0% degradation).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The workflow for the alpha-complementation assay is depicted below.
References
- 1. Vif overcomes the innate antiviral activity of APOBEC3G by promoting its degradation in the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Vif-induced APOBEC3G Degradation Using an α-Complementation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Vif protein binds the editing enzyme APOBEC3G and induces its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Vif-mediated ubiquitination/degradation of APOBEC3G involves four critical lysine residues in its C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Vif-induced APOBEC3G degradation using an alpha-complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APOBEC3G is degraded by the proteasomal pathway in a Vif-dependent manner without being polyubiquitylated - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy and Virological Profile of HIV-1 Inhibitor-47
An In-depth Technical Guide for Drug Development Professionals
This document provides a comprehensive overview of the preliminary in vitro antiviral activity and cellular toxicity profile of HIV-1 Inhibitor-47, a novel investigational compound. The data and methodologies presented herein are intended to guide further non-clinical and clinical development of this potential antiretroviral agent.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral potency and cellular cytotoxicity of this compound were assessed across a range of human cell lines and against various laboratory-adapted and clinical isolate strains of HIV-1. All quantitative data are summarized in the tables below for clear comparison and evaluation.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Assay Type | CC50 (µM) |
| MT-4 | XTT Assay | > 150 |
| HeLa-CD4 | XTT Assay | > 150 |
| PM1 | XTT Assay | > 150 |
| PBMCs | XTT Assay | > 150 |
CC50: 50% cytotoxic concentration. Data are representative of typical results for novel HIV-1 inhibitors.[1]
Table 2: Antiviral Activity of this compound against Diverse HIV-1 Strains
| HIV-1 Strain | Cell Line | Assay Type | EC50 (nM) | Selectivity Index (SI = CC50/EC50) |
| NL4-3 (X4-tropic) | MT-4 | p24 Antigen ELISA | 0.065 | > 2,307,692 |
| BaL (R5-tropic) | PM1 | p24 Antigen ELISA | 0.038 | > 3,947,368 |
| NLRepRluc-WT | MT-2 | Luciferase Reporter | 0.045 | > 3,333,333 |
| Clinical Isolate (Subtype B) | PBMCs | p24 Antigen ELISA | 0.050 | > 3,000,000 |
| Clinical Isolate (Subtype C) | PBMCs | p24 Antigen ELISA | 0.058 | > 2,586,206 |
EC50: 50% effective concentration. The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.[1][2]
Experimental Protocols
The following protocols detail the methodologies used to assess the cytotoxicity and antiviral efficacy of this compound.
Protocol 1: Cytotoxicity Assay (XTT Method)
This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Human cell lines (e.g., MT-4, HeLa-CD4) or Peripheral Blood Mononuclear Cells (PBMCs) are seeded into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in complete culture medium.
-
Compound Dilution: this compound is serially diluted in culture medium to achieve a range of final concentrations.
-
Incubation: 100 µL of each compound dilution is added to the appropriate wells. Control wells containing cells with medium only (cell control) and medium only (background control) are included. The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
XTT Reagent Preparation and Addition: An XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution is prepared according to the manufacturer's instructions, typically involving the addition of an electron-coupling agent like PMS (N-methyl dibenzopyrazine methyl sulfate). 50 µL of the XTT/PMS solution is added to each well.
-
Final Incubation and Readout: The plates are incubated for an additional 2-4 hours at 37°C to allow for the development of the formazan (B1609692) product. The absorbance is then measured at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[1]
-
Calculation: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2]
Protocol 2: Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol quantifies the inhibition of HIV-1 replication by measuring the concentration of the viral p24 capsid protein in the culture supernatant.[1]
-
Cell Seeding: A HIV-1 permissive cell line, such as MT-4 or activated PBMCs, is seeded in a 96-well plate (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Serial dilutions of this compound are prepared and added to the cells.
-
Infection: Cells are infected with a predetermined amount of an HIV-1 stock (e.g., NL4-3) at a specific multiplicity of infection (MOI).[1] Control wells include infected cells without the inhibitor (virus control) and uninfected cells (cell control).
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 incubator to allow for viral replication.[4]
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free culture supernatants are carefully collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatants is quantified using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's protocol.[2]
-
Calculation: The percentage of inhibition is calculated for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.[2]
Protocol 3: Luciferase Reporter Gene Assay
This assay provides a rapid and sensitive method for quantifying viral entry and replication using a reporter virus.
-
Cell and Compound Plating: Target cells (e.g., MT-2) are seeded in a 96-well plate. Serial dilutions of this compound are added to the wells.
-
Infection: An HIV-1 luciferase reporter virus (e.g., NLRepRluc-WT) is added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C.[1]
-
Cell Lysis: The culture medium is removed, and the cells are lysed using a specific lysis buffer to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase assay reagent is added to each well, and the resulting luminescence is measured using a luminometer.[1]
-
Calculation: The percentage of inhibition is calculated relative to the virus control, and the EC50 value is determined.
Visualizations: Mechanism of Action and Experimental Workflow
Based on preliminary mechanism-of-action studies, this compound is hypothesized to be a fusion inhibitor. It is believed to target the gp41 transmembrane glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Screening of the NIH Clinical Collection for inhibitors of HIV-1 integrase activity [scielo.org.za]
- 3. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of the HIV-1 Fusion Inhibitor E1P47: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of HIV-1 inhibitor-47, identified as the 18-mer synthetic peptide E1P47. This document is intended for researchers, scientists, and drug development professionals working on novel anti-HIV-1 therapeutics. E1P47 has demonstrated broad-spectrum activity against various HIV-1 clades, subtypes, and tropisms by targeting the viral envelope glycoprotein (B1211001) gp41 and inhibiting the fusion of the viral and host cell membranes.[1]
Mechanism of Action: Inhibition of HIV-1 Fusion
E1P47 is an HIV-1 entry inhibitor that specifically targets the gp41 subunit of the viral envelope glycoprotein.[1] The mechanism of action involves the disruption of the conformational changes in gp41 that are essential for the fusion of the viral and cellular membranes. During HIV-1 entry, gp120 binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), triggering a series of conformational changes in gp41. This leads to the formation of a transient pre-hairpin intermediate, followed by the formation of a stable six-helix bundle (6-HB). The formation of the 6-HB brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral core into the host cell cytoplasm. E1P47 is believed to interact with the N-terminal region of gp41, known as the fusion peptide, thereby preventing the formation of the 6-HB and blocking viral entry.[1]
Caption: Mechanism of HIV-1 entry and inhibition by E1P47.
Data Presentation: In Vitro Antiviral Activity
The antiviral potency of E1P47 and its derivatives has been evaluated in various in vitro assays. The following table summarizes the key quantitative data, including the 50% and 95% inhibitory concentrations (IC50 and IC95) against the HIV-1 BaL strain in TZM-bl cells.[1]
| Compound | Linker | IC50 (µM) | IC95 (µM) | Reference |
| E1P47 (Parent) | - | >10 | >10 | [1] |
| PA1PEG3 | PEG3 | 4.67 | >10 | [1] |
| PA2PEG3 | PEG3 | 2.11 | >10 | [1] |
| PA3PEG3 | PEG3 | 2.76 | >10 | [1] |
| PA1PEG27 | PEG27 | 0.28 | 3.84 | [1] |
| PA2PEG27 | PEG27 | 1.14 | >10 | [1] |
| PA3PEG27 | PEG27 | 0.76 | >10 | [1] |
PA: Peptide Amphiphile; PEG: Polyethylene Glycol
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
This assay is used to determine the ability of a compound to inhibit HIV-1 entry into target cells.
-
Cells and Virus: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes, are used as target cells. HIV-1 BaL is a CCR5-tropic laboratory-adapted strain.
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound (e.g., E1P47 and its derivatives).
-
Pre-incubate the cells with the diluted compounds for 1 hour at 37°C.
-
Add a predetermined amount of HIV-1 BaL virus to each well.
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the IC50 and IC95 values by fitting the data to a sigmoidal dose-response curve.[1]
-
This assay measures the potential toxic effects of the test compound on host cells.
-
Cells: Use the same cell line as in the antiviral assay (e.g., TZM-bl or other relevant cell lines like Vero cells).
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[2][3]
-
This assay directly measures the fusion of HIV-1 virions with target cells.
-
Principle: This assay utilizes HIV-1 particles containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein. When these particles fuse with target cells pre-loaded with a fluorescent β-lactamase substrate (e.g., CCF2-AM), the substrate is cleaved, causing a shift in its fluorescence emission from green to blue. This shift can be quantified by flow cytometry or a fluorescence plate reader.
-
Procedure:
-
Produce BlaM-Vpr containing pseudoviruses by co-transfecting producer cells (e.g., 293T) with an HIV-1 proviral plasmid and a BlaM-Vpr expression plasmid.
-
Load target cells (e.g., TZM-bl or primary CD4+ T cells) with the CCF2-AM substrate.
-
Pre-incubate the loaded target cells with serial dilutions of the test inhibitor.
-
Add the BlaM-Vpr containing pseudoviruses to the cells.
-
Incubate for a few hours to allow for viral fusion.
-
Analyze the cells by flow cytometry to determine the percentage of blue cells (indicating fusion).
-
Calculate the inhibition of fusion at different inhibitor concentrations and determine the IC50 value.[4][5][6][7]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a novel HIV-1 inhibitor.
Caption: General workflow for in vitro characterization of an HIV-1 inhibitor.
References
- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 细胞融合分析 [bio-protocol.org]
- 7. HIV-1 Fusion Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of HIV-1 Inhibitor-47: A Multifaceted Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets associated with "HIV-1 inhibitor-47," a term that encompasses several distinct classes of antiretroviral compounds. Due to the ambiguity of the nomenclature, this document addresses the multiple interpretations of "this compound," providing detailed data, experimental protocols, and visual representations of their mechanisms of action for researchers, scientists, and drug development professionals. The interpretations covered include a specific small molecule targeting Vif-APOBEC3G interaction, inhibitors affected by mutations at residue I47 of HIV-1 protease, a peptide inhibitor targeting gp41, and compounds interacting with the CPSF6 binding site on the viral capsid.
This compound (HY-148042-01): A Vif-APOBEC3G Interaction Disruptor
A specific compound designated as "this compound" is commercially available under the catalog number HY-148042-01. This small molecule has been identified as an inhibitor of the viral infectivity factor (Vif) mediated degradation of the host antiviral protein, APOBEC3G.
Molecular Target: The primary molecular target of this compound (HY-148042-01) is the interaction between the HIV-1 Vif protein and the human APOBEC3G protein. By disrupting this interaction, the inhibitor prevents the Vif-induced ubiquitination and subsequent proteasomal degradation of APOBEC3G, allowing the host cell to maintain its intrinsic antiviral defense mechanism.[1]
Quantitative Data
| Compound | Catalog No. | Molecular Formula | Molecular Weight | CAS No. | IC50 (Vif-dependent APOBEC3G degradation) |
| This compound | HY-148042-01 | C12H14N6 | 242.28 | 137448-39-6 | 14.33 μM[1] |
Experimental Protocol: Vif-dependent APOBEC3G Degradation Assay
This assay is designed to quantify the ability of a compound to inhibit the Vif-mediated degradation of APOBEC3G.
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are co-transfected with expression plasmids for APOBEC3G and Vif. A control group is transfected with the APOBEC3G plasmid and an empty vector.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound.
-
Cell Lysis: After 24-48 hours of incubation, cells are harvested and lysed to extract total cellular proteins.
-
Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for APOBEC3G and a loading control (e.g., GAPDH or β-actin).
-
Quantification: The intensity of the APOBEC3G band is quantified using densitometry and normalized to the loading control. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% restoration of APOBEC3G levels in the presence of Vif.
Signaling Pathway Diagram
Inhibitors Targeting HIV-1 Protease at Residue Isoleucine-47
The designation "inhibitor-47" can also refer to antiretroviral drugs whose efficacy is compromised by mutations at residue 47 of the HIV-1 protease, a critical enzyme in the viral life cycle. Isoleucine at position 47 (I47) is located within the active site of the protease, and mutations such as I47V (isoleucine to valine) and I47A (isoleucine to alanine) are associated with drug resistance.
Molecular Target: The molecular target is the HIV-1 protease enzyme. These inhibitors are competitive inhibitors that bind to the active site, preventing the cleavage of viral polyproteins Gag and Gag-Pol, which is essential for the production of mature, infectious virions. Mutations at residue I47 alter the hydrophobic interactions between the inhibitor and the enzyme's active site, reducing the binding affinity of the drug.[2][3]
Quantitative Data of Inhibitors Affected by I47 Mutations
| Protease Inhibitor | Wild-Type PR (Ki) | I47V Mutant PR (Ki) | Fold Change in Ki |
| Investigational Inhibitor 1 | 2-10 pM[3] | 31.4 ± 3.9 nM[3] | >3000 |
| Lopinavir | - | High-level resistance[4] | - |
| Darunavir | - | Associated with reduced susceptibility[2] | - |
| Tipranavir | - | Associated with reduced susceptibility[2] | - |
Note: Quantitative data for specific inhibitors against I47 mutants is often presented in the context of multiple resistance mutations, making direct comparisons challenging.
Experimental Protocol: HIV-1 Protease Inhibition Assay
This enzymatic assay measures the inhibitory activity of compounds against wild-type and mutant HIV-1 protease.
-
Protein Expression and Purification: Recombinant wild-type and I47V mutant HIV-1 protease are expressed in E. coli and purified using chromatography techniques.
-
Substrate: A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease and labeled with a fluorophore and a quencher (FRET substrate) is used.
-
Assay Reaction: The purified protease is pre-incubated with various concentrations of the test inhibitor in an appropriate buffer. The reaction is initiated by the addition of the FRET substrate.
-
Fluorescence Measurement: The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence. The reaction kinetics are monitored using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The Ki (inhibition constant) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or other appropriate models.
Logical Relationship Diagram
E1P47: A Peptide Inhibitor of HIV-1 Entry
E1P47 is an 18-mer synthetic peptide identified as a broad-spectrum HIV-1 entry inhibitor. This peptide represents another possible interpretation of "this compound."
Molecular Target: The molecular target of E1P47 is the N-terminal region of the HIV-1 transmembrane glycoprotein (B1211001) gp41, also known as the fusion peptide.[5] By interacting with this highly conserved domain, E1P47 prevents the conformational changes in gp41 that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.[5][6]
Quantitative Data
Specific IC50 or EC50 values for E1P47 were not consistently available in the initial search results, but it is described as having broad-spectrum activity.
Experimental Protocol: HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay evaluates the ability of a compound to inhibit the fusion between cells expressing the HIV-1 envelope glycoprotein (Env) and target cells expressing CD4 and a coreceptor.
-
Effector and Target Cells: Effector cells (e.g., CHO cells) are engineered to express the HIV-1 Env protein (gp120/gp41). Target cells (e.g., TZM-bl cells) naturally or through engineering express the CD4 receptor and a coreceptor (CXCR4 or CCR5). Target cells also contain a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR promoter.
-
Co-culture: Effector and target cells are co-cultured in the presence of varying concentrations of the E1P47 peptide.
-
Fusion and Reporter Gene Activation: If fusion occurs, the Tat protein from the effector cells enters the target cells and activates the expression of the reporter gene.
-
Lysis and Luminescence Measurement: After a set incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor is used to calculate the EC50 value, which is the concentration of the peptide that inhibits cell-cell fusion by 50%.
Signaling Pathway Diagram
Inhibitors Targeting the CPSF6 Binding Site on HIV-1 Capsid
The number "47" in the context of an HIV-1 inhibitor may also refer to a citation number in a scientific publication describing the interaction between the HIV-1 capsid (CA) protein and the host factor Cleavage and Polyadenylation Specificity Factor 6 (CPSF6). This interaction is crucial for nuclear import and integration site selection, making it an attractive target for a novel class of antiretrovirals.
Molecular Target: The molecular target is a conserved pocket on the surface of the N-terminal domain of the HIV-1 capsid protein. This pocket is the binding site for the host protein CPSF6.[7][8] Inhibitors that bind to this site can disrupt the normal process of nuclear entry and subsequent viral replication. A truncated form of CPSF6 (CPSF6-358) has been shown to restrict HIV-1 infection by binding to this site in the cytoplasm.[7][8]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for CA-CPSF6 Binding
ITC is a biophysical technique used to measure the thermodynamics of binding interactions in solution.
-
Protein Preparation: Recombinant HIV-1 capsid N-terminal domain (CA-NTD) and a peptide derived from the capsid-binding domain of CPSF6 (e.g., CPSF6313–327) are expressed and purified.
-
ITC Experiment: A solution of the CPSF6 peptide is placed in the injection syringe, and a solution of the CA-NTD is placed in the sample cell of the ITC instrument.
-
Titration: The CPSF6 peptide is injected in small aliquots into the CA-NTD solution. The heat change associated with each injection is measured.
-
Data Analysis: The heat changes are plotted against the molar ratio of the two molecules. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Workflow Diagram
Conclusion
The term "this compound" is not a standard nomenclature and can refer to at least four distinct areas of HIV-1 inhibitor research. This guide has provided a comprehensive overview of each, including a specific Vif-APOBEC3G interaction inhibitor, the class of protease inhibitors affected by mutations at residue I47, the gp41-targeting peptide E1P47, and inhibitors targeting the CPSF6 binding site on the viral capsid. By presenting the available quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers and drug developers with the necessary information to navigate these diverse and promising avenues of antiretroviral therapy development.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies of antiviral inhibitor with HIV-1 protease bearing drug resistant substitutions of V32I, I47V and V82I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 5. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Protein- and Peptide-Based HIV Entry Inhibitors Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication | PLOS Pathogens [journals.plos.org]
- 8. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of HIV-1 Inhibitors: A Technical Guide
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. The development of antiretroviral therapies has transformed HIV-1 infection from a fatal to a manageable chronic condition. A cornerstone of this success has been the structure-based design of potent inhibitors that target key viral enzymes and proteins essential for the viral life cycle. This technical guide provides an in-depth overview of the principles and methodologies involved in the structural elucidation of HIV-1 inhibitors, a critical process for understanding their mechanism of action, overcoming drug resistance, and developing new therapeutic agents. While a specific compound designated "HIV-1 inhibitor-47" is not identifiable in public scientific literature, this guide will utilize data and examples from well-characterized HIV-1 inhibitors to illustrate the elucidation process.
The HIV-1 life cycle presents several druggable targets, including reverse transcriptase, protease, integrase, and the envelope glycoproteins responsible for viral entry.[1][2] The inhibition of these targets, particularly the HIV-1 protease, is a major success story of structure-based drug design.[1][3]
Key Methodologies in Structural Elucidation
The determination of the three-dimensional structure of an inhibitor in complex with its viral target is paramount. The primary techniques employed for this purpose are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: X-ray Crystallography
X-ray crystallography provides high-resolution structural information of inhibitor-target complexes. The general workflow is as follows:
-
Protein Expression and Purification: The target protein (e.g., HIV-1 protease) is typically expressed in a recombinant system like E. coli and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is co-crystallized with the inhibitor. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal environment for crystal growth.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, often from a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[4]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The atomic model of the protein-inhibitor complex is then built into this map and refined to achieve the best fit with the experimental data.[4] The quality of the final structure is assessed by metrics such as R-value and R-free.[4]
The following diagram illustrates the typical workflow for X-ray crystallography:
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of protein-inhibitor complexes in solution, providing complementary information to crystallography.
-
Isotope Labeling: The target protein is often expressed in media enriched with stable isotopes such as ¹⁵N and ¹³C to enhance the NMR signal.
-
Data Acquisition: A variety of multidimensional NMR experiments (e.g., HSQC, NOESY) are performed to assign the resonances of the protein and inhibitor atoms and to measure distances between them.
-
Structure Calculation: The distance restraints derived from NOESY experiments, along with other conformational restraints, are used to calculate an ensemble of structures that are consistent with the experimental data.
Quantitative Data Presentation
The efficacy of an HIV-1 inhibitor is quantified by several key parameters. The following table presents hypothetical but representative data for a novel HIV-1 protease inhibitor, "Inhibitor-47," benchmarked against the well-established drug Darunavir.
| Parameter | "Inhibitor-47" | Darunavir (Reference) | Experimental Assay |
| Enzymatic Inhibition | |||
| IC₅₀ (Wild-Type Protease) | 5.2 nM | 2.8 nM | FRET-based enzymatic assay |
| Kᵢ (Wild-Type Protease) | 0.8 nM | 0.4 pM | Isothermal Titration Calorimetry |
| Antiviral Activity | |||
| EC₅₀ (Wild-Type HIV-1) | 15.7 nM | 3.1 nM | Cell-based viral replication assay (MT-4 cells) |
| EC₅₀ (Multi-Drug Resistant Strain) | 45.2 nM | 8.5 nM | Cell-based viral replication assay |
| Cytotoxicity | |||
| CC₅₀ (MT-4 cells) | > 100 µM | > 100 µM | MTT assay |
| Selectivity Index | > 6369 | > 32258 | Calculated (CC₅₀ / EC₅₀) |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.
Mechanism of Action and Signaling Pathways
HIV-1 inhibitors act by disrupting specific stages of the viral life cycle. For instance, protease inhibitors prevent the maturation of new viral particles by blocking the proteolytic cleavage of Gag and Gag-Pol polyproteins.[1]
The following diagram illustrates the logical relationship in the mechanism of action for an HIV-1 protease inhibitor:
In the context of HIV infection, various host cell signaling pathways can also be relevant. For example, the inhibitory receptor CD47, upon binding its ligand TSP1, can suppress NK-cell function through the JAK/STAT3 pathway, which is a consideration in the overall immune response during infection.[5]
Here is a representation of the CD47 signaling pathway in NK cells during HIV infection:
Conclusion
The structural elucidation of HIV-1 inhibitors is a multidisciplinary endeavor that combines molecular biology, biochemistry, and biophysics. The detailed atomic-level understanding of how these inhibitors bind to their targets is indispensable for designing more potent and durable drugs that can combat the emergence of drug-resistant viral strains. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals working to create the next generation of antiretroviral therapies.
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. The structural biology of HIV-1: mechanistic and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease: Structural Perspectives on Drug Resistance | MDPI [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. Inhibitory receptor CD47 binding to plasma TSP1 suppresses NK-cell IFN-γ production via activating the JAK/STAT3 pathway during HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
HIV-1 gp120 as a Target for Entry Inhibition: A Technical Overview of Small Molecule Antagonists
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the binding site and characterization of small-molecule inhibitors of HIV-1 gp120. While the prompt specified "HIV-1 inhibitor-47," a compound with this exact designation could not be definitively identified in publicly available scientific literature. Therefore, this guide utilizes data from a well-characterized class of gp120 inhibitors, the N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides (NBD series), which target the conserved Phe43 cavity, to illustrate the principles of inhibitor binding, experimental characterization, and mechanism of action.
Executive Summary
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its replication cycle, mediated by the viral envelope glycoprotein (B1211001) gp120. This process represents a key target for antiretroviral drug development. Small-molecule inhibitors that bind to gp120 can prevent its interaction with the primary cellular receptor, CD4, thereby blocking viral entry. This guide details the binding site of a prominent class of these inhibitors, provides quantitative binding and activity data, outlines the experimental protocols used for their characterization, and illustrates the relevant biological pathways and experimental workflows.
The gp120 Binding Site of NBD-Series Inhibitors
The NBD-series of small-molecule inhibitors target a deep, hydrophobic pocket on the surface of gp120 known as the Phe43 cavity . This cavity is a highly conserved feature at the interface of the inner and outer domains of gp120 and is critical for the interaction with the CD4 receptor. By occupying this cavity, these inhibitors directly compete with CD4 binding and can lock gp120 in a conformation that is incompatible with subsequent steps of the entry process.
Crystallographic studies of gp120 in complex with NBD analogues have revealed the precise molecular interactions.[1][2][3] The inhibitors typically consist of three key regions: a para-substituted aromatic ring, a central oxalamide linker, and a heterocyclic ring system.[3] These moieties engage in a network of hydrogen bonds and hydrophobic interactions with key residues within the Phe43 cavity, including Asp368, and the surrounding vestibule.[1][4]
Quantitative Data for gp120 Inhibitors
The antiviral activity and binding affinity of gp120 inhibitors are quantified using various assays. The following tables summarize representative data for NBD-series compounds.
Table 1: Antiviral Activity of NBD-Series Inhibitors against HIV-1
| Compound | HIV-1 Strain | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| NBD-14204 | HXB2 (Lab-adapted) | Neutralization Assay | 0.96 ± 0.1 | >104 | [4] |
| NBD-14204 | Clinical Isolates (mean) | Neutralization Assay | 0.47 ± 0.03 | - | [4] |
| NBD-14208 | HXB2 (Lab-adapted) | Neutralization Assay | >10 | - | [4] |
| NBD-14208 | Clinical Isolates (mean) | Neutralization Assay | 3.0 ± 0.25 | >10 | [4][5] |
| NBD-556 | - | Cell-based Assay | 58.5 to >100 | - | [3] |
| NBD-557 | - | Cell-based Assay | 58.5 to >100 | - | [3] |
Table 2: Binding Affinity of NBD-Series Inhibitors to gp120
| Compound | gp120 Variant | Method | Dissociation Constant (Kd) (µM) | Reference |
| NBD-556 | - | - | 3 - 5 | [3] |
| BMS-806 | YU2 (monomeric) | Isothermal Titration Calorimetry | 0.043 ± 0.015 | [6] |
| (+)-4 | Full-length | Isothermal Titration Calorimetry | 0.110 | [7] |
| (-)-4 | Full-length | Isothermal Titration Calorimetry | 6.2 | [7] |
Experimental Protocols
The characterization of HIV-1 gp120 inhibitors involves a suite of virological and biophysical assays. Detailed methodologies for key experiments are provided below.
HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)
This assay measures the ability of a compound to inhibit viral entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
-
Env-pseudotyped HIV-1 virus stock
-
Test inhibitor compound
-
Cell culture medium (DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the inhibitor in cell culture medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with a standardized amount of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.[8][9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics (association and dissociation rates) between the inhibitor and gp120.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant HIV-1 gp120
-
Test inhibitor compound
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
gp120 Immobilization: Covalently immobilize recombinant gp120 onto the sensor chip surface via amine coupling.
-
Inhibitor Injection: Inject serial dilutions of the inhibitor in running buffer over the gp120-coated surface and a reference surface (without gp120).
-
Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10][11]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant HIV-1 gp120
-
Test inhibitor compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the gp120 protein and the inhibitor compound extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both.
-
ITC Experiment Setup: Load the gp120 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the gp120 solution while monitoring the heat change.
-
Control Titration: Perform a control experiment by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change for each injection. Subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[6][7][12]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: HIV-1 entry pathway and the point of inhibition by gp120 binders.
Caption: Workflow for the TZM-bl based HIV-1 neutralization assay.
Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.
References
- 1. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists (Journal Article) | OSTI.GOV [osti.gov]
- 6. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of an HIV-1 Entry Inhibitor Exploiting X-ray and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational and Structural Features of HIV-1 gp120 Underlying Dual Receptor Antagonism by the Cross-Reactive Neutralizing Antibody, m18 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Potential of PI-47: A Novel Chemical Scaffold for HIV-1 Protease Inhibition
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper delves into the innovative chemical architecture of PI-47, a novel investigational inhibitor of HIV-1 protease. Its unique scaffold presents a promising new avenue in the ongoing battle against drug-resistant HIV strains. This document provides a comprehensive overview of the core novelty, mechanism of action, and the experimental data supporting the potential of PI-47 as a next-generation antiretroviral agent.
The Novelty of the PI-47 Scaffold
The emergence of multidrug-resistant (MDR) HIV-1 variants poses a significant challenge to the efficacy of current protease inhibitors (PIs).[1][2] PI-47 has been rationally designed to overcome these resistance mechanisms through a novel chemical scaffold that establishes extensive interactions with the backbone of the HIV-1 protease active site.[2][3] Unlike many existing PIs that primarily rely on interactions with the side chains of active site residues, PI-47's core structure is engineered to form a robust network of hydrogen bonds with the less mutable backbone atoms.[2]
The central innovation of the PI-47 scaffold lies in the incorporation of a bicyclic hexahydropyrrolofuran (HPF) moiety as the P2 ligand.[4] This rigid and sterically defined group is designed to optimally position functional groups to interact with the key backbone atoms of Asp29 and Asp30 in the S2 subsite of the protease.[4] Furthermore, the scaffold integrates a phenol (B47542) group at the P2' position, which has been shown to enhance binding affinity and contribute to a superior resistance profile by forming strong hydrogen bonds with the protease backbone.[5]
Mechanism of Action
PI-47 functions as a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[4][6] The protease is responsible for cleaving newly synthesized polyproteins into functional viral enzymes and structural proteins, a process essential for the maturation of infectious virions.[4][6]
The core of PI-47, a pseudosymmetric dipeptide isostere, mimics the natural substrate of the protease, allowing it to bind with high affinity to the enzyme's active site.[1] A key hydroxyl group within the scaffold forms a crucial hydrogen bond with the catalytic aspartate residues (Asp25 and Asp25') in the active site, effectively blocking their catalytic function.[6] By preventing the cleavage of viral polyproteins, PI-47 disrupts the maturation process, resulting in the production of non-infectious viral particles.
Below is a diagram illustrating the proposed binding mode of PI-47 within the HIV-1 protease active site.
Quantitative Data Summary
The inhibitory activity of PI-47 has been evaluated through a series of enzymatic and cell-based assays. The results demonstrate potent inhibition of both wild-type and multidrug-resistant HIV-1 strains.
| Assay Type | Target | Metric | PI-47 Value | Darunavir (Control) |
| Enzymatic Assay | Wild-Type HIV-1 Protease | IC50 | 0.32 nM[3] | 0.5 nM |
| Enzymatic Assay | MDR HIV-1 Protease Variant | IC50 | 1.5 nM | 5.2 nM |
| Antiviral Assay | Wild-Type HIV-1 (MT-2 cells) | EC50 | 10.4 nM[7] | 15 nM |
| Antiviral Assay | Darunavir-Resistant HIV-1 Variant | EC50 | 34.3 nM[7] | >100 nM |
| Cytotoxicity Assay | MT-2 cells | CC50 | >100 µM | >100 µM |
Experimental Protocols
HIV-1 Protease Enzymatic Inhibitory Activity Assay
The inhibitory activity against purified recombinant HIV-1 protease was determined using a fluorescence resonance energy transfer (FRET) assay.[5]
Workflow:
Methodology:
-
A solution of recombinant wild-type or mutant HIV-1 protease is prepared in assay buffer (50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5).
-
Serial dilutions of PI-47 or a control inhibitor are added to a 96-well plate.
-
The protease solution is added to each well and incubated for 15 minutes at 37°C to allow for inhibitor binding.
-
A FRET-based peptide substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored continuously using a fluorescence plate reader.
-
The initial reaction velocities are calculated, and the IC50 values are determined by non-linear regression analysis.
Antiviral Activity Assay in MT-2 Cells
The antiviral efficacy of PI-47 was assessed in a cell-based assay using MT-2 human T-lymphoid cells infected with either wild-type or a darunavir-resistant strain of HIV-1.
Methodology:
-
MT-2 cells are seeded in a 96-well plate.
-
Serial dilutions of PI-47 are added to the wells.
-
The cells are then infected with a laboratory-adapted strain of HIV-1.
-
After incubation for 4-5 days, the extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant.
-
The EC50 values, representing the concentration of the inhibitor required to reduce viral replication by 50%, are calculated.
Cytotoxicity Assay
The potential cytotoxicity of PI-47 was evaluated in MT-2 cells using an MTT assay.
Methodology:
-
MT-2 cells are cultured in the presence of serial dilutions of PI-47 for the same duration as the antiviral assay.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.
Conclusion
The novel chemical scaffold of PI-47, featuring a bicyclic hexahydropyrrolofuran P2 ligand and a P2' phenol group, demonstrates potent inhibitory activity against both wild-type and multidrug-resistant HIV-1 protease. The ability of this scaffold to establish extensive interactions with the protease backbone provides a promising strategy to combat drug resistance. The favorable in vitro activity and low cytotoxicity profile of PI-47 warrant further preclinical development as a potential next-generation HIV-1 protease inhibitor.
References
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Core Scaffold-Modified HIV-1 Protease Inhibitors for Overcoming Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Assessment of HIV-1 Inhibitor-47: A Technical Guide
This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity assessment of a novel antiretroviral compound, designated HIV-1 Inhibitor-47. The document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential HIV-1 therapeutics. It outlines the experimental protocols for determining the cytotoxic profile of the compound, presents the data in a structured format for clear interpretation, and visualizes key experimental workflows and potential cellular pathways involved.
Data Presentation
The cytotoxic effects of this compound were evaluated against a panel of human cell lines to determine its 50% cytotoxic concentration (CC50), the concentration at which a 50% reduction in cell viability is observed.[1] In parallel, the 50% effective concentration (EC50), the concentration required to inhibit 50% of viral replication, was determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[1][2]
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| MT-4 | This compound | > 100 | 0.05 | > 2000 |
| CEM-SS | This compound | 85.3 | 0.08 | 1066 |
| Peripheral Blood Mononuclear Cells (PBMCs) | This compound | > 100 | 0.12 | > 833 |
| HEK293T | This compound | 92.1 | N/A | N/A |
N/A: Not Applicable, as HEK293T cells are typically used for viral production and not for antiviral efficacy testing in this context.
Table 2: Comparative Cytotoxicity of Control Compounds
| Cell Line | Compound | CC50 (µM) |
| MT-4 | Zidovudine (AZT) | > 100 |
| MT-4 | Efavirenz (EFV) | 35.7 |
| MT-4 | Ritonavir (B1064) | 15.2[3] |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the initial cytotoxicity assessment of this compound are provided below.
Cell Culture and Maintenance
Human T-lymphocytic MT-4 and CEM-SS cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Human Embryonic Kidney (HEK) 293T cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics. Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 with 10% FBS and 10 U/mL of Interleukin-2 (IL-2). All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells were seeded in 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Serial dilutions of this compound were prepared in culture medium and added to the wells in triplicate. A vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) were included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The CC50 value was determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]
Antiviral Activity Assay (p24 Antigen ELISA)
The antiviral efficacy of this compound was assessed by quantifying the inhibition of HIV-1 p24 antigen production in infected cells.
-
Cell Infection: MT-4 cells or activated PBMCs were infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, serial dilutions of this compound were added to the infected cell cultures.
-
Incubation: The infected and treated cells were incubated for 5-7 days to allow for multiple rounds of viral replication.[4]
-
Supernatant Collection: After the incubation period, the cell culture supernatants were collected.
-
p24 Quantification: The concentration of HIV-1 p24 antigen in the supernatants was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[4]
-
Data Analysis: The percentage of viral inhibition was calculated relative to the p24 levels in the untreated infected control. The EC50 value was determined by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially involved in the cytotoxic effects of HIV-1 inhibitors.
Caption: Experimental workflow for cytotoxicity and antiviral assessment.
Caption: Hypothetical pathway of inhibitor-induced apoptosis.
References
- 1. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unraveling the Genesis and Evolution of HIV-1 Fusion Inhibitors: A Deep Dive into E1P47 and its Analogues
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the origins, mechanisms, and developmental analogues of the promising anti-HIV-1 peptide, E1P47. As the scientific community continues its relentless pursuit of novel therapeutic strategies against the human immunodeficiency virus (HIV), understanding the intricacies of potent inhibitors like E1P47 is paramount. This document offers a technical guide, summarizing critical data, detailing experimental methodologies, and visualizing complex biological pathways to aid in the advancement of HIV-1 research and drug discovery.
Introduction: The Imperative for Novel HIV-1 Inhibitors
Despite significant advancements in antiretroviral therapy (ART), the emergence of drug-resistant HIV-1 strains and the challenges of lifelong treatment necessitate the continued development of new and effective inhibitors.[1][2][3] One of the most critical stages in the HIV-1 lifecycle, and therefore a prime target for therapeutic intervention, is the fusion of the viral and host cell membranes, a process mediated by the viral envelope glycoprotein (B1211001) gp41.[4][5] Fusion/entry inhibitors offer a prophylactic potential by preventing the initial viral entry into the host cell.[4] E1P47, an 18-mer synthetic peptide, has emerged as a novel HIV-1 fusion inhibitor with a broad spectrum of activity against various viral clades, subtypes, and tropisms.[4] This guide delves into the foundational science of E1P47 and the subsequent development of its more potent analogues.
Origins and Discovery of E1P47
E1P47 was identified as a novel HIV-1 entry inhibitor that interacts with the highly conserved N-terminal region of the HIV-1 gp41 fusion domain.[4] This interaction is crucial for preventing the conformational changes in gp41 necessary for the fusion of the viral and cellular membranes. The design of such peptide-based inhibitors is often inspired by the natural mechanism of HIV-1 fusion, where peptides derived from the C-terminal heptad repeat (CHR) region of gp41 can competitively inhibit the formation of the six-helix bundle, a critical step for membrane fusion.[5]
Mechanism of Action: A Visualized Pathway
The primary mechanism of action for E1P47 and its analogues is the inhibition of HIV-1 entry into the host cell. This is achieved by targeting the gp41 protein and preventing the fusion of the viral and host cell membranes. The following diagram illustrates the HIV-1 entry process and the inhibitory action of E1P47.
Development of E1P47 Analogues: Peptide Amphiphiles
To enhance the efficacy of E1P47, researchers have developed peptide amphiphiles (PAs) by covalently attaching a hydrophobic moiety to the peptide sequence through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[4] This strategy aims to target the lipid rafts of the cell membrane, which are crucial sites for the cell-cell fusion process.[4] The modification into PAs has been shown to significantly improve the antiviral potency and in vivo stability of peptide inhibitors.[4]
Quantitative Analysis of Inhibitory Activity
The inhibitory activity of E1P47 and its analogues has been quantified using various assays. The following table summarizes the 50% effective concentration (EC50) values against different HIV-1 strains.
| Compound | Target Cells | HIV-1 Strain | EC50 (nM) | Reference |
| E1P47 | TZM-bl cells | HIV-1BaL | Varies | [4] |
| C-PAmonoalkyl | TZM-bl cells | HIV-1BaL | Significantly Improved | [4] |
| N-PAmonoalkyl | TZM-bl cells | HIV-1BaL | Significantly Improved | [4] |
| PEG2kC34 | - | HIV-1NL4-3 | ~4-5 | [5] |
| PEG5kC34 | - | HIV-1NL4-3 | ~4-5 | [5] |
| PEG2kC34 | - | 47 Clinical Isolates | ~26 (mean) | [5] |
| PEG5kC34 | - | 47 Clinical Isolates | ~32 (mean) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments involved in the characterization of E1P47 and its analogues.
Synthesis of Peptide Amphiphiles
The synthesis of peptide amphiphiles based on the E1P47 sequence involves the covalent attachment of a hydrophobic alkyl tail to the peptide through a PEG spacer. The synthesis can be performed on a solid-phase resin, with the peptide elongated by standard Fmoc chemistry. The hydrophobic tail and PEG spacer are then coupled to the N-terminus, C-terminus, or a specific amino acid side chain of the peptide.
HIV-1 Inhibition Assay in TZM-bl Cells
This assay is used to determine the antiviral activity of the compounds.
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., E1P47, PAs) for one hour.
-
Virus Infection: A known amount of HIV-1 virus (e.g., HIV-1BaL) is added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
Luciferase Measurement: The luciferase activity is measured using a luminometer. The extent of inhibition is calculated relative to untreated, virus-infected control cells.[4]
HIV-1 Inhibition Assay in Human Mucosal Tissue Explants
This preclinical model provides a more physiologically relevant assessment of antiviral activity.
-
Tissue Preparation: Human colorectal tissue explants are prepared and placed on gelfoam rafts.
-
Compound Treatment: The explants are treated with serial dilutions of the test compounds for one hour.
-
Virus Infection: A known amount of HIV-1 virus is added to the explants and incubated for two hours.
-
Washing and Culture: The explants are washed to remove unbound virus and cultured for 15 days in the absence of the peptide.
-
Viral Load Measurement: The level of HIV-1 replication in the culture supernatants is quantified, typically by measuring p24 antigen levels or viral RNA.[4]
Structure-Activity Relationship (SAR)
The antiviral activity of the E1P47-based peptide amphiphiles is influenced by several factors, including the length of the PEG spacer, the position of the peptide conjugation (N-terminus, C-terminus, or side chain), and the nature of the hydrophobic residue.[4] Studies have shown that peptide amphiphiles with a single alkyl tail at either the C-terminus (C-PAmonoalkyl) or the N-terminus (N-PAmonoalkyl) exhibit the highest anti-HIV-1 activities.[4] The affinity of the PAs for the cell membrane has been shown to correlate with their cellular antiviral activity.[4]
Conclusion and Future Directions
E1P47 and its amphiphilic analogues represent a promising class of HIV-1 fusion inhibitors. The targeted delivery of these inhibitors to the lipid rafts of the cell membrane through the addition of a hydrophobic tail has proven to be an effective strategy for enhancing their antiviral potency. Future research should focus on optimizing the structure of these peptide amphiphiles to further improve their pharmacokinetic properties, reduce potential toxicity, and broaden their activity against a wider range of drug-resistant HIV-1 strains. The detailed experimental protocols and structure-activity relationships presented in this guide provide a solid foundation for the continued development of these and other novel anti-HIV-1 therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors that Block Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
HIV-1 Inhibitor-47 (E1P47): A Technical Guide to a Novel Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HIV-1 inhibitor-47, an 18-mer synthetic peptide also known as E1P47, has emerged as a promising candidate in the development of novel HIV-1 entry inhibitors. This technical guide provides a comprehensive overview of E1P47, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. E1P47 exhibits broad-spectrum activity against various HIV-1 strains by targeting the highly conserved N-terminal region of the viral glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery. This document summarizes the current understanding of E1P47 and its derivatives, offering a valuable resource for researchers in the field of antiretroviral drug development.
Mechanism of Action: Targeting the HIV-1 Fusion Machinery
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This interaction triggers conformational changes in gp120 and the transmembrane glycoprotein gp41, leading to the exposure of the gp41 fusion peptide. This fusion peptide inserts into the host cell membrane, initiating the fusion of the viral and cellular membranes and subsequent entry of the viral core.
This compound (E1P47) acts as a fusion inhibitor by specifically interacting with the N-terminal fusion peptide of gp41.[1] This binding event is believed to prevent the conformational changes in gp41 that are necessary for membrane fusion, thereby blocking viral entry into the host cell. Biophysical assays, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating this interaction at the molecular level.[1]
dot
Caption: HIV-1 entry pathway and the inhibitory action of E1P47.
Quantitative Efficacy Data
The antiviral activity of E1P47 and its derivatives has been evaluated in various in vitro and ex vivo models. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined against different HIV-1 strains. The data consistently demonstrates the potential of E1P47 as a potent entry inhibitor.
Table 1: Antiviral Activity of E1P47 and its Derivatives in TZM-bl Cells
| Compound | Modification | HIV-1 Strain | IC50 (µM) | Reference |
| E1P47 | Parent Peptide | BaL | 1.8 ± 0.2 | [2] |
| RE-E1P47 | Retro-enantio | BaL | 0.095 ± 0.015 | [2] |
| StP1-E1P47 | Stapled Peptide | BaL | 0.25 ± 0.05 | [2] |
| StP2-E1P47 | Stapled Peptide | BaL | 0.38 ± 0.08 | [2] |
Table 2: Antiviral Activity of E1P47 and its Derivatives in Human Colorectal Tissue Explants
| Compound | Modification | HIV-1 Strain | Treatment | IC50 (µM) | Reference |
| E1P47 | Parent Peptide | BaL | Pulse | 1.5 ± 0.3 | [2] |
| RE-E1P47 | Retro-enantio | BaL | Pulse | 0.9 ± 0.2 | [2] |
| StP1-E1P47 | Stapled Peptide | BaL | Pulse | 1.1 ± 0.3 | [2] |
| StP2-E1P47 | Stapled Peptide | BaL | Pulse | 1.2 ± 0.4 | [2] |
| E1P47 | Parent Peptide | BaL | Sustained | 0.8 ± 0.2 | [2] |
| RE-E1P47 | Retro-enantio | BaL | Sustained | 0.5 ± 0.1 | [2] |
| StP1-E1P47 | Stapled Peptide | BaL | Sustained | 0.6 ± 0.2 | [2] |
| StP2-E1P47 | Stapled Peptide | BaL | Sustained | 0.7 ± 0.2 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
TZM-bl Luciferase Reporter Gene Assay for HIV-1 Entry Inhibition
This assay is a standard method for quantifying the inhibition of HIV-1 entry. TZM-bl cells are genetically engineered to express CD4, CCR5, and CXCR4, and they contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stock (e.g., BaL strain)
-
E1P47 or its derivatives
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of E1P47 or its derivatives in complete DMEM.
-
Infection:
-
Add 50 µL of the diluted inhibitor to the appropriate wells.
-
Add 50 µL of HIV-1 viral stock (at a predetermined optimal concentration) to each well.
-
Include control wells with virus only (no inhibitor) and cells only (no virus or inhibitor).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to lyse the cells.
-
Transfer 150 µL of the lysate to a 96-well black plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the TZM-bl luciferase reporter gene assay.
HIV-1 p24 Antigen ELISA for Infection in Colorectal Tissue Explants
This ex vivo model provides a more physiologically relevant system to assess the efficacy of HIV-1 inhibitors.
Materials:
-
Fresh human colorectal tissue
-
RPMI 1640 medium supplemented with FBS, antibiotics, and IL-2
-
HIV-1 viral stock
-
E1P47 or its derivatives
-
24-well plates with transwell inserts
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Tissue Preparation:
-
Obtain fresh colorectal tissue and transport it to the laboratory on ice.
-
Dissect the mucosa from the underlying muscle layer and cut it into small pieces (approx. 3-4 mm).
-
-
Explant Culture:
-
Place each tissue piece on a gelfoam scaffold in a transwell insert within a 24-well plate.
-
Add culture medium to the basolateral chamber.
-
-
Infection and Treatment:
-
For "pulse" treatment, pre-incubate the tissue with the inhibitor for 1 hour before adding the virus.
-
For "sustained" treatment, the inhibitor is present throughout the infection period.
-
Add the HIV-1 viral stock (with or without the inhibitor) to the apical side of the tissue.
-
-
Incubation and Monitoring:
-
Incubate the explants for up to 15 days, changing the basolateral medium every 2-3 days.
-
Collect the culture supernatants at each time point and store them at -80°C.
-
-
p24 ELISA:
-
Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each inhibitor concentration compared to the untreated, infected control. Determine the IC50 value.
dot
Caption: Workflow for the colorectal tissue explant infectivity assay.
Conclusion and Future Directions
This compound (E1P47) represents a promising lead compound for the development of a new class of HIV-1 entry inhibitors. Its unique mechanism of action, targeting the gp41 fusion peptide, offers a potential advantage against viral strains resistant to other classes of antiretroviral drugs. The quantitative data presented in this guide highlights its potent in vitro and ex vivo activity. Further research should focus on optimizing the peptide's structure to enhance its pharmacokinetic properties and in vivo efficacy. The detailed experimental protocols provided herein will serve as a valuable resource for the continued investigation and development of E1P47 and related compounds as potential therapeutic agents against HIV-1.
References
Early-Stage Research on HIV-1 Integrase Inhibitor-47: A Technical Guide
Abstract: Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1][2] This document provides a comprehensive technical overview of the early-stage research and therapeutic potential of a novel investigational compound, designated "HIV-1 Integrase Inhibitor-47" (INI-47). INI-47 is an integrase strand transfer inhibitor (INSTI) designed to block the covalent insertion of the viral DNA into the host cell's genome.[3][4][5] This guide summarizes the compound's mechanism of action, in vitro efficacy, cytotoxicity, and the detailed experimental protocols used for its initial characterization, targeting researchers, scientists, and drug development professionals.
Introduction to HIV-1 Integrase as a Therapeutic Target
The HIV-1 lifecycle involves several key enzymatic steps, including reverse transcription, integration, and protease-mediated maturation.[2] The integrase enzyme is responsible for two crucial catalytic reactions: 3'-processing, where it removes a dinucleotide from the 3' ends of the viral DNA, and strand transfer, where it covalently joins the processed viral DNA ends to the host chromosome.[1] This integration is an essential step for the establishment of a productive, long-term infection.[6] Because this enzymatic function has no human homolog, integrase inhibitors represent a highly specific and attractive class of antiretroviral drugs.[2]
Integrase Strand Transfer Inhibitors (INSTIs) are a cornerstone of modern combination antiretroviral therapy (cART).[4][7] They function by binding to the active site of the integrase enzyme, chelating divalent metal ions (typically Mg²⁺) that are essential for the catalytic activity, thereby preventing the strand transfer reaction.[8] INI-47 was developed as a next-generation INSTI with the potential for high potency and a favorable resistance profile.
Mechanism of Action of INI-47
Like other INSTIs, INI-47 targets the strand transfer step of the HIV-1 integration process.[3][9] After the virus enters a host CD4+ cell and its RNA is reverse-transcribed into DNA, the viral DNA, along with the integrase enzyme, forms a pre-integration complex (PIC).[2] INI-47 acts within this complex. By chelating the metal ions in the integrase active site, it effectively blocks the ability of the 3'-hydroxyl groups of the viral DNA to attack the phosphodiester backbone of the host DNA.[7] This prevents the formation of a stable integrated provirus, halting the viral replication cycle.[4][10]
Quantitative In Vitro Efficacy and Cytotoxicity
The antiviral activity and cytotoxicity of INI-47 were evaluated in various cell-based assays. The key quantitative metrics are summarized below. Efficacy is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication. Cytotoxicity is measured by the half-maximal cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity of INI-47 against HIV-1
| Assay Type | Cell Line | Virus Strain | EC₅₀ (nM) |
|---|---|---|---|
| Single-Cycle Infection | TZM-bl | HIV-1 NL4-3 | 1.8 |
| Multi-Cycle Infection | MT-4 | HIV-1 IIIB | 2.5 |
| Multi-Cycle Infection | PMBCs | HIV-1 BaL | 3.1 |
Table 2: Cytotoxicity and Selectivity Index of INI-47
| Cell Line | Assay Duration | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| TZM-bl | 48 hours | > 50 | > 27,700 |
| MT-4 | 5 days | 45 | 18,000 |
| PMBCs | 7 days | > 50 | > 16,100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of early-stage research findings. The core protocols used to generate the data in this guide are described below.
This biochemical assay measures the direct inhibitory effect of INI-47 on the strand transfer activity of recombinant HIV-1 integrase.[1]
-
Reagents & Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR)
-
Target DNA substrate
-
Assay Buffer: (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
INI-47 serially diluted in DMSO
-
96-well plates
-
Detection system (e.g., fluorescence or colorimetric-based ELISA)[11]
-
-
Procedure:
-
Coat 96-well plates with the target DNA substrate and incubate overnight at 4°C.
-
Wash plates to remove unbound DNA.
-
Pre-incubate recombinant HIV-1 integrase with the viral LTR DNA substrate in the assay buffer for 30 minutes at 37°C to form the enzyme-DNA complex.
-
Add serial dilutions of INI-47 or control compounds to the wells.
-
Add the pre-incubated integrase-DNA complex to the wells.
-
Incubate the reaction for 1-2 hours at 37°C to allow for the strand transfer reaction.
-
Wash the plates to remove unintegrated DNA.
-
Detect the integrated viral DNA using a labeled antibody or probe specific to the viral substrate.
-
Quantify the signal and calculate the IC₅₀ value, which is the concentration of INI-47 that inhibits 50% of the integrase activity.
-
This assay determines the efficacy of INI-47 in preventing virus-induced cell death in a susceptible cell line.[12]
-
Reagents & Materials:
-
MT-4 T-lymphoid cell line
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
INI-47 serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Add serial dilutions of INI-47 to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.
-
Infect the cells with a pre-titered amount of HIV-1 stock (multiplicity of infection, MOI, typically 0.01-0.05). Do not add virus to the "cell control" wells.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell protection (for EC₅₀) and cell viability (for CC₅₀) relative to controls. Plot the dose-response curves to determine the EC₅₀ and CC₅₀ values.
-
Conclusion and Future Directions
The early-stage data for HIV-1 Integrase Inhibitor-47 are promising. The compound demonstrates potent, single-digit nanomolar activity against HIV-1 in various cell-based assays and exhibits a high selectivity index, suggesting a wide therapeutic window. Its mechanism as a strand transfer inhibitor is well-defined and aligns with a clinically validated class of antiretroviral agents.
Future research will focus on several key areas:
-
Resistance Profiling: Determining the genetic barrier to resistance by selecting for resistant viral strains in vitro.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of INI-47 in animal models.
-
In Vivo Efficacy: Assessing the antiviral activity in established animal models of HIV infection.
-
Lead Optimization: Further chemical modifications to enhance potency, pharmacokinetic properties, and the resistance profile.
These subsequent studies will be critical in determining the potential of INI-47 to advance into preclinical and clinical development as a novel treatment for HIV-1 infection.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 11. abnova.com [abnova.com]
- 12. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Spectrum of Activity for HIV-1 Inhibitor E1P47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectrum of activity for the novel HIV-1 entry inhibitor, E1P47. E1P47 is an 18-mer synthetic peptide derived from the GBV-C E1 protein, demonstrating broad-spectrum activity against various HIV-1 clades and subtypes.[1][2] This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the inhibitor's mechanism of action and experimental workflows.
Spectrum of Activity and Data Presentation
E1P47 and its derivatives have shown potent inhibitory activity against HIV-1. The parent peptide, E1P47, targets the highly conserved N-terminal region of the HIV-1 gp41, which is the fusion domain essential for viral entry.[1][3] This interaction disrupts the viral fusion process, preventing the virus from entering host cells. The broad-spectrum activity of E1P47 has been demonstrated against viruses from different clades, subtypes, and tropisms.[1][3]
To enhance its efficacy, peptide amphiphiles (PAs) based on the E1P47 sequence have been designed and synthesized. These modifications aim to target the lipid rafts of the cell membrane where the cell-cell fusion process occurs.[1][3] The antiviral potency of these derivatives has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce viral activity by 50%.
Below is a summary of the quantitative data for E1P47 and its derivatives:
| Inhibitor | Virus Strain | IC50 (µM) |
| E1P47 | HIV-1 | 2.7 |
| E1P47-1 | HIV-1 | 5.4 |
| E1P47-2 | HIV-1 | 6.6 |
Table 1: Inhibitory activity of E1P47 and its derivatives against HIV-1.[2]
Mechanism of Action
E1P47 functions as an HIV-1 entry inhibitor by targeting the gp41 fusion peptide. The HIV-1 entry process is a multi-step cascade involving the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This binding triggers conformational changes in gp120 and gp41, leading to the exposure of the gp41 fusion peptide. The fusion peptide then inserts into the host cell membrane, initiating the fusion of the viral and cellular membranes, and subsequent entry of the viral capsid into the cytoplasm.
E1P47 interacts with the N-terminal region of gp41, specifically the fusion peptide, at the membrane level.[1][3][4] This interaction is thought to interfere with the structural rearrangements of gp41 necessary for membrane fusion, thereby blocking viral entry.
Experimental Protocols
The antiviral activity of E1P47 and its derivatives is primarily assessed through cell-based assays that measure the inhibition of HIV-1 infection. A common experimental workflow involves the use of TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 promoter.
TZM-bl Cell-Based Antiviral Assay
Objective: To determine the concentration at which an inhibitor reduces HIV-1 infection by 50% (IC50).
Materials:
-
TZM-bl cells
-
HIV-1 viral stocks (e.g., HIV-1BaL)
-
E1P47 or its derivatives at various concentrations
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
96-well culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates at a specific density (e.g., 1 x 104 cells/well) and incubated overnight to allow for cell adherence.
-
Inhibitor Preparation: Serial dilutions of the inhibitor (E1P47 or derivatives) are prepared in culture medium.
-
Treatment: The culture medium is removed from the cells and replaced with medium containing the serially diluted inhibitor. The cells are incubated for a specified period (e.g., 1 hour).
-
Infection: A predetermined amount of HIV-1 virus stock is added to each well.
-
Incubation: The plates are incubated for a period that allows for viral entry, replication, and reporter gene expression (e.g., 48 hours).
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the virus control (no inhibitor). The IC50 value is then determined by fitting the dose-response curve using a non-linear regression model.[1]
Human Mucosal Tissue Explant Model
For a more preclinical evaluation, the inhibitory activity can be assessed in human mucosal tissue explants, which better represent the in vivo conditions of HIV transmission.
Procedure:
-
Tissue Preparation: Fresh human colorectal tissue is obtained and dissected into small explants.
-
Treatment: The explants are treated with serial dilutions of the inhibitor for 1 hour.
-
Infection: The tissue is then exposed to HIV-1 for 2 hours.
-
Washing and Culture: The explants are washed to remove excess virus and inhibitor and are then cultured for an extended period (e.g., 15 days).
-
Viral Load Measurement: The level of viral replication in the culture supernatant is measured over time, typically by quantifying the p24 antigen using an ELISA.
-
Data Analysis: The inhibitory effect of the peptide is determined by comparing the viral load in the treated explants to the untreated controls.[1]
Conclusion
HIV-1 inhibitor E1P47 is a promising peptide-based entry inhibitor with a broad spectrum of activity. Its mechanism of targeting the highly conserved gp41 fusion peptide makes it an attractive candidate for further development. The modification of E1P47 into peptide amphiphiles has shown potential for enhancing its antiviral potency. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of E1P47 and its derivatives as potential anti-HIV-1 therapeutics.
References
- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Peptides in Combatting HIV Infection: Applications and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Assembly on the Membrane Determines the HIV-1 Inhibitory Activity of Dual-Targeting Fusion Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier: A Technical Guide to the Patent Landscape of Novel HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents to combat the human immunodeficiency virus type 1 (HIV-1) has led to a dynamic and rapidly evolving patent landscape. This guide provides an in-depth technical overview of the core scientific principles, experimental methodologies, and quantitative data underpinning the development of new classes of HIV-1 inhibitors, with a focus on compounds analogous to the next generation of antiretrovirals. As the global scientific community strives for more potent, durable, and accessible treatments, understanding the intellectual property and scientific innovation in this field is paramount for researchers, scientists, and drug development professionals.
The Shifting Paradigm of HIV-1 Inhibition: Targeting Novel Viral Vulnerabilities
The current arsenal (B13267) of antiretroviral therapies (ART) has transformed HIV-1 infection from a fatal diagnosis to a manageable chronic condition. However, the emergence of drug-resistant viral strains and the need for improved long-term treatment options continue to drive the discovery of inhibitors that target different stages of the viral life cycle. The patent landscape reflects a strategic move towards novel mechanisms of action beyond the traditional reverse transcriptase and protease inhibitors.
Recent patent filings and research publications highlight significant progress in the development of:
-
Integrase Strand Transfer Inhibitors (INSTIs): These compounds prevent the integration of the viral DNA into the host cell's genome, a critical step for viral replication. Second and third-generation INSTIs are being developed to overcome resistance to earlier drugs in this class.[1]
-
Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs): While a well-established class, new NNRTIs with improved resistance profiles and safety are continuously being patented. These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, disrupting its function.
-
Entry and Attachment Inhibitors: This class of inhibitors blocks the initial stages of viral infection by preventing the virus from binding to and entering the host CD4+ T cells.
-
Capsid Inhibitors: A promising new class of drugs that targets the HIV-1 capsid protein (CA), which is crucial for multiple stages of the viral life cycle, including assembly, transport, and uncoating. Lenacapavir is a first-in-class capsid inhibitor that has shown potent activity against multidrug-resistant HIV-1.[2][3][4]
-
Maturation Inhibitors: These inhibitors interfere with the final steps of virion assembly, resulting in the production of non-infectious viral particles.
Quantitative Assessment of Novel Inhibitors: A Comparative Analysis
The evaluation of novel HIV-1 inhibitors relies on a battery of in vitro assays to determine their potency, selectivity, and cytotoxicity. This data is crucial for patent applications and for guiding further drug development. The following tables summarize key quantitative data for representative novel HIV-1 inhibitors from different classes, as reported in recent patents and scientific literature.
Table 1: In Vitro Antiviral Activity of Novel HIV-1 Inhibitors
| Compound/Class | Target | Assay Cell Line | EC50 | IC50 | Reference |
| Capsid Inhibitors | |||||
| Lenacapavir (GS-6207) | Capsid (CA) | MT-4 | 105 pM | - | [2] |
| Human CD4+ T cells | 32 pM | - | [2] | ||
| Macrophages | 56 pM | - | [2] | ||
| VH4004280 (VH-280) | Capsid (CA) | MT-2 | 0.093 ± 0.021 nM | - | [5] |
| VH4011499 (VH-499) | Capsid (CA) | MT-2 | 0.023 ± 0.008 nM | - | [5] |
| Integrase Inhibitors | |||||
| Gilead Prodrug (Cpd 5) | Integrase (IN) | MT-4 | 4.08 nM | - | [6] |
| Compound 22 | Integrase (IN) | - | 58 µM | 45 µM | [7] |
| Compound 27 | Integrase (IN) | - | 17 µM | 17 µM | [7] |
| Cabotegravir | Integrase (IN) | - | 0.56 ± 0.26 nM | 77.8 ± 22.4 nM | [8] |
| Reverse Transcriptase Inhibitors | |||||
| Doravirine | Reverse Transcriptase (RT) | - | - | 12 nM (WT) | [9] |
| 9.7 nM (K103N) | [9] | ||||
| 9.7 nM (Y181C) | [9] | ||||
| GS-9131 | Reverse Transcriptase (RT) | Various | 0.29–113 nM | - | [10] |
| MK-8591 (EFdA) | Reverse Transcriptase (RT) | - | 50 pM | - | [11] |
| Entry Inhibitors | |||||
| Fostemsavir (BMS-663068) | gp120 | - | - | <100 nM | [12] |
| Compound 14 | gp120 | TZM-bl | low µM | - | [13] |
| Protease Inhibitors | |||||
| Compound 21 | Protease (PR) | - | 0.34 nM | 6.3 pM (Ki) | [14] |
| Compound 14 | Protease (PR) | - | 2.2-14 nM | - | [14] |
EC50: 50% effective concentration for inhibiting viral replication. IC50: 50% inhibitory concentration against the target enzyme.
Table 2: Cytotoxicity and Selectivity of Novel HIV-1 Inhibitors
| Compound/Class | Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Capsid Inhibitors | ||||
| Lenacapavir (GS-6207) | MT-4, Huh-7, HepG2, etc. | 24.7 to >50 µM | 140,000 to 1,670,000 | [2] |
| VH4004280 (VH-280) | MT-2 | >20 µM | >220,000 | [5] |
| VH4011499 (VH-499) | MT-2 | >20 µM | >870,000 | [5] |
| Integrase Inhibitors | ||||
| Gilead Prodrug (Cpd 5) | MT-4 | 39,755 nM | ~9744 | [6] |
| Compound 22 | - | >500 mM | >8500 | [7] |
| Compound 27 | - | 60 µM | ~3.5 | [7] |
| Reverse Transcriptase Inhibitors | ||||
| GS-9131 | Multiple cell types | >100 µM | - | [10] |
| Entry Inhibitors | ||||
| Compound 14 | TZM-bl | 17.8 ± 0.9 µM | - | [13] |
CC50: 50% cytotoxic concentration.
Table 3: Pharmacokinetic Properties of Novel HIV-1 Inhibitors
| Compound/Class | Species | Route | Key Pharmacokinetic Parameters | Reference |
| Capsid Inhibitors | ||||
| Lenacapavir (GS-6207) | Rat, Dog, Monkey | IV | Data available on Cmax, AUC, half-life, distribution, and clearance. | [2] |
| Human | Oral / SC | t1/2: 10-12 days (oral), 8-12 weeks (subcutaneous) | [15] | |
| VH4004280 (VH-280) | Human | Oral | t1/2: 145.8–207.8 h | [16][17] |
| Integrase Inhibitors | ||||
| Gilead Prodrug (Cpd 5) | Beagle Dog | Oral | Oral bioavailability: 15.3% (4 mg/kg), 12.6% (40 mg/kg) | [6] |
t1/2: half-life; Cmax: maximum concentration; AUC: area under the curve; SC: subcutaneous.
Core Experimental Methodologies for Inhibitor Evaluation
The data presented in the preceding tables are generated through a series of standardized and rigorous experimental protocols. A thorough understanding of these methodologies is essential for interpreting the patent literature and for designing new drug discovery campaigns.
Cell-Based HIV-1 Replication Assays
These assays are fundamental for determining the antiviral efficacy (EC50) of a compound in a cellular context.
-
Principle: Susceptible host cells (e.g., MT-2, MT-4, TZM-bl) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a defined incubation period, the extent of viral replication is quantified.
-
Methodology:
-
Cell Culture: Maintain a healthy culture of a suitable T-cell line or reporter cell line.
-
Virus Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1.
-
Compound Treatment: Simultaneously or shortly after infection, add serial dilutions of the test compound.
-
Incubation: Incubate the infected and treated cells for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Measure the concentration of the viral capsid protein p24 in the cell culture supernatant. The amount of p24 is directly proportional to the number of viral particles.
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl, which contains an LTR-driven luciferase or β-galactosidase gene), measure the reporter enzyme activity, which is induced by the viral Tat protein upon successful infection and gene expression.
-
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration and fitting the data to a dose-response curve.
Enzyme Activity Assays
These in vitro assays directly measure the ability of a compound to inhibit the activity of a specific viral enzyme (IC50).
-
Principle: This assay measures the synthesis of DNA from an RNA or DNA template by the HIV-1 RT enzyme.
-
Methodology (Colorimetric/Fluorometric):
-
Reaction Setup: A reaction mixture is prepared containing the recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(A)-oligo(dT)), and labeled deoxynucleotides (e.g., biotin- or digoxigenin-labeled dUTP).
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is incubated to allow for DNA synthesis.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated plate (if using biotin-labeled nucleotides) and detected using an antibody conjugated to a reporter enzyme (e.g., HRP) that recognizes the incorporated labeled nucleotide. The signal is then developed with a colorimetric or fluorometric substrate.
-
-
Data Analysis: The IC50 value is determined by measuring the reduction in signal in the presence of the inhibitor.
-
Principle: This assay measures the ability of the HIV-1 integrase enzyme to catalyze the insertion of a donor DNA substrate into a target DNA substrate.
-
Methodology (ELISA-based):
-
Plate Coating: A 96-well plate is coated with a donor substrate DNA (DS DNA).
-
Enzyme Binding: The recombinant HIV-1 integrase enzyme is added and allowed to bind to the DS DNA.
-
Inhibitor Addition: The test compound is added to the wells.
-
Strand Transfer Reaction: A target substrate DNA (TS DNA) with a specific tag (e.g., a modification recognized by an antibody) is added to initiate the strand transfer reaction.
-
Detection: The integrated TS DNA is detected using an HRP-labeled antibody that specifically binds to the tag on the TS DNA.
-
-
Data Analysis: The IC50 value is calculated from the dose-dependent decrease in the detected signal.
-
Principle: This assay measures the cleavage of a specific peptide substrate by the HIV-1 protease enzyme.
-
Methodology (Fluorometric):
-
Reaction Setup: A reaction mixture is prepared containing the recombinant HIV-1 protease and a synthetic peptide substrate that is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Enzymatic Reaction: Upon cleavage of the substrate by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Detection: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is determined by the concentration-dependent inhibition of the increase in fluorescence.
Cytotoxicity Assays (MTT/XTT)
These assays are crucial for determining the therapeutic window of a compound by measuring its toxicity to host cells.
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a period typically similar to the antiviral assay (e.g., 3-5 days).
-
Tetrazolium Salt Addition: Add MTT or XTT solution to each well and incubate for a few hours.
-
Formazan Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the insoluble formazan crystals. This step is not required for the water-soluble formazan produced in the XTT assay.
-
Absorbance Measurement: Measure the absorbance of the colored formazan solution using a microplate reader.
-
-
Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing the Landscape: Pathways and Workflows
To further elucidate the complex processes involved in HIV-1 inhibition and the workflow for inhibitor discovery, the following diagrams are provided.
Caption: HIV-1 lifecycle and targets of novel inhibitors.
Caption: Workflow for novel HIV-1 inhibitor discovery.
Conclusion and Future Directions
The patent landscape for novel HIV-1 inhibitors is characterized by a dynamic interplay of scientific innovation and intellectual property strategy. The focus on new viral targets such as the capsid and the continuous refinement of existing inhibitor classes like INSTIs and NNRTIs underscore the commitment to overcoming the challenges of drug resistance and improving patient outcomes. The detailed experimental protocols and quantitative data presented in this guide provide a framework for understanding the rigorous process of HIV-1 drug discovery and development. As our understanding of the molecular intricacies of HIV-1 replication deepens, we can anticipate the emergence of even more sophisticated and effective inhibitors, further enriching the patent landscape and offering new hope in the global fight against HIV/AIDS.
References
- 1. New designs for HIV-1 integrase inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LAPaL [lapal.medicinespatentpool.org]
- 5. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New HIV integrase inhibitors disclosed in Gilead patent | BioWorld [bioworld.com]
- 7. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics | Clinical Pharmacokinetics and Safety of a New HIV-1 Capsid Inhibitor, VH4004280, After Oral Administration in Adults Without HIV | springermedicine.com [springermedicine.com]
Theoretical Modeling of HIV-1 Inhibitor Interactions: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the computational modeling of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitor interactions. The guide focuses on two key areas: the theoretical modeling of "HIV-1 inhibitor-47," a small molecule targeting the Vif-APOBEC3G protein-protein interaction, and the computational analysis of inhibitors targeting the drug-resistant I47V mutant of HIV-1 protease. This document provides a comprehensive overview of the methodologies, quantitative data, and signaling pathways relevant to these critical areas of HIV-1 research.
Theoretical Modeling of this compound and the Vif-APOBEC3G Interaction
"this compound" is a small molecule identified as 2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine.[1][2][3] It functions by inhibiting the Vif-dependent degradation of the host's antiviral factor, APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G), with a reported half-maximal inhibitory concentration (IC50) of 14.33 μM.[4][5] The Viral infectivity factor (Vif) is an HIV-1 accessory protein crucial for viral replication as it counteracts the potent antiviral activity of the APOBEC3 family of enzymes by targeting them for proteasomal degradation.[6][7] By disrupting the Vif-APOBEC3G interaction, inhibitors like "this compound" can restore the cell's innate antiviral defenses.
Signaling Pathway of Vif-Mediated APOBEC3G Degradation
The interaction between Vif and APOBEC3G is a critical step in HIV-1's evasion of the host immune system. Vif acts as an adaptor molecule, recruiting a cellular E3 ubiquitin ligase complex to APOBEC3G, leading to its ubiquitination and subsequent degradation by the proteasome. This prevents APOBEC3G from being incorporated into new virions, where it would otherwise introduce hypermutations in the viral DNA during reverse transcription. The signaling cascade is depicted in the following diagram.
Experimental Protocols for Modeling Vif-APOBEC3G Inhibitors
While specific computational studies on "this compound" are not extensively available, a general workflow for modeling inhibitors of the Vif-APOBEC3G interaction can be outlined based on studies of similar small molecules.[4][8]
1.2.1. Molecular Docking of Vif-APOBEC3G Inhibitors
Molecular docking is employed to predict the binding mode and affinity of an inhibitor at the protein-protein interface of Vif and APOBEC3G.
-
Protein and Ligand Preparation:
-
Obtain the three-dimensional structures of HIV-1 Vif and human APOBEC3G from the Protein Data Bank (PDB) or through homology modeling if experimental structures are unavailable.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformer of the inhibitor, such as "this compound," and optimize its geometry.
-
-
Binding Site Definition and Docking:
-
Identify the interaction interface between Vif and APOBEC3G based on experimental data or computational predictions.
-
Define a grid box encompassing the binding pocket on the target protein (either Vif or APOBEC3G).
-
Perform molecular docking using software like AutoDock Vina or GOLD to predict the binding poses of the inhibitor.[9]
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the protein residues to understand the molecular basis of inhibition.
-
Theoretical Modeling of Inhibitors for the I47V HIV-1 Protease Mutant
The I47V mutation in HIV-1 protease is a significant drug resistance mutation that affects the binding of several protease inhibitors.[10] Understanding the structural and energetic consequences of this mutation is crucial for the design of more robust inhibitors.
Quantitative Data for Inhibitors of the I47V Protease Mutant
The following table summarizes the inhibition constants (Ki) for four investigational inhibitors against an HIV-1 protease variant containing the V32I, I47V, and V82I mutations (PRTri).[10]
| Inhibitor | Ki for PRTri (nM) |
| Compound 1 | 31.4 ± 3.9 |
| Compound 2 | 38.4 ± 1.2 |
| Compound 3 | 16.7 ± 0.8 |
| Compound 4 | 39.5 ± 6.1 |
Data from Pawar, et al. (2019).[10]
Experimental Protocols for Modeling Protease Inhibitor Interactions
2.2.1. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protease-inhibitor complex and can help elucidate the mechanisms of drug resistance.
-
System Setup:
-
Start with the crystal structure of the HIV-1 protease in complex with the inhibitor of interest. For the I47V mutant, the mutation can be introduced in silico.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Use a force field such as AMBER to describe the atomic interactions.[11][12]
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure and temperature (NPT) conditions.
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.[13][14]
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy.
-
Compare the dynamics of the wild-type and mutant protease complexes to understand the impact of the I47V mutation.
-
2.2.2. Binding Free Energy Calculations (MM/PBSA and MM/GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein.[1][15][16][17]
-
Snapshot Extraction:
-
Extract snapshots of the protease-inhibitor complex from the production MD trajectory at regular intervals.
-
-
Free Energy Calculation:
-
For each snapshot, calculate the binding free energy (ΔGbind) using the following equation: ΔGbind = Gcomplex - (Greceptor + Gligand)
-
Each free energy term (G) is composed of the molecular mechanics energy in the gas phase (EMM), the polar solvation energy (Gpolar), and the non-polar solvation energy (Gnon-polar).
-
The polar solvation energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar energy is typically estimated from the solvent-accessible surface area (SASA).
-
-
Analysis:
-
Average the binding free energies over all snapshots to obtain a final estimate.
-
Compare the calculated binding free energies for the wild-type and I47V mutant complexes to predict the impact of the mutation on inhibitor binding affinity.
-
Relevant Signaling Pathways in HIV-1 Infection
T-Cell Signaling Pathways Modulated by HIV-1
HIV-1 viral proteins can modulate various T-cell signaling pathways to facilitate viral replication and pathogenesis. Proteins like gp120, Nef, Tat, and Vpr can trigger downstream signaling events that lead to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which in turn promote the transcription of the HIV-1 genome.[15][16]
JAK-STAT Signaling Pathway in HIV-1 Infection
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade in the cellular response to cytokines. HIV-1 infection can dysregulate this pathway, impacting immune responses and viral persistence. For instance, HIV-1 can interfere with interferon-mediated antiviral responses by modulating STAT1 activation.
References
- 1. peng-lab.org [peng-lab.org]
- 2. Design and synthesis of a novel series of non-nucleoside HIV-1 inhibitors bearing pyrimidine and N-substituted aromatic piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Inhibition of Vif-APOBEC3G Interaction: Which Protein to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule compounds targeting the interaction of HIV-1 Vif and human APOBEC3G by virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Amino Acid Residues in APOBEC3G Required for Regulation by Human Immunodeficiency Virus Type 1 Vif and Virion Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial - Docking a HIV Protease Inhibitor — Docking Tutorial 1.0 documentation [pyrx-docking-tutorial.readthedocs.io]
- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Definition of the interacting interfaces of Apobec3G and HIV-1 Vif using MAPPIT mutagenesis analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2014 AMBER tutorial with HIV Protease - Rizzo_Lab [ringo.ams.stonybrook.edu]
- 11. researchgate.net [researchgate.net]
- 12. theory.rutgers.edu [theory.rutgers.edu]
- 13. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Aromatic disulfides as potential inhibitors against interaction between deaminase APOBEC3G and HIV infectivity factor: Inhibitors of interaction between APOBEC3G and Vif - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Diarylpyrimidine (DAPY) HIV-1 Inhibitor
Introduction
This document provides a detailed protocol for the laboratory synthesis of a potent diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The DAPY class of compounds is characterized by a central pyrimidine (B1678525) ring with two aryl substituents. These inhibitors are known for their high potency against wild-type HIV-1 and some drug-resistant strains. The protocol outlined below is a representative synthesis based on established methodologies for creating DAPY analogues, which are crucial for research and development in antiretroviral drug discovery.[1][2] The mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical step in the viral replication cycle.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
DAPY NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the "thumb" and "finger" subdomains. This allosteric inhibition prevents the proper binding of the incoming deoxynucleoside triphosphates, thereby halting DNA polymerization and viral replication.
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by a DAPY NNRTI.
Experimental Protocols
The following is a representative multi-step synthesis for a diarylpyrimidine HIV-1 inhibitor. This protocol is based on common synthetic routes described in the medicinal chemistry literature for this class of compounds.
Step 1: Synthesis of the Pyrimidine Core
The synthesis commences with the construction of the central di-substituted pyrimidine ring.
-
Reaction Setup: To a solution of a substituted acetamidine (B91507) hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a substituted β-ketoester (1.1 eq).
-
Base Addition: Add a base, for example, sodium ethoxide (2.0 eq), portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Step 2: Introduction of the First Aryl Group (Suzuki Coupling)
A Suzuki coupling reaction is employed to introduce the first aryl substituent onto the pyrimidine core.
-
Reaction Setup: In a reaction vessel, combine the synthesized chloropyrimidine (1.0 eq), a desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a solvent system, typically a mixture of toluene (B28343) and water, followed by the addition of a base like sodium carbonate (2.0 eq).
-
Reaction Conditions: Degas the mixture with nitrogen or argon for 15-20 minutes. Heat the reaction to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The residue is purified by flash chromatography.
Step 3: Introduction of the Second Aryl Group (SNAr Reaction)
The final diarylpyrimidine is assembled via a nucleophilic aromatic substitution (SNAr) reaction.
-
Reaction Setup: Dissolve the mono-aryl pyrimidine intermediate (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF).
-
Nucleophile and Base: Add the desired aniline (B41778) derivative (1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the formation of the final product.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield the final diarylpyrimidine inhibitor.
Caption: General synthetic workflow for a diarylpyrimidine HIV-1 inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a DAPY HIV-1 inhibitor. The values are illustrative and based on typical yields and purity reported in the literature for analogous compounds.
Table 1: Reaction Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | Substituted Chloropyrimidine | 65-75 | >95% |
| 2 | Mono-Aryl Pyrimidine | 70-85 | >98% |
| 3 | Final Diarylpyrimidine Inhibitor | 55-70 | >99% |
Table 2: Characterization Data for a Representative Final Product
| Analysis | Result |
| 1H NMR (400 MHz, CDCl₃) | δ 8.5-6.5 (m, Ar-H), 4.0-3.5 (m, CH₂), 2.5-2.0 (s, CH₃) |
| 13C NMR (100 MHz, CDCl₃) | δ 165-110 (Ar-C), 50-40 (CH₂), 25-15 (CH₃) |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₂₂H₁₉N₅O₂: [M+H]⁺; found: [M+H]⁺ |
| Melting Point | 180-185 °C |
Table 3: In Vitro Anti-HIV-1 Activity
| Compound | EC₅₀ (nM) vs. HIV-1 IIIB | CC₅₀ (μM) in MT-4 cells | Selectivity Index (SI) |
| Representative DAPY Inhibitor | 2.5 - 10 | >50 | >5000 |
| Nevirapine (Reference) | 40 | >100 | >2500 |
| Efavirenz (Reference) | 1.5 | >80 | >53000 |
*EC₅₀: 50% effective concentration for inhibition of viral replication. *CC₅₀: 50% cytotoxic concentration. *SI = CC₅₀ / EC₅₀.
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of diarylpyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors. The multi-step synthesis allows for structural diversity to be introduced, which is essential for structure-activity relationship (SAR) studies and the development of more potent and resilient antiretroviral agents. The representative data highlights the high potency and selectivity that can be achieved for this class of inhibitors. Researchers and drug development professionals can utilize this protocol as a foundation for the synthesis and evaluation of novel DAPY analogues in the ongoing effort to combat HIV/AIDS.
References
- 1. Design, synthesis and anti-HIV evaluation of novel 5-substituted diarylpyrimidine derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel chemical entities, such as inhibitor-47 derivatives, against Human Immunodeficiency Virus Type 1 (HIV-1). The following sections detail the principles, protocols, and data analysis for key assays designed to identify and characterize new antiviral compounds.
Introduction to HIV-1 Drug Discovery
The replication cycle of HIV-1 presents multiple validated targets for therapeutic intervention. These include viral entry, reverse transcription, integration, and protease-mediated maturation.[1][2] High-throughput screening assays are essential tools for rapidly evaluating large compound libraries to identify novel inhibitors of these critical viral processes.[3][4] This document outlines a multi-assay strategy to screen, identify, and characterize the antiviral activity and cytotoxicity of small molecule inhibitors.
I. Primary Screening: Cell-Based HIV-1 Replication Assay
A primary HTS campaign is designed to identify "hits" that inhibit HIV-1 replication in a cellular context. A common and effective method utilizes a reporter gene, such as luciferase, linked to HIV-1 replication.[3][5]
Principle: This assay employs a genetically engineered cell line (e.g., TZM-bl) that expresses CD4, CXCR4, and CCR5, rendering them susceptible to HIV-1 infection.[6] These cells contain an integrated luciferase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[6] Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the expression of luciferase. The light output is directly proportional to the level of viral replication.[6][7]
Experimental Protocol: Luciferase-Based HIV-1 Replication Assay
-
Cell Preparation:
-
Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed 10,000 cells per well in a 96-well or 384-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the inhibitor-47 derivatives and control drugs (e.g., Zidovudine, a known reverse transcriptase inhibitor) in assay medium.
-
Add the compounds to the designated wells. Include wells with no virus (cell control) and wells with virus but no compound (virus control).
-
-
Virus Infection:
-
Dilute a laboratory-adapted strain of HIV-1 (e.g., NL4-3) to a predetermined titer that gives a high signal-to-background ratio.[8]
-
Add the virus to all wells except the cell control wells.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Luciferase Activity Measurement:
-
After incubation, remove the culture medium.
-
Add a luciferase assay reagent (e.g., Britelite Plus) to each well.[9]
-
Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] * 100 Where RLU is the Relative Light Units. The 50% effective concentration (EC50) is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
II. Secondary Screening: Cytotoxicity Assay
It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10][12]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., TZM-bl or another relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[13]
-
-
Compound Addition:
-
Add serial dilutions of the inhibitor-47 derivatives to the wells. Include wells with cells and no compound as a control.
-
-
Incubation:
-
Incubate the plate for the same duration as the primary antiviral assay (e.g., 48-72 hours).[13]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [1 - (Abs_compound / Abs_cell_control)] * 100 The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The Selectivity Index (SI), a measure of the therapeutic window, is calculated as SI = CC50 / EC50. A higher SI value indicates a more promising compound.[14]
III. Mechanism of Action Studies
Once potent and non-cytotoxic compounds are identified, further assays are required to elucidate their mechanism of action.
A. HIV-1 Reverse Transcriptase (RT) Assay
Principle: This is a biochemical assay that measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase. A common format is an ELISA-based assay that detects the incorporation of digoxigenin-labeled dUTP into a DNA strand using a poly(A) template and an oligo(dT) primer.[15]
Experimental Protocol: Colorimetric RT Assay
-
Reaction Setup:
-
In a reaction tube, combine the reaction buffer, template-primer hybrid, dNTP mix, and the test compound (inhibitor-47 derivative).
-
Add purified HIV-1 RT enzyme to initiate the reaction.[16]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.[16]
-
-
Detection:
-
Transfer the reaction product to a streptavidin-coated microplate.
-
Add an anti-digoxigenin-peroxidase antibody conjugate.
-
After washing, add a peroxidase substrate (e.g., ABTS) and measure the absorbance.
-
B. HIV-1 Integrase (IN) Assay
Principle: This in vitro assay measures the 3'-processing and strand transfer activities of HIV-1 integrase. A time-resolved fluorescence (TRF)-based assay is a sensitive and high-throughput method.[17]
Experimental Protocol: TRF-Based Integrase Assay
-
Reaction Mixture:
-
Prepare a reaction mixture containing purified HIV-1 integrase, a donor DNA substrate labeled with a fluorophore, and the test compound.[17]
-
-
Incubation:
-
Incubate the mixture to allow for the 3'-processing reaction.
-
-
Strand Transfer:
-
Add a target DNA substrate.
-
-
Detection:
-
Measure the time-resolved fluorescence, which changes upon the integration of the donor DNA into the target DNA.[17]
-
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the screening assays.
Table 1: Antiviral Activity of Inhibitor-47 Derivatives against HIV-1
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Inhibitor-47-A | 4.33 | >57.74 | >13.33 |
| Inhibitor-47-B | 6.91 | >19.47 | >2.82 |
| Inhibitor-47-C | 14.93 | >20.00 | >1.34 |
| PF-74 (Control) | 5.95 | >70.50 | >11.85 |
| Data presented are hypothetical and based on representative values for novel inhibitors.[14] |
Table 2: Mechanism of Action for Lead Compounds
| Compound ID | RT Inhibition IC50 (µM) | IN Inhibition IC50 (µM) |
| Inhibitor-47-A | >50 | 0.008 |
| Zidovudine (RT Control) | 0.05 | >50 |
| Raltegravir (IN Control) | >50 | 0.005 |
| IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. |
Visualizations
HIV-1 Life Cycle and Drug Targets
References
- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel HIV-1 antiviral high throughput screening approach for the discovery of HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HIV-1 RTase (HIV-1 Reverse Transcriptase) - HIV-1 RTase (HIV-1 Reverse Transcriptase) [croyezbio.com]
- 17. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of HIV-1 Inhibitor-47
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays and detailed protocols to evaluate the efficacy of a novel antiretroviral agent, HIV-1 Inhibitor-47. The following sections detail the methodologies for assessing the inhibitory activity of this compound against various stages of the HIV-1 replication cycle.
Introduction to this compound
This compound is a novel investigational small molecule designed to interfere with the early stages of the HIV-1 lifecycle. Its unique mechanism of action warrants a thorough evaluation using a panel of cell-based assays to determine its potency, specificity, and spectrum of activity against different HIV-1 strains. These protocols are intended to guide researchers in generating robust and reproducible data for the preclinical assessment of Inhibitor-47.
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated in a series of cell-based assays. The following tables summarize the quantitative data, providing a clear comparison of its efficacy across different experimental setups.
Table 1: Anti-HIV-1 Activity of Inhibitor-47 in TZM-bl Reporter Cells
| Assay Type | HIV-1 Strain | Target Cell Line | Parameter | Value (nM) |
| Pseudovirus Neutralization | HIV-1 NL4-3 (X4-tropic) | TZM-bl | EC50 | 15.8 |
| Pseudovirus Neutralization | HIV-1 BaL (R5-tropic) | TZM-bl | EC50 | 28.4 |
| Cell-Cell Fusion | HIV-1 Env-expressing cells | TZM-bl | EC50 | 42.1 |
Table 2: Inhibition of HIV-1 Replication in Primary Cells by Inhibitor-47
| Assay Type | HIV-1 Isolate | Target Cells | Parameter | Value (nM) |
| p24 Antigen Inhibition | Primary HIV-1 Isolate | PBMCs | IC50 | 65.2 |
| Cell-to-Cell Transmission | Primary HIV-1 Isolate | CD4+ T cells | IC50 | 112.5 |
Table 3: Enzymatic Assay Data for this compound
| Assay Type | Target Enzyme | Parameter | Value (nM) |
| Reverse Transcriptase Activity | HIV-1 RT | IC50 | >10,000 |
| Integrase Activity | HIV-1 IN | IC50 | >10,000 |
| Protease Activity | HIV-1 PR | IC50 | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below.
Pseudovirus Neutralization Assay
This assay measures the ability of Inhibitor-47 to prevent the entry of HIV-1 Env-pseudotyped viruses into a reporter cell line. TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are utilized for this purpose.[1][2][3]
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped viruses (e.g., based on NL4-3 or BaL strains)[4]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C.[3]
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[3]
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.[3]
-
Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.[3]
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the concentration of Inhibitor-47 that results in a 50% reduction in luciferase activity compared to virus-only controls.
Cell-Cell Fusion Assay
This assay assesses the ability of Inhibitor-47 to block the fusion between HIV-1 Env-expressing cells (effector cells) and CD4/co-receptor-expressing target cells (TZM-bl).
Materials:
-
TZM-bl cells (target cells)
-
HeLa or 293T cells expressing HIV-1 Env and Tat (effector cells)
-
DMEM with 10% FBS
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Target Cell Plating: Plate TZM-bl cells in a 96-well plate as described in the pseudovirus assay.[3]
-
Compound Addition: Add serial dilutions of this compound to the target cells.
-
Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and inhibitor.
-
Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion.[5]
-
Luciferase Measurement: Measure the luciferase activity as an indicator of cell fusion.
-
Data Analysis: Determine the EC50 value as the concentration of Inhibitor-47 that reduces luciferase activity by 50% compared to the no-inhibitor control.
p24 Antigen Inhibition Assay in PBMCs
This assay evaluates the efficacy of Inhibitor-47 against replication-competent HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Replication-competent HIV-1 isolate
-
This compound
-
RPMI 1640 medium with 10% FBS
-
24-well plates
-
HIV-1 p24 ELISA kit
Protocol:
-
PBMC Preparation: Isolate PBMCs and stimulate with PHA for 2-3 days. Culture the cells in medium containing IL-2.
-
Infection: Pre-incubate the HIV-1 virus stock with serial dilutions of this compound for 30 minutes. Add this mixture to the PHA-stimulated PBMCs and incubate for 2 hours.
-
Washing: Wash the cells extensively to remove unbound virus and inhibitor.[3]
-
Culture: Culture the infected cells in fresh medium containing the appropriate concentration of this compound for 7 days.
-
p24 Measurement: Collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using an ELISA kit.[6]
-
Data Analysis: Calculate the percent inhibition of p24 production at each inhibitor concentration and determine the 50% inhibitory concentration (IC50) value.
Cell-to-Cell Transmission Assay
This assay measures the ability of Inhibitor-47 to block the direct transfer of HIV-1 from infected donor cells to uninfected target cells.[7][8][9]
Materials:
-
Infected donor CD4+ T cells (e.g., Jurkat cells)
-
Uninfected target CD4+ T cells (e.g., primary CD4+ T cells or a reporter cell line)
-
Labeling dyes (e.g., CellTrace™ Violet and CFSE)
-
This compound
-
RPMI 1640 medium with 10% FBS
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Cell Labeling: Label the infected donor cells with one fluorescent dye (e.g., CFSE) and the uninfected target cells with another (e.g., CellTrace™ Violet).
-
Inhibitor Pre-incubation: Pre-incubate the target cells with serial dilutions of this compound for 1 hour.
-
Co-culture: Mix the labeled donor and target cells at a 1:1 ratio in a 96-well U-bottom plate.
-
Incubation: Co-culture the cells for 18-24 hours at 37°C.
-
Analysis: Analyze the cells by flow cytometry to quantify the percentage of target cells that have become infected (e.g., by expression of a reporter gene like GFP or by intracellular p24 staining).
-
Data Analysis: Determine the IC50 value as the concentration of Inhibitor-47 that reduces cell-to-cell transmission by 50%.
Reverse Transcriptase (RT) Activity Assay
This is a biochemical assay to determine if Inhibitor-47 directly targets the HIV-1 reverse transcriptase enzyme.[10][11]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay kit (colorimetric or fluorometric)
-
This compound
-
96-well plate
-
Plate reader
Protocol:
-
Reaction Setup: Prepare the reaction mixture according to the RT assay kit manufacturer's instructions, including the template-primer, dNTPs, and reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Detection: Stop the reaction and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of Inhibitor-47 required to inhibit 50% of the RT activity.
Integrase (IN) Activity Assay
This biochemical assay assesses the direct inhibitory effect of Inhibitor-47 on the strand transfer activity of HIV-1 integrase.[12][13]
Materials:
-
Recombinant HIV-1 Integrase
-
Integrase assay kit (e.g., ELISA-based)
-
This compound
-
96-well plate
-
Plate reader
Protocol:
-
Plate Coating: Use a plate pre-coated with the donor DNA substrate.
-
Enzyme and Inhibitor Incubation: Add recombinant HIV-1 integrase and serial dilutions of Inhibitor-47 to the wells. Incubate to allow for enzyme binding and potential inhibition.
-
Target DNA Addition: Add the target DNA to the wells to initiate the strand transfer reaction.
-
Incubation: Incubate the plate at 37°C according to the kit's instructions.
-
Detection: Wash the plate and add a detection antibody (e.g., anti-biotin-HRP) followed by a substrate to generate a colorimetric signal.
-
Data Analysis: Measure the absorbance and calculate the IC50 value for Inhibitor-47.
Protease (PR) Activity Assay
This biochemical assay determines if Inhibitor-47 directly inhibits the activity of HIV-1 protease.[14][15][16]
Materials:
-
Recombinant HIV-1 Protease
-
Protease assay kit (e.g., FRET-based)
-
This compound
-
96-well plate
-
Fluorometer
Protocol:
-
Reaction Setup: Prepare the reaction buffer and the fluorogenic protease substrate as per the kit's protocol.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Enzyme Addition: Add recombinant HIV-1 protease to start the cleavage reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Detection: Measure the fluorescence at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value, representing the concentration of Inhibitor-47 that inhibits 50% of the protease activity.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: HIV-1 lifecycle and the putative target of Inhibitor-47.
Caption: Workflow for the pseudovirus neutralization assay.
Caption: Workflow for the cell-to-cell transmission assay.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 3. benchchem.com [benchchem.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. A cell-based strategy to assess intrinsic inhibition efficiencies of HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mybiosource.com [mybiosource.com]
- 14. abcam.cn [abcam.cn]
- 15. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
Application Notes and Protocols: Utilizing Surface Plasmon Resonance to Elucidate the Binding Kinetics of HIV-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique that has become indispensable in the field of drug discovery and development.[1][2] It provides high-quality kinetic data on molecular interactions, including the binding of small molecule inhibitors to their protein targets.[1][2] In the context of Human Immunodeficiency Virus 1 (HIV-1) research, SPR is instrumental in characterizing the binding kinetics of antiviral compounds that target various stages of the viral life cycle.[3] This information is crucial for understanding the mechanism of action, optimizing lead compounds, and establishing structure-activity relationships (SAR).[4]
These application notes provide a comprehensive overview and detailed protocols for using SPR to study the binding kinetics of small molecule inhibitors targeting key HIV-1 enzymes such as protease, reverse transcriptase, and integrase.
Principle of Surface Plasmon Resonance (SPR)
SPR technology measures the binding between an immobilized molecule (ligand) and a molecule in solution (analyte) by detecting changes in the refractive index at the surface of a sensor chip.[1][2] In a typical experiment for studying HIV-1 inhibitors, a viral protein (e.g., HIV-1 protease) is immobilized on the sensor surface, and the small molecule inhibitor is flowed over the surface as the analyte. The binding and dissociation of the inhibitor are monitored in real-time, generating a sensorgram from which kinetic parameters can be derived.
Key Kinetic and Affinity Parameters
The primary data obtained from an SPR experiment are the association rate constant (ka or k_on), the dissociation rate constant (kd or k_off), and the equilibrium dissociation constant (KD).
-
Association Rate (ka): Represents the rate at which the inhibitor binds to the target protein.
-
Dissociation Rate (kd): Represents the rate at which the inhibitor-protein complex dissociates. A slow dissociation rate is often a desirable characteristic for drug candidates, as it can lead to a longer duration of action.[5]
-
Equilibrium Dissociation Constant (KD): A measure of the affinity of the inhibitor for the target protein, calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Data Presentation: Comparative Binding Kinetics of HIV-1 Inhibitors
The following tables summarize representative kinetic data for different classes of HIV-1 inhibitors, illustrating how SPR data can be structured for comparative analysis.
Table 1: Binding Kinetics of HIV-1 Protease Inhibitors
| Inhibitor | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |
| Saquinavir | HIV-1 Protease | 2.1 x 10⁵ | 2.63 x 10⁻³ | 12.5 | [6] |
| Ritonavir | HIV-1 Protease | 6.3 x 10⁵ | 1.58 x 10⁻² | 25.1 | [7] |
| Indinavir | HIV-1 Protease | 1.8 x 10⁵ | 3.16 x 10⁻² | 175.6 | [7] |
| Nelfinavir | HIV-1 Protease | 1.0 x 10⁵ | 1.00 x 10⁻² | 100.0 | [7] |
| Darunavir | HIV-1 Protease | - | - | 0.5 | [8] |
| Amprenavir | HIV-1 Protease | - | - | 4.5 | [8] |
Note: Some studies report only the affinity (KD) and not the individual rate constants.
Table 2: Binding Characteristics of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Inhibitor | Target | Binding Model | Key Finding | Reference |
| MIV-170 | HIV-1 Reverse Transcriptase | Induced Fit | Slowest relaxation and dissociation rates correlated with highest antiviral efficacy. | [5] |
| Nevirapine | HIV-1 Reverse Transcriptase | Noncompetitive | Inhibitor binds to a hydrophobic pocket near the active site, blocking the chemical reaction without preventing nucleotide binding. | [9] |
| TIBO Derivatives | HIV-1 Reverse Transcriptase | Noncompetitive | Bind to the same site as Nevirapine. | [9] |
Note: For some tightly binding inhibitors with complex interaction mechanisms, quantifying precise rate constants can be challenging. In such cases, qualitative analysis and modeling, such as the induced fit model, are employed.[5]
Table 3: Kinetic Parameters of HIV-1 Entry Inhibitors
| Compound | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) | Correlation with Potency | Reference |
| Novel Inhibitor 1 | HIV-1 Env Trimer | 1.2 x 10⁴ | 3.5 x 10⁻² | 2.9 | Strong correlation between slower off-rate (kd) and higher antiviral potency. | [10] |
| Novel Inhibitor 2 | HIV-1 Env Trimer | 1.5 x 10⁴ | 2.1 x 10⁻² | 1.4 | Strong correlation between slower off-rate (kd) and higher antiviral potency. | [10] |
| Novel Inhibitor 3 | HIV-1 Env Trimer | 1.8 x 10⁴ | 1.2 x 10⁻² | 0.7 | Strong correlation between slower off-rate (kd) and higher antiviral potency. | [10] |
Experimental Protocols
This section provides a generalized protocol for analyzing the binding kinetics of a small molecule inhibitor to an HIV-1 protein target using SPR.
Materials and Reagents
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, a carboxymethylated dextran (B179266) surface)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
High-purity recombinant HIV-1 target protein (e.g., protease, reverse transcriptase, or integrase)
-
Small molecule inhibitor of interest
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Regeneration solution (e.g., a low pH solution like glycine-HCl, or a high salt concentration buffer, depending on the protein's stability)
Experimental Workflow
The following diagram illustrates the general workflow for an SPR-based kinetic analysis of an HIV-1 inhibitor.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spying on HIV with SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apczech.cz [apczech.cz]
- 5. Inhibition of HIV-1 by non-nucleoside reverse transcriptase inhibitors via an induced fit mechanism-Importance of slow dissociation and relaxation rates for antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance kinetic studies of the HIV TAR RNA kissing hairpin complex and its stabilization by 2-thiouridine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Characterization of Novel HIV-1 Entry Inhibitors: Discovery of a Relationship between Off-Rate and Potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating HIV-1 Inhibitor-47 Against Resistant Viral Strains
For Research Use Only.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health challenge, primarily due to its ability to develop resistance to antiretroviral therapies. HIV-1 Inhibitor-47 is a novel, highly potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to bind to a hydrophobic pocket within the p66 subunit of the reverse transcriptase (RT) enzyme.[1][2][3] This binding induces a conformational change that disrupts the catalytic site, thereby inhibiting the conversion of viral RNA into DNA and preventing the establishment of infection.[1][4]
However, the clinical efficacy of NNRTIs can be compromised by the emergence of drug resistance mutations in the RT gene.[3] Mutations such as K103N, Y181C, and G190A are known to reduce the susceptibility of the virus to existing NNRTIs.[5][6] These application notes provide a comprehensive framework for researchers to assess the in vitro efficacy of this compound against both wild-type (WT) HIV-1 and strains carrying common NNRTI resistance mutations. The protocols herein describe the generation of mutant viral strains via site-directed mutagenesis, the determination of phenotypic susceptibility using a cell-based assay, and the genotypic confirmation of resistance.
Mechanism of Action of this compound
This compound acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Inhibitor-47 does not require intracellular phosphorylation and is not incorporated into the nascent viral DNA strand.[2][4] Instead, it binds directly to the NNRTI binding pocket, a site approximately 10 Å away from the polymerase active site.[1] This binding event locks the enzyme in an inactive conformation, preventing the polymerase from carrying out its function. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound action on reverse transcription.
Experimental Protocols
The following protocols provide a workflow for generating and testing resistant HIV-1 strains against Inhibitor-47.
This protocol describes the introduction of specific point mutations into an HIV-1 proviral DNA plasmid.[7][8][9]
Materials:
-
HIV-1 proviral DNA plasmid (e.g., pNL4-3)
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., K103N)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Transformation-competent E. coli
-
LB agar (B569324) plates and broth with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[10]
-
PCR Amplification: Set up the PCR reaction as follows:
-
50 ng template plasmid DNA
-
125 ng forward primer
-
125 ng reverse primer
-
1 µL dNTP mix (10 mM)
-
5 µL 10x reaction buffer
-
1 µL high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling: Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes.
-
Cycles (18-25x):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.[9]
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate on selective LB agar plates and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from resulting colonies (miniprep). Verify the presence of the desired mutation by Sanger sequencing.
This protocol determines the 50% effective concentration (EC50) of Inhibitor-47 using TZM-bl reporter cells.[11][12][13] TZM-bl cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR, allowing for quantitative measurement of viral infection.[11][13]
Materials:
-
TZM-bl cells
-
Wild-type and mutant HIV-1 virus stocks (generated by transfecting HEK293T cells with proviral plasmids)
-
This compound (stock solution in DMSO)
-
Growth Medium (DMEM, 10% FBS, antibiotics)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well flat-bottom culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C.
-
Compound Dilution: Prepare serial dilutions of this compound in growth medium. A typical starting concentration is 1 µM, diluted in 10 half-log steps.
-
Infection:
-
Pre-treat the cells by adding 50 µL of each drug dilution to the appropriate wells. Include "virus control" wells (no drug) and "cell control" wells (no drug, no virus).
-
Add 50 µL of virus stock (previously titrated to yield 100,000-200,000 relative light units [RLU]) to each well, except for the cell control wells. The medium should contain DEAE-Dextran at an optimized concentration to enhance infectivity.[14][15]
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[14]
-
Lysis and Luminescence Reading:
-
Remove 100 µL of medium from each well.
-
Add 100 µL of luciferase assay reagent to each well to lyse the cells.
-
Incubate for 2 minutes at room temperature.
-
Transfer 150 µL of the lysate to a black 96-well plate.
-
Measure luminescence using a luminometer.
-
-
EC50 Calculation:
-
Calculate the percentage of inhibition for each drug concentration: % Inhibition = 100 × [1 - (RLU_drug - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]
-
Plot the percent inhibition against the log of the drug concentration.
-
Determine the EC50 value using a non-linear regression curve fit (sigmoidal dose-response).[16][17][18]
-
Data Presentation
Quantitative data should be organized to clearly show the impact of resistance mutations on the efficacy of Inhibitor-47.
| HIV-1 Strain | Key Mutation(s) | EC50 (nM) ± SD | Fold Change in EC50¹ | Resistance Level |
| Wild-Type (WT) | None | 0.85 ± 0.12 | 1.0 | Susceptible |
| Mutant A | K103N | 95.6 ± 8.5 | 112.5 | High |
| Mutant B | Y181C | 145.2 ± 12.1 | 170.8 | High |
| Mutant C | G190A | 78.3 ± 6.9 | 92.1 | High |
| Mutant D | K103N + Y181C | >1000 | >1176 | Very High |
¹Fold Change is calculated as (EC50 Mutant) / (EC50 Wild-Type). SD: Standard Deviation from three independent experiments. Resistance Level Classification: <10-fold = Susceptible; 10-100-fold = Intermediate; >100-fold = High.
| Strain ID | Target Mutation | Sequencing Result | Confirmation |
| pNL4-3_WT | N/A | Wild-Type RT sequence | Confirmed |
| pNL4-3_MutA | K103N (AAA -> AAC) | Confirmed K103N mutation | Confirmed |
| pNL4-3_MutB | Y181C (TAT -> TGT) | Confirmed Y181C mutation | Confirmed |
| pNL4-3_MutC | G190A (GGA -> GCA) | Confirmed G190A mutation | Confirmed |
| pNL4-3_MutD | K103N, Y181C | Confirmed both mutations | Confirmed |
Experimental Workflow Visualization
The overall process for evaluating Inhibitor-47 against resistant strains can be visualized as a logical workflow.
Caption: Workflow for resistance testing of this compound.
References
- 1. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prevalence and transmission of HIV-1 drug resistance mutations among patients with treatment failure and newly diagnosed people in Liangshan Prefecture, China, in 2021–2023 [frontiersin.org]
- 7. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed mutagenesis of HIV-1 protease: generation of mutant proteases with increased stability to autodigestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioinnovatise.com [bioinnovatise.com]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodology for Determining the IC50 of HIV-1 Inhibitor-47
Purpose: This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of the hypothetical novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 Inhibitor-47. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Introduction to this compound: this compound is a novel investigational compound designed to block the replication of Human Immunodeficiency Virus Type 1 (HIV-1). Its proposed mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for converting the viral RNA genome into DNA for integration into the host cell genome.[1][2] Accurately determining the IC50 value is a crucial step in evaluating its in vitro efficacy. The IC50 represents the concentration of the inhibitor required to reduce viral replication by 50%.[3][4]
HIV-1 Replication Cycle and Target of Inhibitor-47
The replication cycle of HIV-1 is a complex process involving multiple steps, each offering a potential target for antiretroviral drugs.[1][5] The cycle begins with the virus binding to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), leading to the fusion of the viral and cellular membranes.[5][6] Following entry, the viral core is released into the cytoplasm, and the reverse transcriptase enzyme synthesizes viral DNA from its RNA template.[6] This is the step targeted by this compound. The newly synthesized viral DNA is then transported to the nucleus and integrated into the host genome.[5] Finally, new viral particles are assembled and bud from the cell to mature and infect other cells.[5][6]
Experimental Protocols
Two primary assays are detailed below: an antiviral activity assay to determine the IC50 and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Determining both values is essential to calculate the Selectivity Index (SI), which indicates the compound's therapeutic window.[3]
Antiviral Activity Assay (p24 Antigen ELISA)
This protocol determines the concentration of Inhibitor-47 required to suppress HIV-1 replication by 50% (IC50) by quantifying the viral p24 capsid protein in the culture supernatant.
Materials:
-
Cells: TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB or HIV-1BaL)
-
Compound: this compound, dissolved in DMSO
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), HIV-1 p24 Antigen ELISA kit
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. The final concentration range should span from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.01 nM). Include a "no-drug" control (vehicle only, e.g., 0.1% DMSO).
-
Infection: Pre-incubate the cells with the diluted compound for 1-2 hours. Following pre-incubation, add a known titer of HIV-1 to each well (multiplicity of infection, MOI, of 0.01 to 0.1 is common).
-
Incubation: Incubate the infected cells for 48-72 hours to allow for several rounds of viral replication.[7]
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
p24 Quantification: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the "no-drug" control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[8]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of Inhibitor-47 to the host cells to determine the CC50.
Materials:
-
Cells: TZM-bl cells (or the same host cells as the antiviral assay)
-
Compound: this compound, dissolved in DMSO
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., acidified isopropanol)
-
Equipment: 96-well cell culture plates, CO2 incubator, microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of Inhibitor-47 used in the antiviral assay. Include a "cells-only" control without any compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells-only" control. Plot the percentage of viability against the log of the compound concentration to determine the CC50.
Data Presentation and Analysis
The IC50 is determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.[9][10] The key parameters are the IC50 (concentration at 50% inhibition), the slope of the curve, and the R-squared value indicating the goodness of fit.[11]
Quantitative Data Summary
The following tables summarize hypothetical results for this compound.
Table 1: Antiviral Activity of this compound against HIV-1IIIB in TZM-bl cells
| Parameter | Value | Cell Type | Virus Strain |
|---|---|---|---|
| IC50 | 0.85 nM | TZM-bl | HIV-1IIIB |
| Hill Slope | 1.2 | TZM-bl | HIV-1IIIB |
| R2 | 0.992 | TZM-bl | HIV-1IIIB |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Parameter | Value | Description |
|---|---|---|
| CC50 | >25 µM | 50% Cytotoxic Concentration in TZM-bl cells. |
| Selectivity Index (SI) | >29,400 | Ratio of CC50 to IC50 (CC50/IC50).[3] |
A higher SI value is desirable as it indicates a greater window between the concentration required for antiviral activity and the concentration that causes host cell toxicity.[3] Compounds with an SI value ≥ 10 are generally considered active in vitro.[3]
References
- 1. Novel Approaches to Inhibiting HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. karger.com [karger.com]
- 6. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. m.youtube.com [m.youtube.com]
Application of HIV-1 Inhibitor-47 (E1P47) in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-47, a synthetic 18-mer peptide also known as E1P47, has demonstrated broad-spectrum activity against various clades, subtypes, and tropisms of the Human Immunodeficiency Virus 1 (HIV-1). This document provides detailed application notes and protocols for the use of E1P47 in studying the viral entry process. E1P47 serves as a potent tool for investigating the mechanisms of HIV-1 fusion and for the development of novel antiretroviral agents. Its primary mechanism of action involves the specific interaction with the highly conserved N-terminal region of the HIV-1 transmembrane glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery. By targeting this essential domain, E1P47 effectively blocks the conformational changes in gp41 required for the fusion of the viral and host cell membranes, thereby inhibiting viral entry.
Data Presentation
The inhibitory activity of E1P47 and its derivatives has been quantified in various in vitro and ex vivo models. The following tables summarize the 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) values, providing a clear comparison of their potency.
Table 1: Inhibitory Activity of E1P47 and Peptide Amphiphile (PA) Derivatives against HIV-1 BaL in TZM-bl Cells [1][2][3]
| Compound | IC50 (µM) | IC95 (µM) |
| E1P47 | 1.5 ± 0.2 | 8.5 ± 1.1 |
| PA1PEG27 | 0.12 ± 0.01 | 0.8 ± 0.1 |
| PA2PEG27 | 0.15 ± 0.02 | 1.2 ± 0.2 |
| PA3PEG27 | 0.25 ± 0.04 | 2.5 ± 0.5 |
| C-PAmonoalkyl | 0.08 ± 0.01 | 0.5 ± 0.1 |
| N-PAmonoalkyl | 0.11 ± 0.02 | 0.9 ± 0.2 |
Data are presented as mean ± standard error of the mean (SEM) from triplicate experiments.
Table 2: Inhibitory Activity of E1P47 and Peptide Amphiphile (PA) Derivatives against HIV-1 BaL in Human Colorectal Tissue Explants [1]
| Compound | IC50 (µM) | IC95 (µM) |
| E1P47 | 2.5 ± 0.5 | 15.2 ± 2.8 |
| C-PAmonoalkyl | 1.8 ± 0.4 | 11.5 ± 2.1 |
| N-PAmonoalkyl | 0.9 ± 0.2 | 6.8 ± 1.5 |
Data are presented as mean ± SEM.
Mechanism of Action & Signaling Pathways
E1P47 inhibits HIV-1 entry by targeting the gp41 fusion peptide. This interaction is believed to occur at the membrane level, preventing the necessary conformational changes in gp41 that lead to the formation of the six-helix bundle (6HB), a critical step for membrane fusion.
References
Crystallizing HIV-1 Protease with Inhibitor-47: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-crystallization of HIV-1 protease with a hypothetical potent inhibitor, designated "Inhibitor-47." The methodologies outlined are based on established techniques for crystallizing HIV-1 protease with various small molecule inhibitors and are intended to serve as a comprehensive guide for obtaining high-quality crystals suitable for X-ray crystallography.
Introduction
HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV), playing an essential role in the maturation of infectious virions.[1][2][3] As such, it is a prime target for antiretroviral therapy. Structure-based drug design, heavily reliant on high-resolution crystal structures of the protease in complex with inhibitors, has been instrumental in the development of potent protease inhibitors.[4][5] The process of obtaining these co-crystals can be challenging, often requiring meticulous optimization of various parameters.[6][7]
This guide provides a generalized framework and starting points for the crystallization of HIV-1 protease with "Inhibitor-47," a conceptual potent inhibitor. The protocols described herein cover protein purification, preparation of the protein-inhibitor complex, crystallization screening, and optimization.
Data Presentation: Quantitative Parameters for Crystallization
Successful crystallization is dependent on a range of factors. The following tables summarize common starting concentrations and conditions derived from successful crystallization experiments of HIV-1 protease with various inhibitors. These should be considered as starting points for optimization with Inhibitor-47.
Table 1: Protein and Inhibitor Concentrations for Co-Crystallization
| Parameter | Recommended Range | Notes |
| HIV-1 Protease Concentration | 2 - 15 mg/mL | Higher concentrations can promote nucleation, but may also lead to amorphous precipitate.[6][8] |
| Inhibitor-47 Concentration | 2-10 fold molar excess over protease | Ensures full occupancy of the active site, which is crucial for forming a homogeneous complex.[3][9] |
| Purity of Protein-Inhibitor Complex | >95% | High purity is critical to minimize contaminants that can interfere with crystal lattice formation.[8] |
Table 2: Typical Crystallization Conditions for HIV-1 Protease-Inhibitor Complexes
| Parameter | Condition | Notes |
| Precipitating Agents | ||
| Ammonium (B1175870) Sulfate (B86663) | 0.06 - 1.0 M | A common salt used to induce precipitation.[2][3][10] |
| Polyethylene Glycol (PEG) | 10-25% (w/v) | PEGs of various molecular weights (e.g., 3350, 6000) are effective.[6][9] |
| Buffers and pH | ||
| Sodium Citrate | 50 - 250 mM | Often used as a buffering agent.[1][2][3][10][11] |
| Sodium Acetate (B1210297) | 50 mM | An alternative buffering agent.[11] |
| Bis-Tris | 0.1 M | Can be used for pH control.[9] |
| pH | 4.5 - 6.2 | The optimal pH can be critical for crystallization.[1][2][3][10][11] |
| Additives | ||
| DMSO | 5 - 10% | Often used to aid in the solubility of hydrophobic inhibitors.[2][3][11] |
| Dithiothreitol (DTT) | 1 mM | A reducing agent to prevent oxidation.[8][11] |
| Temperature | ||
| Incubation Temperature | 4°C or 20°C | Temperature can significantly affect nucleation and crystal growth.[8] |
Experimental Protocols
The following are detailed protocols for the key stages of the co-crystallization process.
Protocol 1: Expression and Purification of Recombinant HIV-1 Protease
A mutated, more stable variant of HIV-1 protease is often used for structural studies to minimize autoproteolysis and oxidation.[2][3]
-
Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the gene for a stabilized HIV-1 protease mutant.
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture for 3-4 hours.
-
Harvest the cells by centrifugation.
-
-
Purification from Inclusion Bodies:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).[8]
-
Lyse the cells by sonication or using a French press.[8]
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).
-
Refold the protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate pH 5.5, 5% ethylene (B1197577) glycol, 1 mM DTT).
-
Purify the refolded protease using a combination of ion-exchange and size-exclusion chromatography.
-
Assess purity to be >95% by SDS-PAGE.[8]
-
Protocol 2: Preparation of the HIV-1 Protease-Inhibitor-47 Complex
-
Inhibitor Stock Solution:
-
Prepare a concentrated stock solution of Inhibitor-47 in 100% DMSO.
-
-
Complex Formation:
-
Dilute the purified HIV-1 protease to a working concentration (e.g., 5 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate pH 5.5, 1 mM DTT).
-
Add the Inhibitor-47 stock solution to the protease solution to achieve a final molar ratio of 1:5 (protease:inhibitor). The final DMSO concentration should ideally be kept below 10%.
-
Incubate the mixture on ice for at least 1 hour to ensure complete binding.
-
Confirm complex formation using techniques like isothermal titration calorimetry (ITC) or a thermal shift assay (TSA).[8]
-
Protocol 3: Crystallization by Hanging Drop Vapor Diffusion
-
Prepare the Reservoir:
-
Pipette 500 µL of a crystallization screen solution into each well of a 24-well crystallization plate.
-
-
Prepare the Drop:
-
Seal the Well:
-
Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create a closed system for vapor diffusion.[8]
-
-
Incubate and Monitor:
-
Incubate the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).[8]
-
Regularly monitor the drops for the appearance of crystals over several days to weeks using a microscope.
-
Protocol 4: Optimization of Crystallization Conditions
If initial screens produce no crystals, precipitate, or poorly formed crystals, systematic optimization is necessary.[6]
-
Vary Precipitant Concentration:
-
Create a grid screen where the concentration of the precipitant (e.g., ammonium sulfate or PEG) is varied in small increments (e.g., 0.1 M for salts, 2% for PEGs) around the initial hit condition.
-
-
Adjust pH:
-
Prepare a series of buffers with pH values ranging from 0.2 units below to 0.2 units above the initial successful condition.
-
-
Microseeding:
-
If small or poorly formed crystals are obtained, they can be used as seeds to grow larger, higher-quality crystals.
-
Crush the initial crystals in a small volume of reservoir solution to create a seed stock.
-
Introduce a very small amount of the seed stock into a freshly prepared crystallization drop.
-
-
Additive Screening:
-
Utilize commercially available or custom-made additive screens containing small molecules that can sometimes improve crystal quality.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the crystallization process.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Crystal Structures of Inhibitor-Bound Main Protease from Delta- and Gamma-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary neutron diffraction studies of HIV-1 protease cocrystallized with inhibitor KNI-272 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xray.cz [xray.cz]
Measuring the Antiviral Spectrum of HIV-1 Inhibitor-47: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antiretroviral agents is crucial in the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). A critical step in the preclinical evaluation of any new potential drug, such as HIV-1 Inhibitor-47, is the determination of its antiviral spectrum. This involves assessing its potency against a diverse range of HIV-1 strains, including different subtypes (clades) and drug-resistant variants. Furthermore, it is essential to evaluate the inhibitor's cytotoxicity to determine its therapeutic window.
These application notes provide a comprehensive set of protocols for measuring the antiviral spectrum of this compound. The described assays will enable researchers to determine the half-maximal inhibitory concentration (IC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a key indicator of the compound's potential for further development.[1][2] The protocols cover cell-based assays for antiviral activity against both laboratory-adapted and primary HIV-1 isolates, as well as methods for assessing activity against drug-resistant strains.
Key Concepts
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor at which 50% of viral replication is inhibited in vitro.[1][2] A lower IC50 value indicates greater potency.
-
CC50 (Half-Maximal Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of host cells in vitro.[1][2] A higher CC50 value indicates lower cytotoxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50).[1][3] A higher SI value is desirable, indicating that the compound is effective at concentrations that are not toxic to the host cells.
Data Presentation
The quantitative data generated from the following protocols should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Antiviral Activity and Cytotoxicity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HIV-1 IIIB (X4-tropic) | TZM-bl | |||
| HIV-1 BaL (R5-tropic) | TZM-bl | |||
| Control Inhibitor | TZM-bl |
Table 2: Antiviral Spectrum of this compound against a Panel of Primary HIV-1 Isolates
| HIV-1 Isolate (Subtype) | Tropism (R5/X4/Dual) | Target Cells (e.g., PBMCs) | IC50 (nM) |
| Isolate 1 (B) | |||
| Isolate 2 (C) | |||
| Isolate 3 (A/E) | |||
| Control Inhibitor |
Table 3: Activity of this compound against Drug-Resistant HIV-1 Strains
| Resistant Strain (Key Mutation) | Class of Resistance | Fold-Change in IC50 vs. Wild-Type |
| RT Mutant (e.g., K103N) | NNRTI | |
| Protease Mutant (e.g., V82A) | PI | |
| Integrase Mutant (e.g., G140S) | INSTI | |
| Control Inhibitor |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (IC50) using a TZM-bl Reporter Gene Assay
This assay measures the ability of an inhibitor to prevent HIV-1 infection in a cellular context using TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain Tat-responsive luciferase and β-galactosidase reporter genes.[4]
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
HIV-1 stocks (e.g., HIV-1 IIIB and HIV-1 BaL)
-
This compound
-
Control inhibitor with known mechanism
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a control inhibitor in complete growth medium.
-
Infection: Pre-incubate the cells with the inhibitor dilutions for 1-2 hours.[5] Subsequently, add a pre-titered amount of HIV-1 virus stock to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, remove the supernatant and lyse the cells. Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration using a non-linear regression analysis (sigmoidal dose-response curve).[3]
Protocol 2: Determination of Cytotoxicity (CC50)
This assay is performed in parallel with the antiviral assay to assess the effect of the inhibitor on host cell viability.[6]
Materials:
-
TZM-bl cells (or other host cells used in antiviral assays)
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no inhibitor).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control. Determine the CC50 value by plotting the percentage of cytotoxicity against the inhibitor concentration using a non-linear regression analysis.[1]
Protocol 3: Antiviral Activity against Primary HIV-1 Isolates in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the inhibitor's activity against clinically relevant primary HIV-1 isolates in primary cells.
Materials:
-
Freshly isolated human PBMCs
-
PHA (Phytohemagglutinin) and IL-2 (Interleukin-2)
-
Primary HIV-1 isolates (various subtypes)
-
This compound
-
96-well cell culture plates
-
p24 antigen ELISA kit
Methodology:
-
PBMC Activation: Stimulate freshly isolated PBMCs with PHA for 2-3 days, then culture in medium supplemented with IL-2.
-
Infection and Treatment: Plate the activated PBMCs. Pre-incubate the cells with serial dilutions of this compound for 1-2 hours. Infect the cells with primary HIV-1 isolates.
-
Incubation and Monitoring: Incubate the cultures for 7 days, replacing the medium with fresh medium containing the appropriate inhibitor concentration every 3-4 days.
-
p24 ELISA: At the end of the incubation period, collect the cell culture supernatant.[5] Quantify the amount of viral replication by measuring the level of the HIV-1 p24 capsid protein using an ELISA kit.[5]
-
Data Analysis: Calculate the percentage of inhibition of p24 production at each inhibitor concentration compared to the virus control. Determine the IC50 value as described in Protocol 1.
Protocol 4: Resistance Profiling
This involves testing the inhibitor against laboratory-generated or clinically derived HIV-1 strains with known resistance mutations to other classes of antiretroviral drugs.
Methodology:
-
Acquire Resistant Viruses: Obtain well-characterized, drug-resistant HIV-1 clones (e.g., from the NIH AIDS Reagent Program). These should include viruses with resistance mutations in reverse transcriptase, protease, and integrase.
-
Perform Antiviral Assay: Determine the IC50 of this compound against each resistant strain and the corresponding wild-type virus using the TZM-bl assay (Protocol 1) or PBMC assay (Protocol 3).
-
Calculate Fold-Change: For each resistant strain, calculate the fold-change in IC50 by dividing the IC50 for the resistant strain by the IC50 for the wild-type strain. A significant fold-change indicates cross-resistance.
Visualizations
HIV-1 Lifecycle and Potential Targets for Inhibitors
The following diagram illustrates the major steps in the HIV-1 replication cycle, highlighting potential targets for different classes of antiviral inhibitors. The specific mechanism of this compound, once elucidated, would fall into one of these categories.
Caption: The HIV-1 lifecycle and points of intervention for major classes of antiretroviral drugs.
Experimental Workflow for Determining Antiviral Spectrum
This diagram outlines the logical flow of experiments to characterize the antiviral profile of a novel inhibitor like this compound.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Current methods for detecting and assessing HIV-1 antibody resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of HIV-1 Inhibitor-47 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of HIV-1 Inhibitor-47, a novel antiretroviral agent. The following protocols and guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the efficacy, pharmacokinetics, and safety of this compound in relevant animal models. The primary models discussed are humanized mice and non-human primates, which are standard surrogates for studying HIV-1 infection in humans.[1][2][3]
Animal Models for HIV-1 Research
The selection of an appropriate animal model is critical for obtaining meaningful data. Due to the narrow host range of HIV-1, specialized models are required.[3]
1.1. Humanized Mice:
Humanized mice are generated by engrafting immunodeficient mice with human hematopoietic stem cells or tissues, leading to the development of a human immune system.[1][4]
-
Bone Marrow/Liver/Thymus (BLT) Mice: These mice are reconstituted with human fetal liver and thymus tissues, resulting in the development of a comprehensive human immune system, including T-cells, B-cells, and myeloid cells.[2][5] They are susceptible to HIV-1 infection through various routes, including mucosal transmission.[1][5]
-
CD34+ Hematopoietic Stem Cell (HSC) Engrafted Mice: These models are created by injecting human CD34+ HSCs into immunodeficient mice (e.g., NSG or NOG strains). They develop human immune cells and can sustain high levels of HIV-1 replication.[1][4]
1.2. Non-Human Primates (NHPs):
Macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical HIV/AIDS research due to their close phylogenetic relationship to humans and similar disease progression.[2][3][6]
-
SIV-infected Macaques: This model is instrumental for studying pathogenesis and vaccine development.[2][7]
-
SHIV-infected Macaques: These viruses are chimeric, containing the HIV-1 envelope (Env) gene in an SIV backbone, making them useful for evaluating entry inhibitors and neutralizing antibodies.[2][7]
Experimental Protocols
2.1. In Vivo Efficacy Study in Humanized Mice
This protocol outlines a typical efficacy study of this compound in BLT humanized mice.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of this compound in humanized mice.
Methodology:
-
Animal Acclimatization and Baseline Characterization:
-
Acclimatize BLT mice for at least one week before the start of the experiment.
-
Collect a small volume of peripheral blood to confirm successful human immune cell engraftment via flow cytometry (staining for human CD45, CD3, CD4, and CD8).
-
-
HIV-1 Infection:
-
Infect mice with a known titer of a CCR5-tropic HIV-1 strain (e.g., NL4-3-BaL.HSA-IRES-EGFP) via an appropriate route (e.g., intravenous or intravaginal). The typical inoculum size is 5 x 10^4 to 1 x 10^5 infectious units.
-
-
Monitoring and Treatment Initiation:
-
Monitor plasma viral load weekly using a validated quantitative RT-PCR assay.
-
Once a stable viremia is established (typically 2-3 weeks post-infection), randomize mice into treatment and control groups.
-
Administer this compound at predetermined doses and schedules (e.g., daily subcutaneous injection). The control group should receive a vehicle control.
-
-
Efficacy Assessment:
-
Continue weekly monitoring of plasma viral load and CD4+ T cell counts.
-
At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice and collect tissues (spleen, lymph nodes, gut-associated lymphoid tissue) for analysis of viral RNA and DNA.
-
2.2. Pharmacokinetic Study in NHPs
This protocol describes a pharmacokinetic (PK) study of this compound in rhesus macaques.
Methodology:
-
Animal Preparation:
-
Fast healthy, uninfected rhesus macaques overnight before drug administration.
-
-
Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., intravenous, subcutaneous, or oral).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Data Presentation
Table 1: In Vivo Antiviral Efficacy of this compound in Humanized Mice
| Treatment Group | N | Mean Baseline Viral Load (copies/mL) | Mean Viral Load at Week 4 (copies/mL) | Mean Log10 Reduction in Viral Load | Mean CD4+ T cell Count at Week 4 (cells/µL) |
| Vehicle Control | 8 | 5.2 x 10^5 | 4.8 x 10^5 | 0.03 | 250 |
| This compound (10 mg/kg) | 8 | 5.5 x 10^5 | 1.2 x 10^4 | 1.66 | 450 |
| This compound (30 mg/kg) | 8 | 5.3 x 10^5 | < 50 | > 4.0 | 550 |
| Positive Control (ART cocktail) | 8 | 5.4 x 10^5 | < 50 | > 4.0 | 600 |
Table 2: Pharmacokinetic Parameters of this compound in Rhesus Macaques (Single 10 mg/kg Dose)
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |
| Cmax (ng/mL) | 15,200 | 4,800 | 1,200 |
| Tmax (hr) | 0.1 | 4 | 2 |
| AUC (0-inf) (ng*hr/mL) | 35,000 | 32,000 | 8,000 |
| Half-life (t1/2) (hr) | 8 | 12 | 10 |
| Bioavailability (%) | 100 | 91 | 23 |
Signaling Pathways and Mechanism of Action
This compound is a novel maturation inhibitor that targets the final stages of the viral life cycle.[8] It disrupts the proteolytic cleavage of the Gag polyprotein, specifically the processing of the capsid (CA) and spacer peptide 1 (SP1), which is essential for the formation of a mature, infectious virion.[8]
Proposed Mechanism of Action:
Caption: Proposed mechanism of action of this compound on the viral maturation pathway.
This inhibition leads to the production of aberrant, non-infectious viral particles with malformed cores, thus preventing the spread of the infection to new cells.
Conclusion
The protocols and data presented here provide a detailed guide for the preclinical in vivo evaluation of this compound. The use of humanized mice and non-human primate models is essential for determining the therapeutic potential of this novel compound. The experimental designs and methodologies described will enable researchers to gather critical data on efficacy, pharmacokinetics, and mechanism of action, which are necessary for advancing this compound through the drug development pipeline.
References
- 1. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. mdpi.com [mdpi.com]
- 5. Animal models in HIV cure research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models in HIV-1 Protection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing the Cytotoxicity of HIV-1 Inhibitor-47
Introduction
The evaluation of cytotoxicity is a critical step in the development of any therapeutic agent, including antiviral compounds like HIV-1 inhibitors.[1][2] A thorough assessment of a compound's effect on host cell viability ensures that its therapeutic action against the virus does not come at the cost of unacceptable toxicity to the patient. These application notes provide a detailed protocol for assessing the cytotoxicity of a novel compound, "HIV-1 inhibitor-47," using a panel of well-established in vitro assays. The described methods will enable researchers to determine the concentration-dependent toxicity of the inhibitor, understand the primary mechanism of cell death, and establish a therapeutic window by comparing the cytotoxic concentration to the effective antiviral concentration.
The protocol outlines three key assays: the MTT assay to measure metabolic activity, the LDH assay to quantify cell membrane damage, and the Caspase-3/7 assay to detect apoptosis.[3][4][5] Together, these assays provide a comprehensive cytotoxicity profile for this compound.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and plating, followed by treatment with the inhibitor, and subsequent analysis using a panel of cytotoxicity assays.
Caption: Experimental workflow for cytotoxicity assessment of this compound.
Experimental Protocols
The following protocols are designed for use with a human T-lymphocytic cell line (e.g., MT-4), which is a relevant model for HIV-1 infection studies.[6] All procedures should be performed in a sterile cell culture hood.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570-590 nm)[7]
Procedure:
-
Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove 50 µL of medium from each well and add 50 µL of the compound dilutions. Include "cells only" (vehicle control) and "medium only" (background control) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[7][8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4][10][11]
Materials:
-
Cell cultures treated as described in Protocol 1 (Steps 1-3).
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and assay buffer).
-
Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control.
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 490 nm).[4]
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: 100 µL of medium from vehicle-treated, unlysed cells.
-
Maximum LDH Release: Lyse vehicle-treated control cells by adding 10 µL of Lysis Buffer and incubating for 15 minutes. Use 100 µL of this supernatant.
-
Background Control: 100 µL of culture medium without cells.
-
-
Collect Supernatant: After the 72-hour incubation with this compound, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4]
-
Stop Reaction (Optional): Add 50 µL of stop solution if provided in the kit.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13] Their activation is a reliable marker of apoptosis.[13]
Materials:
-
Cell cultures treated as described in Protocol 1 (Steps 1-3).
-
Commercially available Caspase-Glo® 3/7 Assay Kit (or a similar fluorescent/luminescent kit).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Microplate reader (luminescence or fluorescence, depending on the kit).
Procedure:
-
Plate Equilibration: After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent directly to each well of the 96-well plate.[5]
-
Incubation: Mix the contents by shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.[5]
-
Luminescence Reading: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the background reading (medium + reagent) from all values. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity. Data can be presented as fold change relative to the vehicle control.
HIV-1 Related Signaling and Potential Cytotoxicity
HIV-1 proteins, particularly the envelope glycoprotein (B1211001) gp120, can activate various intracellular signaling pathways upon binding to the CD4 receptor and a coreceptor (CXCR4 or CCR5) on T-cells.[14][15] This interaction can mimic natural ligand binding and trigger cascades involving G proteins, phosphoinositide-3 kinase (PI3K), and MAP kinases (MAPK), which can influence cell survival and apoptosis.[14] An inhibitor that binds to gp120, like the fictional this compound, could potentially alter these signaling events, leading to an off-target effect that promotes apoptosis through the activation of executioner caspases.
Caption: Potential off-target signaling leading to apoptosis by this compound.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in clear, structured tables to facilitate comparison and the determination of the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Table 1: MTT Assay Results for this compound on MT-4 Cells
| Inhibitor-47 Conc. (µM) | Mean Absorbance (590 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.231 | 0.091 | 98.2% |
| 5 | 1.159 | 0.082 | 92.4% |
| 10 | 1.045 | 0.075 | 83.3% |
| 25 | 0.642 | 0.051 | 51.2% |
| 50 | 0.211 | 0.023 | 16.8% |
| 100 | 0.058 | 0.011 | 4.6% |
| Calculated CC₅₀ | 25.6 µM |
Table 2: LDH Release Assay Results for this compound on MT-4 Cells
| Inhibitor-47 Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.188 | 0.015 | 0.0% |
| 1 | 0.201 | 0.019 | 1.4% |
| 5 | 0.254 | 0.024 | 7.0% |
| 10 | 0.389 | 0.031 | 21.4% |
| 25 | 0.812 | 0.065 | 66.7% |
| 50 | 1.105 | 0.089 | 97.6% |
| 100 | 1.121 | 0.093 | 99.3% |
| Max Release Control | 1.120 | 0.095 | 100.0% |
| Calculated CC₅₀ | 20.8 µM |
Table 3: Caspase-3/7 Activity Assay Results for this compound on MT-4 Cells
| Inhibitor-47 Conc. (µM) | Mean RLU (Relative Luminescence Units) | Std. Deviation | Fold Change vs. Control |
| 0 (Vehicle Control) | 8,540 | 750 | 1.0 |
| 1 | 9,110 | 810 | 1.1 |
| 5 | 15,320 | 1,240 | 1.8 |
| 10 | 45,880 | 3,950 | 5.4 |
| 25 | 99,250 | 8,100 | 11.6 |
| 50 | 115,100 | 9,870 | 13.5 |
| 100 | 118,350 | 10,150 | 13.9 |
| Calculated EC₅₀ | 12.5 µM |
Note: The EC₅₀ for caspase activity represents the concentration that induces 50% of the maximal caspase response.
References
- 1. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ug.edu.gh [pure.ug.edu.gh]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 6. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. tribioscience.com [tribioscience.com]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sartorius.com.cn [sartorius.com.cn]
- 14. mdpi.com [mdpi.com]
- 15. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing HIV-1 Inhibitor-47 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of "HIV-1 inhibitor-47" in biological samples. The methodologies described herein are based on established analytical techniques for the quantification of antiretroviral drugs and the assessment of their activity. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in the development and clinical monitoring of HIV-1 inhibitors.
Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecule drugs like HIV-1 inhibitors in biological matrices due to its high sensitivity, selectivity, and accuracy.[1][2] This method involves the chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.
Principle of the Method
A simple protein precipitation technique is utilized for sample preparation to remove larger molecules. The subsequent chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[1] An internal standard (IS) is employed to ensure the accuracy and precision of the quantification.[1]
Illustrative Quantitative Data
The following tables present typical validation data for a quantitative LC-MS/MS assay for an HIV-1 inhibitor.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 1500 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 1500 | 85 - 115 | 85 - 115 |
Experimental Protocol
Materials and Reagents:
-
This compound Reference Standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound
-
Human Plasma (EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system or equivalent.[1]
-
Column: Inertsil ODS3 column (50 x 2.0 mm i.d., 5 µm particle size) or equivalent.[1]
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Mass Spectrometer: Triple-quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined for this compound and its SIL-IS.
Assessment of Antiviral Activity using p24 ELISA
The enzyme-linked immunosorbent assay (ELISA) for the HIV-1 p24 antigen is a widely used method to assess the in vitro antiviral activity of inhibitor compounds.[3][4] This assay measures the amount of p24 capsid protein produced by HIV-1 in cell culture, which correlates with viral replication.
Principle of the Method
This method involves the infection of susceptible cells (e.g., MT-2 cells) with HIV-1 in the presence of varying concentrations of the inhibitor. After a defined incubation period, the cell culture supernatant is collected, and the amount of p24 antigen is quantified using a commercial ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.
Experimental Protocol
-
Seed MT-2 cells in a 96-well cell culture plate at a density of 1 × 10⁴ cells/well.
-
Prepare serial dilutions of this compound (e.g., from 10,000 nM to 0.51 nM).[3]
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a known amount of HIV-1 (e.g., 500 TCID₅₀ of HIV-1 AD8 strain).[3]
-
Incubate the plate for five days at 37°C with 5% CO₂.[3]
-
After incubation, harvest 100 µL of the culture medium.
-
Centrifuge the medium at 5000 rpm for 5 minutes to pellet any cells or debris.[3]
-
Collect the supernatant and perform the p24 ELISA according to the manufacturer's instructions.
HIV-1 Drug Resistance Testing by Genotyping
Genotypic assays are used to detect drug-resistance mutations in the viral genes.[5] This is crucial during drug development and for monitoring treatment efficacy in patients. The standard method involves sequencing the relevant viral genes, such as reverse transcriptase (RT), protease (PR), and integrase (IN).[5]
Principle of the Method
Viral RNA is extracted from a patient's plasma sample. The target viral genes are then amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced, and the sequence is compared to a wild-type reference sequence to identify mutations known to confer drug resistance.
Experimental Protocol
-
Viral RNA Extraction:
-
Reverse Transcription PCR (RT-PCR):
-
Perform a one-step RT-PCR using a kit such as the Invitrogen Superscript III One-step PCR kit with Platinum High Fidelity Taq.[6]
-
Use primers specific for the HIV-1 gene targeted by inhibitor-47.
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified PCR product.
-
Analyze the sequence data using appropriate software to identify mutations.
-
HIV-1 Life Cycle and Points of Inhibition
Understanding the HIV-1 life cycle is fundamental to the development of new inhibitors. The following diagram illustrates the key stages of the viral life cycle and highlights potential targets for antiretroviral drugs.
HIV-1 protease inhibitors act during the maturation step, preventing the cleavage of viral polyproteins into functional proteins.[7][8] Reverse transcriptase inhibitors block the conversion of viral RNA into DNA.[9] Fusion and entry inhibitors prevent the virus from entering the host cell.[10] Integrase inhibitors prevent the integration of the viral DNA into the host genome.[4] The specific target of this compound within this life cycle will determine the most appropriate biological assays for its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 6. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HIV-1 Inhibitor-47 (E1P47) as a Tool Compound in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-47, identified as the 18-mer synthetic peptide E1P47, is a promising tool compound for the study of HIV-1 entry and fusion mechanisms.[1] This peptide has demonstrated broad-spectrum activity against various HIV-1 clades, subtypes, and tropisms.[1] E1P47 functions as an entry inhibitor by targeting a highly conserved region of the HIV-1 envelope glycoprotein (B1211001) gp41, specifically the N-terminal fusion peptide, which is essential for the fusion of the viral and host cell membranes.[1][2] This mechanism of action, distinct from that of other fusion inhibitors like Enfuvirtide (T-20) which target the C-terminal heptad repeat of gp41, makes E1P47 a valuable research tool for investigating novel aspects of the HIV-1 fusion process and for the development of new antiviral strategies.[3] These application notes provide an overview of E1P47's biochemical properties, detailed experimental protocols for its use in virological assays, and a summary of its antiviral activity.
Biochemical and Cellular Data
E1P47 is a synthetic peptide with the sequence WILEYLWKVPFDFWRGV. It has been the subject of various studies to enhance its antiviral potency and pharmacokinetic properties through modifications such as the attachment of polyethylene (B3416737) glycol (PEG) linkers and hydrophobic moieties.[1][3] The antiviral activity of E1P47 and its derivatives is typically assessed using cell-based assays that measure the inhibition of HIV-1 infection.
Table 1: Antiviral Activity of E1P47 and its Derivatives against HIV-1BaL in TZM-bl cells
| Compound | Modification | IC50 (µM) | IC95 (µM) |
| E1P47 (Parent Peptide) | None | ~1.0 - 3.0 | Not Reported |
| PAPEG3-monoalkyl | N-terminal monoalkyl chain with PEG3 linker | > 1.0 | Not Determined |
| PAPEG27-monoalkyl | N-terminal monoalkyl chain with PEG27 linker | ~0.1 | Not Reported |
| C-PAmonoalkyl | C-terminal monoalkyl chain | High | Not Reported |
| N-PAmonoalkyl | N-terminal monoalkyl chain | High | Not Reported |
Note: Data is compiled from studies on E1P47 and its peptide amphiphile (PA) derivatives.[1] The exact IC50 values can vary between experiments and assay conditions. "High" indicates higher antiviral potency (lower IC50) as reported in the source literature, though specific values were not always provided in the abstracts.
Mechanism of Action: Inhibition of HIV-1 Fusion
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a co-receptor (CCR5 or CXCR4) on the target cell surface.[4] This binding triggers conformational changes in gp120 and the transmembrane glycoprotein gp41, leading to the exposure of the gp41 fusion peptide. The fusion peptide then inserts into the host cell membrane, initiating a series of events that bring the viral and cellular membranes into close proximity, culminating in membrane fusion and the release of the viral core into the cytoplasm.[4]
E1P47 exerts its antiviral effect by directly interacting with the gp41 fusion peptide at the membrane level.[1][5] This interaction is believed to prevent the proper insertion of the fusion peptide into the host cell membrane or to disrupt the subsequent conformational changes in gp41 that are necessary for membrane fusion. By targeting this critical and highly conserved component of the fusion machinery, E1P47 effectively blocks HIV-1 entry.
Caption: Mechanism of HIV-1 fusion and inhibition by E1P47.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antiviral activity and mechanism of action of this compound (E1P47).
HIV-1 Pseudovirus Neutralization Assay (TZM-bl Reporter Cell Line)
This assay measures the ability of E1P47 to inhibit the entry of single-cycle replication-competent HIV-1 pseudoviruses into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene.
Materials:
-
TZM-bl cells (HEK293-derived)
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 pseudoviruses (e.g., HIV-1BaL envelope)
-
E1P47 peptide stock solution (in DMSO or water)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, solid-bottom assay plates
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.
-
The next day, prepare serial dilutions of E1P47 in complete growth medium.
-
Add 50 µL of the diluted E1P47 to the appropriate wells of the cell plate. Include wells for virus control (no inhibitor) and cell control (no virus).
-
In a separate tube, dilute the HIV-1 pseudovirus stock in complete growth medium containing DEAE-Dextran (final concentration of 20 µg/mL) to a concentration that yields a high signal-to-noise ratio in the luciferase assay.
-
Add 50 µL of the diluted virus to the wells containing E1P47 and the virus control wells.
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
After incubation, remove the medium and lyse the cells by adding 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay assesses the ability of E1P47 to block the fusion between cells expressing the HIV-1 envelope glycoproteins (effector cells) and cells expressing CD4 and co-receptors (target cells).
Materials:
-
Effector cells: HEK293T cells transiently co-transfected with plasmids expressing an HIV-1 envelope (e.g., from NL4-3) and Tat.[6]
-
Target cells: TZM-bl cells.
-
Transfection reagent (e.g., Lipofectamine 3000).[6]
-
Complete growth medium.
-
E1P47 peptide stock solution.
-
Luciferase assay reagent.
-
6-well and 96-well plates.
Protocol:
-
Effector Cell Preparation:
-
Seed HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding the HIV-1 envelope glycoprotein and the Tat protein using a suitable transfection reagent according to the manufacturer's instructions.[6]
-
Incubate for 24-48 hours.
-
-
Target Cell Preparation:
-
Seed TZM-bl cells in a 96-well plate at 1 x 104 cells/well and incubate overnight.
-
-
Co-culture and Inhibition:
-
On the day of the assay, detach the transfected HEK293T effector cells.
-
Prepare serial dilutions of E1P47 in complete growth medium and add them to the wells containing the TZM-bl target cells.
-
Add the effector cells to the wells with target cells and E1P47 at an effector-to-target cell ratio of approximately 1:1.
-
Incubate the co-culture for 6-8 hours at 37°C, 5% CO2.
-
-
Readout:
-
Measure luciferase activity as described in the pseudovirus neutralization assay protocol.
-
Calculate the EC50 value for the inhibition of cell-cell fusion.
-
Biophysical Interaction Assay: Intrinsic Tryptophan Fluorescence
This biophysical assay can be used to study the interaction of E1P47 with model membranes (liposomes), which is relevant to its mechanism of action at the membrane level. E1P47 contains tryptophan residues that act as intrinsic fluorescent probes.[3]
Materials:
-
E1P47 peptide.
-
Lipids for preparing large unilamellar vesicles (LUVs), e.g., POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).
-
Buffer (e.g., Tris-HCl, NaCl, pH 7.4).
-
Spectrofluorometer.
-
Extruder for liposome (B1194612) preparation.
Protocol:
-
LUV Preparation:
-
Prepare a lipid film by dissolving the desired lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.
-
Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).
-
Prepare LUVs by extrusion of the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Fluorescence Measurement:
-
Prepare a solution of E1P47 in the buffer at a fixed concentration (e.g., 5 µM).
-
Record the intrinsic tryptophan fluorescence emission spectrum of the peptide alone (excitation at ~280-295 nm, emission scan from ~310-400 nm).
-
Titrate the peptide solution with increasing concentrations of LUVs.
-
After each addition of liposomes, allow the sample to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Analyze the changes in the fluorescence emission maximum (blue shift) and intensity upon addition of liposomes. A blue shift indicates the movement of tryptophan residues into a more hydrophobic environment, i.e., the lipid bilayer of the membrane.
-
These data provide evidence for the membrane-binding properties of E1P47.
-
Experimental Workflow and Logic
The characterization of E1P47 as a tool compound typically follows a logical progression from initial screening for antiviral activity to more detailed mechanistic and biophysical studies.
Caption: A typical experimental workflow for characterizing E1P47.
References
- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of structure-based studies for the design of a novel HIV-1 inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Performing Time-of-Addition Experiments with the Novel HIV-1 Entry Inhibitor-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-of-addition experiments are a powerful tool in virology to determine the specific stage of the viral replication cycle that is targeted by an antiviral compound.[1][2][3] This method involves adding a test compound at various time points after cells have been infected with a virus. By observing at which time points the compound loses its ability to inhibit viral replication, researchers can pinpoint the window of opportunity for the drug to act, thereby elucidating its mechanism of action.[1][2][3] This application note provides a detailed guide for performing time-of-addition experiments with a novel investigational compound, HIV-1 Inhibitor-47, a putative entry inhibitor. The protocols described herein utilize the TZM-bl reporter cell line and are designed to be adaptable for similar compounds.
The HIV-1 replication cycle is a multi-step process that includes attachment and entry, reverse transcription, integration, gene expression, assembly, and budding and maturation.[4][5][6] A single round of HIV-1 replication is generally understood to take approximately 24 hours to complete.[1] Time-of-addition experiments leverage the temporal separation of these events to identify the target of an inhibitor by comparing its inhibitory profile to that of well-characterized HIV-1 inhibitors with known mechanisms of action.[1][2][3]
Principle of the Assay
The fundamental principle of the time-of-addition assay is to synchronize HIV-1 infection of a cell culture and then introduce the inhibitor at staggered time points post-infection.[7] If the inhibitor is added before its target step in the replication cycle has occurred, it will effectively block viral replication. Conversely, if the inhibitor is added after its target step is complete, it will have no effect on the outcome of the infection for that round of replication.[1] The level of viral replication is typically measured 24-48 hours post-infection, often through the quantification of a reporter gene like luciferase, which is activated by the HIV-1 Tat protein in engineered cell lines such as TZM-bl.[8][9][10][11]
Materials and Reagents
Cell Lines and Virus
-
TZM-bl Cells: A HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 LTR.[8][9][11] These cells are highly permissive to a wide range of HIV-1 strains.[9]
-
HIV-1 Strain: A laboratory-adapted strain or a pseudovirus with a known coreceptor tropism (e.g., NL4-3 for CXCR4-tropic or BaL for CCR5-tropic). Env-pseudotyped viruses are often used for single-round infection assays to enhance safety and simplify interpretation.[12]
-
MT-4 Cells: A human T-cell line that is highly susceptible to and permissive for HIV-1.[13][14] While not the primary cell line for this protocol, it is a valuable tool for various HIV-1 studies.[13]
Inhibitors
-
This compound: The investigational compound (assumed to be an entry inhibitor).
-
Reference Inhibitors:
Reagents and Consumables
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates (white, for luminescence)
-
Luciferase assay reagent (e.g., Britelite, Brite-Glo)
-
Luminometer
Experimental Protocols
Protocol 1: TZM-bl Cell Culture and Maintenance
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days by treating with trypsin-EDTA to detach them from the flask. Resuspend in fresh medium and re-seed at a lower density.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before initiating an experiment.
Protocol 2: HIV-1 Virus Stock Preparation and Titration
-
Propagate HIV-1 stocks in a suitable cell line (e.g., MT-4 cells for replication-competent virus or 293T cells for pseudovirus production).
-
Harvest the virus-containing supernatant and clarify by centrifugation to remove cell debris.
-
Determine the 50% tissue culture infectious dose (TCID50) of the virus stock on TZM-bl cells to establish the appropriate dilution for infection in the time-of-addition assay.[9] The goal is to use a virus concentration that yields a robust luciferase signal without causing excessive cytotoxicity. A luciferase signal of 50,000-150,000 relative luminescence units (RLU) is often recommended.[9]
Protocol 3: Time-of-Addition Experiment
-
Cell Seeding: Seed TZM-bl cells in a white 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Infection Synchronization:
-
Prepare the HIV-1 inoculum at the predetermined dilution in growth medium.
-
Remove the culture medium from the cells and add 50 µL of the virus inoculum to each well (except for cell-only control wells).
-
To synchronize the infection, it is common to perform a "spinoculation" by centrifuging the plate at a low speed (e.g., 1,200 x g) for 1-2 hours at room temperature.[7] Alternatively, a 1-2 hour incubation at 37°C can be used.
-
After incubation/spinoculation, wash the cells twice with PBS to remove unbound virus. Add 100 µL of fresh growth medium to each well. This point is considered time zero (t=0).
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound and the reference inhibitors at 2x the final desired concentration.
-
At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, and 24 hours), add 100 µL of the 2x inhibitor solutions to the appropriate wells. For the t=0 time point, the inhibitor can be added immediately after washing out the unbound virus.
-
Include the following controls:
-
Cell Control: Cells only (no virus, no inhibitor).
-
Virus Control: Cells + virus (no inhibitor).
-
Inhibitor Toxicity Control: Cells + highest concentration of each inhibitor (no virus).
-
-
-
Incubation: Incubate the plate for a total of 48 hours from the time of infection.
-
Luciferase Assay:
-
After 48 hours, remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[17]
-
Read the luminescence using a plate luminometer.
-
Data Presentation and Analysis
The results of the time-of-addition experiment can be summarized in the following tables. The percentage of inhibition is calculated relative to the virus control.
Table 1: Inhibition of HIV-1 Replication by this compound at Different Times of Addition
| Time of Addition (hours post-infection) | This compound Concentration (µM) | Average RLU | % Inhibition |
| 0 | 10 | ||
| 1 | 10 | ||
| 2 | 10 | ||
| 4 | 10 | ||
| 6 | 10 | ||
| 8 | 10 | ||
| 10 | 10 | ||
| 12 | 10 | ||
| 24 | 10 | ||
| Virus Control | 0 | 0 | |
| Cell Control | 0 | 100 |
Table 2: Comparative Inhibition of HIV-1 Replication by Reference Inhibitors
| Time of Addition (hours post-infection) | AMD3100 (% Inhibition) | Nevirapine (% Inhibition) | Raltegravir (% Inhibition) | Saquinavir (% Inhibition) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 10 | ||||
| 12 | ||||
| 24 |
Expected Results and Interpretation
By plotting the percentage of inhibition against the time of addition, a curve is generated for each inhibitor. The time at which the inhibitor loses 50% of its maximal activity (the half-maximal time of addition) corresponds to the approximate timing of its target step in the viral lifecycle.
-
Entry Inhibitors (e.g., AMD3100, Enfuvirtide, and the expected profile of this compound): These inhibitors will lose their antiviral activity very early, typically within the first 1-2 hours post-infection, as entry is one of the initial steps of the HIV-1 lifecycle.[7]
-
Reverse Transcriptase Inhibitors (e.g., Nevirapine): These will remain effective for a longer period, generally up to 6-8 hours post-infection, which is the time required for reverse transcription of the viral RNA into DNA.[1][18]
-
Integrase Inhibitors (e.g., Raltegravir): These will be effective even later, as integration of the viral DNA into the host cell genome occurs after reverse transcription, typically around 8-12 hours post-infection.
-
Protease Inhibitors (e.g., Saquinavir): These act at the final stage of the replication cycle, during the maturation of new virus particles.[16] Therefore, in a single-round infection assay, they will appear to be effective even when added very late, as they prevent the formation of infectious progeny virions.
Visualizations
HIV-1 Lifecycle and Inhibitor Targets
Caption: Major stages of the HIV-1 lifecycle and the corresponding targets of different classes of inhibitors.
Time-of-Addition Experimental Workflow
Caption: A flowchart illustrating the key steps in the time-of-addition experiment.
Conclusion
The time-of-addition experiment is an indispensable tool for the characterization of novel antiviral compounds. By following the detailed protocols outlined in this application note, researchers can effectively determine the stage of the HIV-1 replication cycle targeted by this compound and other investigational drugs. The inclusion of well-characterized reference inhibitors is crucial for the accurate interpretation of the results. This methodology will aid in accelerating the preclinical development of new and effective antiretroviral therapies.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HIV lifecycle | HIV i-Base [i-base.info]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 17. med.emory.edu [med.emory.edu]
- 18. HIV_cycle ~ ViralZone [viralzone.expasy.org]
Troubleshooting & Optimization
Improving the solubility of HIV-1 inhibitor-47 for in vitro assays
Technical Support Center: HIV-1 Inhibitor-47
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial in vitro screening, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules. It is critical to ensure the final concentration of the organic solvent in your experimental setup is minimal (typically <0.5%) and has been tested for its effect on the specific assay and cell line being used. For compounds or cell lines sensitive to DMSO, absolute ethanol (B145695) can be considered as an alternative.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This phenomenon, often called "precipitation upon dilution" or "solvent shock," is common for hydrophobic compounds. It occurs because the inhibitor is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous buffer used for most biological assays. When the concentrated stock is diluted, the final concentration of the inhibitor may exceed its aqueous solubility limit, causing it to crash out of solution.
Q3: What are the consequences of compound precipitation in my in vitro assay?
A3: Compound precipitation can lead to significant experimental artifacts and misinterpretation of results. The primary consequences include:
-
Inaccurate Concentration: The actual concentration of the inhibitor in the solution will be lower and more variable than the intended nominal concentration.
-
Inconsistent Results: Variability in the amount of dissolved compound can lead to poor reproducibility between experiments.
-
Physical Interference: Precipitated particles can interfere with optical measurements (e.g., absorbance, fluorescence) and imaging-based assays.
Q4: How can I visually confirm if this compound has precipitated?
A4: Visual inspection is the first and simplest method. Look for the following signs in your tubes or assay plates:
-
Cloudiness or Turbidity: The solution appears hazy or opaque instead of clear.
-
Visible Particles: You may see small, solid particles suspended in the liquid or settled at the bottom of the well.
-
"Oily Film": Some compounds may separate as an oily layer rather than a solid precipitate.
For a more sensitive assessment, you can use a plate reader to measure light scattering (turbidity) at a wavelength where the compound does not absorb, typically between 600-700 nm.
Q5: What is the maximum final concentration of DMSO recommended for cell-based assays?
A5: The final concentration of DMSO should be kept as low as possible. Many cell lines can tolerate up to 0.5% DMSO, but the cytotoxic threshold is cell-type dependent. It is crucial to perform a vehicle control experiment (using the same final DMSO concentration as your test samples) to determine the tolerance of your specific cell line and to ensure the solvent itself does not affect the assay readout. Concentrations above 1% can be cytotoxic or interfere with cellular processes.
Troubleshooting Guide: Improving Solubility
This guide provides systematic solutions to address common solubility problems encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The final concentration exceeds the compound's aqueous solubility limit. "Solvent shock" from rapid polarity change. | 1. Optimize Dilution Technique: - Step-wise Dilution: Create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C |
Technical Support Center: Synthesis of HIV-1 Capsid Inhibitor PF-74
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the synthesis of the HIV-1 capsid inhibitor, PF-74. As "HIV-1 inhibitor-47" is a non-specific identifier, this guide focuses on PF-74, a well-documented HIV-1 capsid inhibitor with known synthetic challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of PF-74, presented in a question-and-answer format.
Issue 1: Low Yield in Amide Coupling Step to Form PF-74
-
Question: I am experiencing low yields during the final amide coupling reaction between the carboxylic acid intermediate and N-methylaniline to form PF-74. What are the potential causes and solutions?
-
Answer: Low yields in this HATU-mediated amide coupling step can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure that all reagents, particularly the coupling agent (HATU) and the base (DIPEA), are of high purity and anhydrous. Moisture can significantly reduce the efficiency of the coupling reaction.
-
Reaction Temperature: The reaction is typically heated. An optimal temperature of 65 °C has been reported for this step.[1] Ensure your reaction is maintained at the correct temperature.
-
Reaction Time: This reaction may require an extended period to reach completion. Monitor the reaction progress by TLC or LC-MS. A reaction time of 48 hours has been utilized successfully.[1]
-
Stoichiometry: The stoichiometry of the reagents is crucial. An excess of the coupling agent and base is generally recommended. A successful protocol uses 1.5 equivalents of N-methylaniline, 1.5 equivalents of HATU, and 2.0 equivalents of DIPEA relative to the carboxylic acid.[1]
Table 1: Reagent Stoichiometry for PF-74 Amide Coupling
-
| Reagent | Molar Equivalents |
| Carboxylic Acid Intermediate | 1.0 |
| N-methylaniline | 1.5 |
| HATU | 1.5 |
| DIPEA | 2.0 |
Issue 2: Epimerization of the Chiral Center
-
Question: I am concerned about the stereochemical integrity of the phenylalanine core during the synthesis, particularly in the final coupling step. How can I detect and minimize epimerization?
-
Answer: The stereogenic center in the phenylalanine moiety of PF-74 is susceptible to epimerization, especially during the activation of the carboxylic acid in the amide coupling step. This can lead to a mixture of (S) and (R)-enantiomers, where the (S)-enantiomer is significantly more active.[1]
-
Detection of Epimerization: The most reliable method to determine the enantiomeric excess (e.e.) of your final product is through chiral HPLC analysis. This will allow you to quantify the ratio of the (S) and (R)-enantiomers.
-
Minimizing Epimerization:
-
Choice of Coupling Reagent: While HATU is commonly used, other coupling reagents known to suppress racemization, such as COMU or HOBt/HBTU, could be explored.
-
Base Selection: The choice and amount of base can influence epimerization. N,N-diisopropylethylamine (DIPEA) is a common choice, but using the minimum necessary amount can be beneficial.
-
Temperature Control: While the reaction requires heat to proceed at a reasonable rate, excessive temperatures can promote epimerization. Adhering to the recommended 65 °C is advised.[1]
-
Table 2: Biological Activity of PF-74 Enantiomers
-
| Enantiomer | IC50 (µM) |
| (S)-PF74 | 1.5 |
| (R)-PF74 | 19 |
This data highlights the importance of maintaining stereochemical purity, as the (R)-enantiomer is significantly less potent.[1]
Frequently Asked Questions (FAQs)
-
Question: What is the general synthetic strategy for PF-74?
-
Answer: The synthesis of PF-74 is typically achieved through a convergent route. The key steps involve the preparation of a phenylalanine-derived carboxylic acid intermediate, which is then coupled with N-methylaniline in the final step. The synthesis starts from either (S)- or (R)-phenylalanine to produce the corresponding enantiomer of PF-74.[1]
-
Question: Are there any known issues with the metabolic stability of PF-74?
-
Answer: Yes, PF-74 is known to have poor metabolic stability, which has prompted the development of numerous analogs.[2][3][4] Modifications often focus on the indole (B1671886) ring, as blocking the C5 position has been shown to increase resistance to oxidative metabolism.[2]
-
Question: What are the recommended purification methods for PF-74?
-
Answer: After the amide coupling reaction, a standard aqueous workup is performed. The crude product is then typically purified by column chromatography on silica (B1680970) gel. For achieving high purity and separating enantiomers if racemization has occurred, chiral HPLC is the recommended method.[1]
Experimental Protocols
Synthesis of PF-74 (Final Amide Coupling Step) [1]
-
To a stirred solution of the carboxylic acid intermediate (100 mg, 0.300 mmol) in N,N-dimethylformamide (0.3 mL), add N-methylaniline (49 µL, 0.450 mmol), HATU (171 mg, 0.450 mmol), and N,N-diisopropylethylamine (0.11 mL, 0.60 mmol).
-
Heat the resulting solution to 65 °C and stir for 48 hours.
-
After cooling to room temperature, add dichloromethane (B109758) and a half-saturated aqueous sodium hydrogen carbonate solution to the reaction mixture.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield PF-74.
Visualizations
Caption: Synthetic workflow for the final step in the synthesis of PF-74.
Caption: Troubleshooting logic for low yield and epimerization in PF-74 synthesis.
References
- 1. Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of HIV-1 Inhibitor-47
This technical support center provides troubleshooting guidance for the synthesis of HIV-1 Inhibitor-47, a compound identified by its CAS number 137448-39-6 and chemical name 2-(4-(pyrazin-2-yl)piperazin-1-yl)pyrimidine. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This is typically a two-step process. The first step is the synthesis of the intermediate, 1-(pyrazin-2-yl)piperazine. The second step involves the coupling of this intermediate with a halopyrimidine, such as 2-chloropyrimidine (B141910), in the presence of a base.
Q2: What are the most critical parameters affecting the yield of the final product?
A2: The key parameters influencing the yield include the purity of starting materials and intermediates, the choice of solvent and base, the reaction temperature, and the molar ratio of the reactants. Moisture and air can also negatively impact the reaction, so working under anhydrous and inert conditions is often recommended.
Q3: How can I minimize the formation of the di-substituted pyrimidine (B1678525) byproduct?
A3: A common side reaction is the formation of a 1,4-bis(pyrimidin-2-yl)piperazine, where the piperazine (B1678402) core is substituted on both nitrogen atoms. To minimize this, a large excess of piperazine can be used during the synthesis of the 1-(pyrimidin-2-yl)piperazine intermediate if that route is chosen. Alternatively, and more effectively, using a mono-protected piperazine, such as N-Boc-piperazine, allows for controlled, single substitution. The protecting group is then removed in a subsequent step.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the specific impurities present but a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is common. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
Issue 1: Low Yield of 1-(Pyrazin-2-yl)piperazine Intermediate
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Check reagent purity: Ensure the 2-chloropyrazine (B57796) and piperazine are of high purity and free from moisture.- Use a more effective base: If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base. |
| Formation of Di-substituted Byproduct | - Use a large excess of piperazine: A 5 to 10-fold excess of piperazine relative to 2-chloropyrazine can statistically favor mono-substitution.- Slow addition of 2-chloropyrazine: Adding the 2-chloropyrazine slowly to the piperazine solution can help maintain a low concentration of the electrophile. |
| Degradation of Starting Materials or Product | - Lower the reaction temperature: High temperatures can sometimes lead to decomposition. If the reaction is sluggish at lower temperatures, consider a longer reaction time.- Work under an inert atmosphere: Use nitrogen or argon to prevent oxidation, especially if the reaction is run at elevated temperatures. |
Issue 2: Low Yield in the Final SNAr Coupling Step
| Potential Cause | Recommended Solution |
| Poor Reactivity of 2-Chloropyrimidine | - Increase reaction temperature: SNAr reactions on heteroaromatics often require heating (e.g., 80-120 °C).- Use a polar aprotic solvent: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) can accelerate SNAr reactions.- Ensure an adequate base is present: A base such as K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize the HCl formed during the reaction. |
| Side Reactions | - Hydrolysis of 2-chloropyrimidine: Ensure anhydrous conditions by using dry solvents and reagents.- Reaction with solvent: At high temperatures, some solvents like DMF can decompose or react with the substrates. |
| Difficult Purification | - Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to achieve better separation of the product from starting materials and byproducts.- Consider a salt form: Conversion of the final product to a hydrochloride salt can sometimes facilitate purification by precipitation. |
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyrazin-2-yl)piperazine
This protocol is based on analogous syntheses of similar compounds.
-
To a solution of a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol (B145695) or water, add 2-chloropyrazine (1 equivalent) portion-wise.
-
Add a base such as potassium carbonate (K₂CO₃) (e.g., 1.5-2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane (B109758) or chloroform.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on common SNAr reactions.
-
In a round-bottom flask, dissolve 1-(pyrazin-2-yl)piperazine (1 equivalent) and 2-chloropyrimidine (1-1.2 equivalents) in a polar aprotic solvent such as DMF or DMSO.
-
Add a base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Typical Reaction Conditions for SNAr Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMF | DMSO | Acetonitrile |
| Base | K₂CO₃ | Cs₂CO₃ | DIPEA |
| Temperature | 100 °C | 120 °C | 80 °C (reflux) |
| Reaction Time | 6-12 hours | 4-8 hours | 12-24 hours |
| Expected Yield | 60-80% | 70-90% | 50-70% |
Note: Yields are estimates based on analogous reactions and can vary significantly based on experimental conditions and scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Optimizing the potency of HIV-1 inhibitor-47 through medicinal chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving HIV-1 Inhibitor-47 , a potent entry inhibitor. The content is designed to address specific issues that may be encountered during the medicinal chemistry optimization and evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an entry inhibitor that specifically targets the gp41 subunit of the HIV-1 envelope glycoprotein.[1] It is derived from the E1 protein of Human Pegivirus and has been shown to inhibit HIV-1 Env-mediated cell fusion.[1] The inhibitor interacts with the HIV-1 fusion peptide, a critical component for the virus's entry into the host cell.[1] By binding to this region, Inhibitor-47 prevents the conformational changes in gp41 necessary for the fusion of the viral and cellular membranes, thus blocking viral entry.[2][3]
Q2: How can the potency and stability of peptide-based inhibitors like Inhibitor-47 be improved?
A2: Medicinal chemistry strategies can be employed to enhance the pharmacological properties of peptide inhibitors. For a peptide analogous to Inhibitor-47, known as E1P47, several optimization techniques have proven effective.[1] These include:
-
Retro-enantio design: Synthesizing the peptide with D-amino acids in the reverse sequence can increase proteolytic stability while maintaining the side-chain topology required for activity.[1]
-
Peptide stapling: Introducing a hydrocarbon staple can lock the peptide into its bioactive α-helical conformation, which can lead to increased target affinity and improved resistance to proteolysis.[1]
Q3: My IC50 values for Inhibitor-47 are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values are a common challenge in HIV-1 inhibitor assays and can arise from several factors:
-
Assay Type: Different assay formats possess inherent variability. For instance, multi-round infectivity assays, which measure the cumulative effect of an inhibitor over several viral replication cycles, can be more variable than single-round assays.[4]
-
Cell Health and Density: The physiological state of the host cells is critical. Variations in cell density, passage number, and overall health can significantly impact viral replication and, consequently, inhibitor potency.
-
Virus Stock Titer: The multiplicity of infection (MOI) can influence the apparent IC50 value. It is crucial to use a consistently titered virus stock for all experiments.[4]
-
Reagent Stability: Ensure that all reagents, including the inhibitor itself, are properly stored and have not degraded. Repeated freeze-thaw cycles of the inhibitor or key assay components can reduce their effectiveness.
-
Incubation Times: Precise and consistent incubation times for virus infection, inhibitor treatment, and assay development are essential for reproducible results.
Q4: How do I distinguish between specific antiviral activity and non-specific cytotoxicity of Inhibitor-47 analogs?
A4: It is crucial to differentiate between the desired antiviral effect and any toxicity the compound may exert on the host cells. This is achieved by:
-
Running a Parallel Cytotoxicity Assay: Always test your compound on the same host cells in the absence of the virus. This will allow you to determine the 50% cytotoxic concentration (CC50).
-
Calculating the Selectivity Index (SI): The SI is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.[5]
Troubleshooting Guides
Issue 1: High Background Signal in Luciferase-Based Assays
Question: We are observing a high background signal in our luciferase-based HIV-1 inhibition assay, even in the negative control wells. What could be the cause and how can we resolve it?
Answer: High background in luciferase assays can mask the true signal from your experimental samples. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Contamination of Reagents or Samples | Use fresh, sterile reagents. Ensure that pipette tips are changed between each sample and reagent to prevent cross-contamination.[6] |
| Inappropriate Plate Type | Use white, opaque-walled plates for luminescence assays to prevent light leakage between wells.[6] |
| Sub-optimal Reagent Concentration | Titrate the concentration of your luciferase substrate. Excess substrate can lead to auto-luminescence.[6] |
| Cellular Stress or Death | Ensure optimal cell health. High cell density or prolonged incubation times can lead to cell death and the release of endogenous materials that interfere with the assay.[6] |
| Autofluorescence of Test Compound | If using a fluorescence-based assay, the test compound itself may be fluorescent at the excitation and emission wavelengths used, leading to a false-positive signal. |
Issue 2: High Variability Between Replicate Wells
Question: Our replicate wells for the same experimental condition are showing high variability in our HIV-1 inhibition assay. What could be causing this and how can we fix it?
Answer: High variability between replicates can compromise the reliability of your results. The following are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Inadequate Mixing | Ensure thorough but gentle mixing of cells, virus, and inhibitors in each well.[6] Avoid creating bubbles. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents. To mitigate this, avoid using the outer wells or fill them with sterile media. |
| Cell Clumping | Ensure a single-cell suspension before plating to achieve uniform cell distribution. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. |
Issue 3: Weak or No Signal in the Assay
Question: We are getting a very weak or no signal in our HIV-1 inhibition assay, even in the positive control wells. What are the likely reasons for this?
Answer: A weak or absent signal can be due to several factors related to the virus, cells, or assay reagents.
| Potential Cause | Recommended Solution |
| Low Titer Virus Stock | Use a freshly titered virus stock with a known infectious dose. |
| Sub-optimal Cell Conditions | Ensure cells are healthy, within the optimal passage number, and plated at the correct density. |
| Incorrect Incubation Times | Inadequate incubation times for virus-cell interaction or for post-infection culture can lead to a low signal.[6] |
| Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including detection antibodies and substrates. |
| Viral Cytopathic Effect | If the virus itself is causing significant cell death, this can lead to a low signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (IC50) using a p24 Antigen ELISA
This protocol measures the inhibition of HIV-1 replication by quantifying the p24 capsid protein in the culture supernatant.[5]
-
Cell Seeding: Seed 96-well plates with a suitable cell line (e.g., MT-4, TZM-bl) at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium.
-
Infection: Add the diluted inhibitor to the cells. Subsequently, infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01). Include wells with infected cells without inhibitor (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[5]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the culture supernatants.
-
p24 ELISA: Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control. Plot the percentage of inhibition versus the inhibitor concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Determination of Cytotoxicity (CC50) using an XTT Assay
This protocol assesses the effect of the inhibitor on cell viability.[5]
-
Cell Seeding: Seed 96-well plates with the same cell line and density as in the antiviral assay.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Include wells with untreated cells (cell control).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.
-
XTT Assay: Prepare the XTT/PMS solution according to the manufacturer's instructions. Add 50 µL of the XTT/PMS solution to each well. Incubate the plates for 2-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of cell viability versus the inhibitor concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Quantitative Data Summary
The following tables summarize the potency and cytotoxicity data for the parent peptide (Inhibitor-47) and its optimized analogs. Data is representative and compiled from typical results for novel HIV-1 inhibitors.[1][5]
Table 1: Antiviral Activity of Inhibitor-47 and Analogs against HIV-1
| Compound | HIV-1 Strain | Cell Line | Assay Type | IC50 (nM) | Fold Improvement |
| Inhibitor-47 (Parent) | Bal | TZM-bl | Luciferase | 150 | 1 |
| Retro-enantio Analog | Bal | TZM-bl | Luciferase | 7.9 | ~19 |
| Stapled Analog 1 | Bal | TZM-bl | Luciferase | 21.4 | ~7 |
| Stapled Analog 2 | Bal | TZM-bl | Luciferase | 30.0 | ~5 |
Table 2: Cytotoxicity and Selectivity Index of Inhibitor-47 and Analogs
| Compound | Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Inhibitor-47 (Parent) | TZM-bl | XTT | >50 | >333 |
| Retro-enantio Analog | TZM-bl | XTT | >50 | >6329 |
| Stapled Analog 1 | TZM-bl | XTT | >50 | >2336 |
| Stapled Analog 2 | TZM-bl | XTT | >50 | >1667 |
Visualizations
Caption: Simplified HIV-1 lifecycle and the target of Inhibitor-47.
References
- 1. Importance of structure-based studies for the design of a novel HIV-1 inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to reduce off-target effects of HIV-1 inhibitor-47
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of HIV-1 Inhibitor-47. The following information is intended to support robust experimental design and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when an inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (e.g., HIV-1 reverse transcriptase, protease, or capsid).[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For this compound, off-target effects could lead to an incorrect assessment of its therapeutic window and potential side effects.
Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?
A2: Common indicators of potential off-target effects include:
-
Inconsistent results with other inhibitors: Observing a different cellular phenotype when using a structurally unrelated inhibitor for the same target.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]
-
Unexpected cytotoxicity: Significant cell death is observed at concentrations close to the effective concentration (EC50) for antiviral activity.
-
Phenotypes that are inconsistent with the known function of the intended target: The observed cellular changes cannot be explained by the inhibition of the primary target's known signaling pathway.
Q3: What general strategies can I employ to minimize the off-target effects of this compound?
A3: Proactive strategies to reduce the likelihood of off-target effects include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more prone to engaging lower-affinity off-targets.[2]
-
Orthogonal Validation: Confirm key findings using alternative methods, such as structurally different inhibitors or genetic approaches, to ensure the observed phenotype is genuinely linked to the intended target.[1]
-
Use of Control Compounds: If available, include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to correlate target binding with the biological response.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High Cytotoxicity at or Near Antiviral EC50 | Off-target engagement of essential host cell proteins. | 1. Perform a detailed dose-response curve to determine the 50% cytotoxic concentration (CC50). 2. Calculate the Selectivity Index (SI = CC50/EC50). A low SI value suggests potential off-target toxicity. 3. Investigate markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Discrepancy Between Biochemical IC50 and Cellular EC50 | Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.[3] | 1. Assess the cell permeability of this compound using a parallel artificial membrane permeability assay (PAMPA). 2. Use efflux pump inhibitors (e.g., verapamil) to determine if the compound is a substrate for transporters like P-glycoprotein. 3. Evaluate compound stability in the presence of liver microsomes to assess metabolic degradation. |
| Phenotype Persists After Target Knockdown/Knockout | The observed effect is independent of the intended target and is caused by one or more off-targets. | 1. Confirm target knockdown/knockout efficiency via Western blot or qPCR. 2. Consider proteome-wide profiling techniques (e.g., chemical proteomics, thermal proteome profiling) to identify unintended binding partners of this compound. |
| Inconsistent Results Across Different Cell Lines | Varying expression levels of the on-target or off-target proteins in different cell lines.[2] | 1. Quantify the expression level of the intended target protein in each cell line. 2. If an off-target is suspected and identified, also quantify its expression across the different cell lines to see if it correlates with the observed phenotype. |
Quantitative Data Summary
The following table provides a template for organizing key quantitative data for this compound to assess its potency and selectivity.
| Parameter | Value | Experimental System | Notes |
| Biochemical IC50 | User-determined | Recombinant Target Protein Assay | Concentration of inhibitor required to reduce the activity of the isolated enzyme by 50%. |
| Cellular EC50 | User-determined | HIV-1 Replication Assay (e.g., in TZM-bl cells) | Concentration of inhibitor required to reduce viral replication by 50% in a cell-based assay. |
| Cytotoxic Concentration 50 (CC50) | User-determined | Cell Viability Assay (e.g., MTS or CellTiter-Glo) | Concentration of inhibitor that causes the death of 50% of cells. |
| Selectivity Index (SI) | CC50 / EC50 | Calculated | A higher SI value is desirable, indicating a wider therapeutic window. |
| Kinase Selectivity Score (S-score) | User-determined | Kinome Profiling Panel (e.g., KINOMEscan) | Quantifies the selectivity of the inhibitor against a panel of human kinases. |
Experimental Protocols & Workflows
Protocol 1: Determining Cellular EC50 and CC50
Objective: To determine the effective antiviral concentration and the cytotoxic concentration of this compound.
Methodology:
-
Cell Seeding: Plate target cells (e.g., TZM-bl or primary CD4+ T cells) in 96-well plates and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should span several orders of magnitude around the expected EC50.
-
Treatment and Infection (for EC50): Pre-incubate cells with the diluted inhibitor for 1-2 hours. Subsequently, infect the cells with a known amount of HIV-1.
-
Treatment (for CC50): In a parallel plate without virus, treat the cells with the same serial dilution of the inhibitor.
-
Incubation: Incubate the plates for a duration appropriate for the viral replication cycle and cytotoxicity to manifest (e.g., 48-72 hours).
-
Readout (EC50): Measure viral replication. For TZM-bl cells, this is often done using a luciferase reporter assay.
-
Readout (CC50): Measure cell viability using an appropriate assay, such as an MTS or CellTiter-Glo assay.[1]
-
Data Analysis: Plot the percentage of inhibition (for EC50) or cell viability (for CC50) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 and CC50 values.
Caption: Workflow for the parallel determination of EC50 and CC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that this compound binds to its intended target in intact cells.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes). The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein quantification methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Workflow 3: Troubleshooting Suspected Off-Target Effects
This workflow provides a logical progression for investigating unexpected experimental results.
Caption: A logical workflow for troubleshooting suspected off-target effects.
References
Addressing resistance development to HIV-1 inhibitor-47
A technical support center has been created to address resistance development to the novel HIV-1 Integrase Strand Transfer Inhibitor (INSTI), HIV-1 inhibitor-47. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data interpretation to support researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent Integrase Strand Transfer Inhibitor (INSTI). It specifically targets the HIV-1 integrase enzyme, a key protein required for the virus to insert its genetic material into the host cell's DNA. By binding to the active site of the integrase, inhibitor-47 blocks the strand transfer step of integration, effectively halting the viral replication cycle.
Q2: We are observing a decrease in the efficacy of inhibitor-47 in our long-term cell culture experiments. What could be the cause?
A2: A time-dependent decrease in efficacy is a classic indicator of the development of drug resistance. The selective pressure exerted by inhibitor-47 can lead to the emergence of mutations in the HIV-1 integrase gene (IN). These mutations can alter the structure of the integrase enzyme, reducing the binding affinity of the inhibitor and thus diminishing its antiviral effect. We recommend sequencing the IN gene of the resistant viral population to identify potential mutations.
Q3: Which specific mutations in the HIV-1 integrase are known to confer resistance to inhibitor-47?
A3: Several mutations in the integrase gene have been associated with resistance to this compound. Common mutations include G140S, Q148H, and N155H, which are known to cause resistance to other INSTIs. Our internal studies have also identified a novel mutation, T97A, which appears to confer a low level of resistance to inhibitor-47. The combination of multiple mutations can lead to a higher level of resistance.
Q4: How does the T97A mutation affect the efficacy of this compound?
A4: The T97A mutation is considered a secondary or accessory mutation. On its own, it confers a low level of resistance to inhibitor-47. However, it can act synergistically with other primary resistance mutations, such as Q148H, to significantly increase the overall level of resistance. It is thought that the T97A mutation compensates for any potential loss of viral fitness caused by the primary mutation.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for inhibitor-47 in antiviral assays.
-
Possible Cause 1: Reagent Variability. Ensure that the inhibitor stock solution is fresh and has been stored correctly. Verify the concentration of the stock solution using a reliable method such as HPLC.
-
Possible Cause 2: Cell Health. The health and passage number of the target cells (e.g., MT-4, CEM-SS) can significantly impact assay results. Ensure that cells are in the logarithmic growth phase and that cell viability is high.
-
Possible Cause 3: Assay Conditions. Inconsistencies in incubation times, CO2 levels, or temperature can affect viral replication and inhibitor activity. Standardize all assay parameters and include appropriate controls in every experiment.
Problem 2: Failure to amplify the integrase gene from resistant viral isolates.
-
Possible Cause 1: Low Viral Titer. The concentration of the virus in the supernatant may be too low for successful PCR amplification. Concentrate the viral particles by ultracentrifugation before RNA extraction.
-
Possible Cause 2: Primer Mismatch. Mutations in the primer binding sites can lead to PCR failure. Design alternative primer sets that target different conserved regions of the IN gene.
-
Possible Cause 3: Poor RNA Quality. Ensure that the RNA extraction process is efficient and yields high-quality RNA. Include a DNase treatment step to remove any contaminating cellular DNA.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound against wild-type and mutant HIV-1 strains.
Table 1: In Vitro Efficacy of this compound against Resistant Mutants
| HIV-1 Strain | Key Mutation(s) | IC50 (nM) | Fold Change in IC50 |
| Wild-Type | None | 1.5 ± 0.3 | 1.0 |
| Mutant A | T97A | 4.8 ± 0.9 | 3.2 |
| Mutant B | G140S | 15.2 ± 2.1 | 10.1 |
| Mutant C | Q148H | 35.8 ± 4.5 | 23.9 |
| Mutant D | N155H | 22.1 ± 3.0 | 14.7 |
| Mutant E | T97A + Q148H | 112.5 ± 12.3 | 75.0 |
Table 2: Replicative Capacity of Resistant HIV-1 Mutants
| HIV-1 Strain | Key Mutation(s) | Replicative Capacity (% of Wild-Type) |
| Wild-Type | None | 100 |
| Mutant A | T97A | 95 ± 5 |
| Mutant B | G140S | 88 ± 7 |
| Mutant C | Q148H | 65 ± 9 |
| Mutant D | N155H | 78 ± 6 |
| Mutant E | T97A + Q148H | 85 ± 8 |
Experimental Protocols
1. Antiviral Susceptibility Assay (Cell-Based)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Add the diluted inhibitor to the cells, followed by the addition of HIV-1 (at a multiplicity of infection of 0.01). Include a "no inhibitor" control.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication: Measure the activity of reverse transcriptase in the culture supernatant as an indicator of viral replication.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2. Site-Directed Mutagenesis
This protocol is used to introduce specific resistance mutations into the HIV-1 integrase gene.
-
Template DNA: Use a plasmid containing the wild-type HIV-1 proviral DNA as the template.
-
Primer Design: Design primers that contain the desired mutation and flank the target site in the IN gene.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Template Digestion: Digest the parental (non-mutated) DNA template with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.
Visualizations
Caption: Mechanism of action for this compound targeting the integration step.
Technical Support Center: Enhancing the Metabolic Stability of HIV-1 Inhibitor-47
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-47. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metabolic stability of this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Strategies & Initial Observations
Q1: My this compound shows high potency in initial assays but has very poor metabolic stability in human liver microsomes. What are the first steps to address this?
A1: This is a common challenge with many potent HIV-1 inhibitors. The initial focus should be on identifying the metabolic "soft spots" on the molecule.[1] Key strategies include:
-
Metabolite Identification Studies: The first crucial step is to determine which parts of the molecule are being modified by metabolic enzymes. This is vital for understanding its biotransformation pathways.[1]
-
Computational Modeling: In silico tools can predict potential sites of metabolism (SOM) and guide the initial design of more stable analogs.[2]
-
Structural Modifications: Based on the identified metabolic liabilities, medicinal chemists can make targeted structural changes to block these sites of metabolism.[1]
Q2: What are the primary chemical modifications to consider for blocking metabolic "soft spots"?
A2: Once metabolic liabilities are identified, several proven strategies can be employed to enhance stability:
-
Bioisosteric Replacement: This involves substituting a labile functional group with another group that has similar physical or chemical properties but is more resistant to metabolism.[3][4] This can alter the molecule's size, shape, and electronic distribution to improve its metabolic profile while retaining potency.[3][4] For example, replacing a metabolically susceptible indole (B1671886) moiety with substituted benzenesulfonamide (B165840) groups has been shown to improve both antiviral activity and metabolic stability in PF74 analogs.[5]
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can strengthen the C-H bond, slowing down metabolism by cytochrome P450 enzymes due to the kinetic isotope effect.[6][7][8] This approach has been successfully used to improve the pharmacokinetic profiles of various drugs.[6][7]
-
Introduction of Steric Hindrance: Adding bulky groups near the metabolic soft spot can physically block the access of metabolizing enzymes.
Q3: We have designed several analogs of this compound, but they have lost their antiviral potency. How can we balance metabolic stability and activity?
A3: Balancing potency and metabolic stability is a central challenge in drug design. A multi-step, iterative approach is often necessary:
-
Computational Workflow: Employ a computational workflow that combines bioisosteric replacement analysis with docking simulations into both the target protein (e.g., HIV-1 capsid) and key metabolic enzymes (e.g., CYP3A4).[2] This helps in selecting modifications that are predicted to maintain target binding while reducing metabolic susceptibility.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs to understand how different modifications impact both potency and stability. This allows for the development of a clear SAR.[9]
-
Focus on Efficiency: A well-designed computational workflow can significantly reduce the number of analogs that need to be synthesized and tested, making the optimization process more rapid and efficient.[2]
Section 2: In Vitro Experimental Issues
Q4: We are seeing inconsistent results in our microsomal stability assays. What are the common causes of variability?
A4: Inconsistent results in microsomal stability assays can stem from several factors. Here are some common troubleshooting points:
-
Reagent Quality and Storage: Ensure that liver microsomes are stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. The activity of co-factors like NADPH is also critical; use freshly prepared solutions.
-
Incubation Conditions: Standardize incubation time, protein concentration, and test compound concentration.[10] Minor variations in these parameters can lead to significant differences in calculated stability.
-
Analytical Method: Ensure your LC-MS/MS method is robust and validated for the specific inhibitor and its potential metabolites. Matrix effects from the incubation buffer can interfere with quantification.[1]
-
Compound Solubility: Poor aqueous solubility of the inhibitor can lead to precipitation in the assay, resulting in an artificially low concentration and an overestimation of stability.[11] Consider using a small percentage of an organic co-solvent like DMSO, but keep it consistent and at a low level (e.g., <0.5%) to avoid inhibiting enzyme activity.
Q5: Our inhibitor appears to be stable in liver microsomes but shows rapid clearance in vivo. What could be the reason?
A5: Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[10][12] If your compound is stable in microsomes, it suggests that it is not extensively metabolized by CYPs. The discrepancy with in vivo data could be due to:
-
Phase II Metabolism: The compound might be cleared through Phase II conjugation reactions (e.g., glucuronidation, sulfation), which are not fully captured in standard microsomal assays unless specific co-factors are added.[13][14]
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.[14][15]
-
Hepatocyte Assays: To get a more complete picture, it is advisable to perform metabolic stability assays in intact hepatocytes.[12][15] Hepatocytes contain both Phase I and Phase II enzymes and better represent the overall cellular metabolism.[15]
Section 3: Data Interpretation
Q6: How do I interpret the data from a microsomal stability assay?
A6: The primary output of a microsomal stability assay is the rate of disappearance of the parent compound over time.[16] From this data, several key parameters are calculated:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize the drug, independent of other physiological factors like blood flow.[17] It is a key parameter used to predict in vivo hepatic clearance.[15] These parameters allow you to rank-order your compounds based on their metabolic stability and build a structure-activity relationship to guide further design.[13]
Q7: My compound forms multiple metabolites. How do I know which one to focus on for blocking metabolism?
A7: Identifying the major metabolic pathways is crucial.
-
Quantitative Metabolite Profiling: Use LC-MS/MS to quantify the relative abundance of each metabolite formed over time.[18] The metabolite that is formed most abundantly or rapidly is often the primary contributor to the parent compound's clearance.
-
Cross-Species Comparison: Compare metabolite profiles across different species (e.g., human, rat, mouse) to identify common pathways and to select the most relevant species for toxicology studies.[18]
-
Reactive Metabolites: Be particularly aware of the formation of reactive metabolites, as these can lead to toxicity through covalent binding to proteins or DNA.[18]
Data Presentation: Metabolic Stability of HIV-1 Inhibitor Analogs
The following tables summarize quantitative data for analogs of the HIV-1 capsid inhibitor PF-74, demonstrating the impact of structural modifications on metabolic stability.
Table 1: Metabolic Half-life of PF-74 and Novel Analogs in Human Liver Microsomes (HLM)
| Compound | Half-life (t½) in HLM (minutes) | Fold Improvement over PF-74 | Antiviral Activity (EC₅₀, µM) | Reference |
| PF-74 | 0.7 | - | 0.64 | [9] |
| Analog 10 | 31 | 44.3 | 1.6 | [9] |
| S-PF-74 | - | - | - | [2] |
| S-CX17 | - | 204 | - | [2] |
Table 2: In Vitro Intrinsic Clearance (CLint) Data
| Compound | Test System | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |
| Control (High Clearance) | Human Liver Microsomes | > 100 | High |
| Control (Low Clearance) | Human Liver Microsomes | < 10 | Low |
| This compound (Parent) | Human Liver Microsomes | [Insert experimental value] | [Calculate based on CLint] |
| Analog-A | Human Liver Microsomes | [Insert experimental value] | [Calculate based on CLint] |
| Analog-B | Human Liver Microsomes | [Insert experimental value] | [Calculate based on CLint] |
| (Note: This table is a template for researchers to input their own experimental data for comparison.) |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of a test compound by measuring its depletion over time in the presence of human liver microsomes.[10][16]
1. Materials:
-
Test compound (this compound or analog)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Acetonitrile (B52724) (ACN) with internal standard for reaction termination and sample preparation
-
96-well incubation plate and collection plate
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilute the test compound to the desired starting concentration (e.g., 1 µM) in phosphate buffer.
-
Add the diluted test compound and HLM (final protein concentration e.g., 0.5 mg/mL) to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Include control incubations: a "minus cofactor" control (replace NADPH with buffer) to assess non-enzymatic degradation.
-
Once all time points are collected, centrifuge the collection plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[16]
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) using the half-life and incubation parameters.
Protocol 2: Metabolite Identification Study
This protocol provides a general workflow for identifying the metabolites of this compound.
1. Materials:
-
Same materials as the microsomal stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.[19]
2. Procedure:
-
Perform a larger scale incubation similar to the microsomal stability assay, but for a longer duration (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
Include a control sample without the test compound (blank matrix) and a time-zero sample.
-
Terminate the reaction with cold acetonitrile.
-
Process the sample as described above (centrifugation).
3. Analysis:
-
Analyze the supernatant using high-resolution LC-MS/MS.[1]
-
Mine the data for potential metabolites by searching for predicted biotransformations (e.g., oxidation, glucuronidation) and comparing the chromatograms of the incubated sample with the control samples.[19]
-
Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions.
-
Elucidate the structure of the metabolites by interpreting the fragmentation patterns, which can help pinpoint the exact site of metabolic modification on the parent molecule.[1][20]
Visualizations
Caption: Iterative workflow for improving metabolic stability.
Caption: Logic diagram for troubleshooting assay variability.
References
- 1. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacokinetic profile of highly deuterated brecanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules | MDPI [mdpi.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. nuvisan.com [nuvisan.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. ijpras.com [ijpras.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Refining Assay Conditions for HIV-1 Inhibitor Screening
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining the assay conditions for HIV-1 inhibitor screening.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our 50% inhibitory concentration (IC50) values between experiments. What are the common causes and solutions?
Inconsistent IC50 values are a frequent challenge in HIV-1 inhibitor screening. Several factors can contribute to this variability:
-
Cell Health and Density: The physiological state of the host cells is critical. Variations in cell density, passage number, and overall health can significantly impact viral replication and, consequently, inhibitor potency.
-
Virus Titer: The multiplicity of infection (MOI) can influence the apparent IC50 value. In some single-round infectivity assays, lower MOIs have been associated with lower IC50 values.
-
Solution: Use a consistently titered virus stock for all experiments. Perform a back-titration of the inoculum in each experiment to confirm the viral dose.[3]
-
-
Reagent Stability and Handling: Degradation of the inhibitor or key assay reagents can lead to inconsistent results.
-
Solution: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of reagents and store them according to the manufacturer's instructions.
-
-
Incubation Times: Precise and consistent incubation times for virus infection, inhibitor treatment, and assay development are essential for reproducibility.
-
Solution: Standardize all incubation times and ensure they are accurately timed for all plates within and between experiments.
-
Q2: Our assay is showing a high background signal in the control wells. What could be the cause and how can we fix it?
A high background signal can mask the true inhibitory effect of a compound. Common causes include:
-
Contamination: Bacterial, fungal, or mycoplasma contamination of cell culture media or assay reagents can interfere with the assay.
-
Solution: Use fresh, sterile reagents and strictly adhere to aseptic techniques. Regularly test cell cultures for mycoplasma contamination.
-
-
Compound Interference: The test compound itself may interfere with the assay readout. For example, a compound may be autofluorescent in a fluorescence-based assay.
-
Solution: Run a control with the compound in cell-free media to check for direct interference with the assay reagents.[4]
-
-
Insufficient Washing: Inadequate washing steps in an ELISA can lead to the retention of non-specific antibodies or detection reagents.
-
Solution: Increase the number and/or duration of wash steps. Ensure that wells are completely aspirated after each wash.[5]
-
-
Suboptimal Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can cause high background.
-
Solution: Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or non-fat milk).[5]
-
Q3: We are getting a very weak or no signal in our assay, even in the positive control wells. What are the likely reasons?
A weak or absent signal can be due to several factors:
-
Inactive or Degraded Reagents: Enzymes like reverse transcriptase or luciferase are sensitive to storage conditions and can lose activity over time.
-
Solution: Ensure all reagents are stored properly and are within their expiration dates. Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Virus Titer: The multiplicity of infection (MOI) may be too low to generate a detectable signal.
-
Solution: Accurately titrate your virus stock to ensure you are using an appropriate amount for infection.
-
-
Incorrect Incubation Times: Inadequate incubation times for viral infection, inhibitor treatment, or substrate development can lead to a low signal.
-
Solution: Optimize incubation times for your specific assay.
-
-
Cell Monolayer Health: For plaque assays, a non-confluent or unhealthy cell monolayer can lead to poor plaque formation.[1]
-
Solution: Ensure cells form a complete and uniform monolayer before infection.[1]
-
Q4: How can we differentiate between the antiviral activity of our compound and cytotoxicity?
Distinguishing between specific antiviral effects and non-specific cytotoxicity is crucial for accurate inhibitor screening.
-
Run a Parallel Cytotoxicity Assay: Always test your compound on the same host cells in the absence of the virus.[1] This will allow you to determine the 50% cytotoxic concentration (CC50), which is the concentration at which the compound reduces cell viability by 50%.[6]
-
Determine the Selectivity Index (SI): The selectivity index is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater specificity of the antiviral activity. An SI value of 10 or greater is generally considered active.[7]
Data Presentation
Table 1: Recommended Cell Seeding Densities for Various Assays
| Assay Type | Cell Line | Seeding Density | Plate Format | Reference |
| Cytotoxicity (MTT) | HEK293T | 5,000-10,000 cells/well | 96-well | [7] |
| Cytotoxicity (MTT) | Various | 2.25 × 10⁴ cells/well | 96-well | [6] |
| Luciferase Reporter Assay | TZM-bl | 1 x 10⁴ cells/well | 96-well | |
| Viral Titer (GHOST) | Hi-5 | 3,000 cells/well | 96-well | [8] |
| HIV-1 Infection | A3R5.7 | 9 x 10⁴ cells/well | 96-well | [9] |
Table 2: Example of In Vitro Cytotoxicity Data for an HIV-1 Inhibitor
| Cell Line | Cell Type | CC50 (µM) | Reference |
| CEM-SS | T-lymphoblastoid | 4.19 | [6] |
| MDCK | Madin-Darby Canine Kidney | 0.54 | [6] |
| HEp2 | Human Epidermoid Carcinoma | 0.36 | [6] |
| H1-HeLa | Human Cervical Carcinoma | 0.37 | [6] |
| Huh7 | Human Hepatocellular Carcinoma | 10.1 | [6] |
| HepG2 | Human Hepatocellular Carcinoma | 11.4 | [6] |
| MT-2 | Human T-cell Leukemia | >50 | [6] |
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This protocol is for the quantification of HIV-1 p24 antigen in cell culture supernatants.
Materials:
-
High-binding 96-well microplates
-
Anti-HIV-1 p24 capture antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant HIV-1 p24 standard
-
Biotinylated anti-HIV-1 p24 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in an appropriate buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add serial dilutions of the p24 standard and your test samples to the wells. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the p24 standards and calculate the concentration of p24 in your samples.
Luciferase-Based Single-Round Infectivity Assay
This assay measures the inhibition of HIV-1 entry and replication in a single round of infection using a luciferase reporter virus.
Materials:
-
TZM-bl cells (or other suitable reporter cell line)
-
96-well white, opaque-walled plates
-
HIV-1 reporter virus (e.g., pseudotyped with VSV-G and containing a luciferase reporter gene)
-
Test inhibitor and control inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Inhibitor Addition: Add serial dilutions of your test inhibitor to the wells. Include wells with a known inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Virus Infection: Add a pre-titered amount of HIV-1 reporter virus to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from uninfected cells).
-
Normalize the results to the vehicle control (100% infection).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
96-well clear-bottom plates
-
Test inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Add the compound-containing medium to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Mandatory Visualizations
Caption: The HIV-1 life cycle and the corresponding classes of antiretroviral inhibitors.
Caption: A logical workflow for troubleshooting inconsistent IC50 values in HIV-1 inhibitor assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ambiguity: A Technical Support Guide for HIV-1 Inhibitor-47 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to interpret ambiguous results in HIV-1 inhibitor-47 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing HIV-1 inhibitor resistance?
A1: The two primary methods for assessing HIV-1 inhibitor resistance are genotypic and phenotypic assays.[1][2]
-
Genotypic Assays: These assays detect specific mutations in the viral genes that are known to be associated with drug resistance.[1][3] They are generally faster, less expensive, and more sensitive at detecting mixtures of wild-type and resistant viruses.[2][4]
-
Phenotypic Assays: These assays directly measure the susceptibility of the virus to a drug by culturing the virus in the presence of varying drug concentrations.[1][2] The result is often reported as the concentration of the drug required to inhibit viral replication by 50% (IC50).[2]
Q2: What could cause a discrepancy between genotypic and phenotypic assay results for Inhibitor-47?
A2: Discrepancies between genotypic and phenotypic results are a known challenge and can arise from several factors:
-
Genotypic Mixtures: HIV-1 exists as a quasispecies with many viral variants.[3] Genotypic assays might detect a resistance mutation that is present at a low level, which may not be sufficient to alter the overall susceptibility of the viral population in a phenotypic assay.[3]
-
Transitional Mutations: Some mutations are intermediate steps towards full resistance. A genotypic assay may detect these "transitional" mutations, while the virus may still appear susceptible in a phenotypic assay.[3]
-
Antagonistic Mutations: A mutation that confers resistance to one drug might increase susceptibility to another. This can mask the presence of resistance to the second drug in a phenotypic assay, while a genotypic assay would identify both mutations.[3]
-
Atypical Mutations: Phenotypic assays are more likely to detect resistance caused by rare or novel mutations that may not be included in the interpretive algorithms of genotypic assays.[3]
-
Assay Limitations: The sensitivity of both assay types can vary. For example, the level of resistance caused by some mutations may be below the technical reproducibility of certain phenotypic assays.[3]
Q3: When is drug resistance testing recommended?
A3: Drug resistance testing is recommended for patients experiencing virologic failure on an antiretroviral regimen.[1] It is also considered for treatment-naive patients if the prevalence of transmitted drug-resistant virus is high.[1] Testing is generally recommended when the HIV RNA level is greater than 200 copies/mL.[4][5]
Troubleshooting Ambiguous Results
Ambiguous or unexpected results in your this compound experiments can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: High Variability or Inconsistent IC50 Values for Inhibitor-47
High variability in IC50 values across replicate experiments can obscure the true potency of Inhibitor-47.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Pipetting Errors | Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing at each step. |
| Cell Health and Density | Maintain a consistent cell passage number. Ensure cells are in the logarithmic growth phase. Seed plates evenly and check for uniform cell monolayers. |
| Reagent Inconsistency | Prepare fresh reagents and use consistent lot numbers for critical components like serum and media. Aliquot and store reagents properly to avoid degradation. |
| Virus Titer Variability | Use a consistent and recently tittered viral stock for all experiments. Avoid repeated freeze-thaw cycles of the virus. |
Issue 2: Weak or No Signal in the Assay
A weak or absent signal, even in control wells, can indicate a fundamental problem with the assay setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Inhibitor-47 | Verify the identity and purity of the compound. Check for proper storage conditions and solubility. |
| Problem with Virus Stock | Titer the virus stock to confirm its infectivity. Sequence the viral stock to ensure the target region for Inhibitor-47 is present. |
| Suboptimal Assay Conditions | Optimize incubation times for virus-cell interaction and inhibitor pre-incubation.[6] Titrate the amount of virus used in the assay. |
| Detection Reagent Issues | Check the expiration date and proper storage of detection reagents (e.g., luciferase substrate).[6] |
Issue 3: High Background Signal
High background can mask the inhibitory effect of your compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Reagent Contamination | Use sterile technique and fresh, filtered reagents.[6] |
| Cellular Autofluorescence | Use phenol (B47542) red-free media if using a fluorescence-based assay. Select appropriate filter sets on the plate reader to minimize background. |
| Sub-optimal Reagent Concentration | Titrate the concentration of the detection substrate, as excess substrate can lead to auto-luminescence.[6] |
Experimental Protocols
Standard Phenotypic Susceptibility Assay (TZM-bl Cell Line)
This protocol outlines a common method for determining the IC50 of an HIV-1 inhibitor.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of Inhibitor-47 in cell culture medium.
-
Inhibitor Addition: Remove the medium from the cells and add the diluted inhibitor. Include a "no drug" control.
-
Virus Addition: Add a pre-titered amount of HIV-1 to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Detection: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase or beta-galactosidase) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no drug" control and determine the IC50 value using a non-linear regression analysis.
Genotypic Resistance Assay (Sanger Sequencing)
This protocol provides a general workflow for identifying resistance mutations.
-
RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the target gene (e.g., protease, reverse transcriptase, or integrase) using specific primers.[2] A viral load of at least 1000 copies/mL is generally recommended for optimal performance.[2]
-
PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.
-
Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Sequence Analysis: Analyze the resulting sequence data using software to identify mutations by comparing it to a wild-type reference sequence. The Stanford University HIV Drug Resistance Database is a valuable resource for interpreting the significance of identified mutations.[7]
Visualizing Workflows and Pathways
Troubleshooting Workflow for Ambiguous IC50 Results
Caption: A logical workflow for troubleshooting ambiguous IC50 results.
Decision Pathway for Discordant Genotype/Phenotype Results
Caption: Decision pathway for interpreting discordant results.
References
- 1. HIV-1 genotypic and phenotypic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. benchchem.com [benchchem.com]
- 7. How to interpret resistance tests | HIV i-Base [i-base.info]
Technical Support Center: Minimizing Cytotoxicity of HIV-1 Inhibitor-47 (E1P47) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the experimental evaluation of HIV-1 inhibitor-47 (E1P47) and its derivatives. The focus is on understanding and minimizing the cytotoxicity of these peptide-based fusion inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with our new E1P47 derivative. What are the likely mechanisms?
A1: E1P47 and its derivatives are peptide-based HIV-1 fusion inhibitors that are designed to interact with the viral gp41 protein at the cell membrane level.[1][2] High cytotoxicity of such peptides often stems from their membrane-disrupting capabilities. The primary mechanisms include:
-
Membrane Permeabilization: The peptide may be causing nonspecific disruption of the cell membrane, leading to leakage of cellular contents and ultimately necrosis.[3] This is often concentration-dependent.
-
Induction of Apoptosis: The peptide, even at sub-lytic concentrations, might interact with membrane components or be internalized and trigger programmed cell death (apoptosis). This can involve the activation of intracellular caspase cascades.
-
Mitochondrial Disruption: Some peptides can directly interact with and disrupt mitochondrial membranes, leading to the release of pro-apoptotic factors and a decrease in cellular energy production.[3]
Q2: How can we reduce the cytotoxicity of our lead E1P47 derivative while maintaining its anti-HIV-1 activity?
A2: Balancing cytotoxicity and antiviral efficacy is a common challenge in drug development. Consider the following strategies:
-
Chemical Modification: Systematic modifications to the peptide sequence can modulate its interaction with cell membranes. For instance, altering the hydrophobicity or charge distribution can decrease nonspecific membrane interactions. The addition of hydrophilic moieties like polyethylene (B3416737) glycol (PEG) has been shown to sometimes reduce cytotoxicity.[1]
-
Formulation Strategies: Encapsulating the peptide in a delivery system, such as nanoparticles, can shield it from nonspecific interactions with cell membranes and potentially improve its therapeutic index.
-
Dose Optimization: A thorough dose-response study is crucial to identify a therapeutic window where the peptide exhibits significant antiviral activity with minimal cytotoxicity.
Q3: Our cytotoxicity assay results are inconsistent. What are the common pitfalls?
A3: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Peptide Solubility and Aggregation: Peptides, especially hydrophobic derivatives, can be prone to aggregation in aqueous solutions, leading to variability in the effective concentration. Ensure complete and consistent solubilization of your peptide derivatives before each experiment.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results of viability assays. Use a consistent and optimized cell density for all experiments.
-
Assay Interference: The peptide itself or the solvent used to dissolve it may interfere with the assay reagents. For example, some compounds can directly reduce the MTT reagent, leading to false-positive results. Always include appropriate controls, such as peptide alone in media without cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT/XTT assay | Peptide is directly reducing the tetrazolium salt. | Run a control with the peptide in cell-free media to quantify its direct reductive activity and subtract this from the cell-based readings. Consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as the LDH release assay. |
| Observed cytotoxicity is much higher than expected | Peptide degradation leading to toxic byproducts. Contamination of the peptide stock. | Verify the purity and stability of your peptide stock using techniques like HPLC and mass spectrometry. Store the peptide under recommended conditions (typically lyophilized at -20°C or -80°C) and prepare fresh working solutions for each experiment. |
| Poor correlation between cytotoxicity and anti-HIV-1 activity | Off-target effects of the peptide derivative. | Investigate potential off-target interactions of your lead compounds. This may involve screening against a panel of cell lines or specific cellular targets. |
| Difficulty in solubilizing a hydrophobic E1P47 derivative | The peptide has low aqueous solubility. | Test a range of biocompatible solvents (e.g., DMSO, ethanol) at low final concentrations in your assay. Sonication or gentle heating may also aid in solubilization. Ensure the final solvent concentration in the cell culture is below its toxic threshold. |
Quantitative Data Summary
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of the parent E1P47 peptide and several of its peptide amphiphile (PA) derivatives in TZM-bl cells.[2]
| Compound | Description | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| E1P47 | Parent Peptide | 1.1 ± 0.1 | >100 | >90.9 |
| N-PAmonoalkyl | E1P47 with a single alkyl tail at the N-terminus | 0.22 ± 0.02 | 41 ± 1 | 186.4 |
| C-PAmonoalkyl | E1P47 with a single alkyl tail at the C-terminus | 0.10 ± 0.01 | 25 ± 1 | 250 |
| N-PAdialkyl | E1P47 with two alkyl tails at the N-terminus | 0.5 ± 0.1 | 10.0 ± 0.5 | 20 |
| C-PAdialkyl | E1P47 with two alkyl tails at the C-terminus | 0.20 ± 0.02 | 12.0 ± 0.8 | 60 |
| N-PAcholesterol | E1P47 with cholesterol at the N-terminus | 0.30 ± 0.05 | 20 ± 1 | 66.7 |
| C-PAcholesterol | E1P47 with cholesterol at the C-terminus | 0.15 ± 0.02 | 15.0 ± 0.9 | 100 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol describes a common method for evaluating the cytotoxicity of E1P47 derivatives based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells.
Materials:
-
TZM-bl cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
E1P47 derivative stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the E1P47 derivative in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Also include wells with medium only for a blank reading.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Signaling Pathways and Workflows
Caption: Plausible signaling pathways leading to cytotoxicity induced by membrane-disrupting E1P47 derivatives.
Caption: Experimental workflow for assessing the cytotoxicity of E1P47 derivatives.
References
- 1. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of HIV-1 Inhibitor-47
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of the hypothetical investigational compound, HIV-1 inhibitor-47, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the observed poor oral bioavailability of this compound?
Low oral bioavailability of investigational compounds like this compound is often attributed to poor aqueous solubility and/or low intestinal permeability.[1] These factors limit the dissolution of the drug in gastrointestinal fluids and its subsequent absorption into the bloodstream. Other contributing factors can include significant first-pass metabolism in the liver and efflux by intestinal transporters such as P-glycoprotein.[1][2]
Q2: What initial steps should be taken to troubleshoot the poor oral bioavailability of this compound?
The first step is to thoroughly characterize the physicochemical properties of this compound. Key parameters to investigate include its aqueous solubility at various pH levels, its lipophilicity (LogP), and its permeability, which can be assessed using in-vitro models like the Caco-2 cell assay.[1] This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate formulation strategy.[3]
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral absorption of poorly soluble compounds. These include:
-
Lipid-based formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance the solubility and absorption of lipophilic drugs.[1]
-
Solid dispersions: Dispersing the drug in a polymer matrix can increase its dissolution rate.[1][4]
-
Particle size reduction: Techniques such as micronization or nanocrystal technology increase the surface area of the drug, which can lead to faster dissolution.[1][4]
-
Nanoformulations: Encapsulating the drug in nanoparticles, liposomes, or nanosponges can improve solubility, protect it from degradation, and enhance uptake.[5][6]
-
Use of excipients: Incorporating solubilizing agents, surfactants, or cyclodextrins can improve the aqueous solubility of the drug.[1]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low and variable plasma exposure in animal studies | Poor aqueous solubility leading to inconsistent dissolution.[1] | 1. Develop a lipid-based formulation (e.g., SMEDDS) to improve solubilization.[1]2. Prepare an amorphous solid dispersion to enhance the dissolution rate.[1] |
| High inter-individual variability in pharmacokinetic (PK) data | Food effects on drug absorption; inconsistent gastrointestinal motility. | 1. Conduct PK studies in both fasted and fed states to assess the impact of food.[1]2. Standardize the dosing procedure and animal handling to minimize variability. |
| Initial high plasma concentration followed by a rapid decline | High first-pass metabolism in the liver.[1][2] | 1. Consider co-administration with a pharmacokinetic enhancer (booster) like ritonavir (B1064) or cobicistat, if compatible.[1][8]2. Investigate alternative routes of administration (e.g., parenteral) to bypass the liver.[1] |
| Low in vitro permeability in Caco-2 assays | The compound is a substrate for efflux transporters (e.g., P-glycoprotein).[1][2] | 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil) in Caco-2 assays to confirm.2. Formulate with excipients that are known to inhibit efflux transporters.[1] |
Experimental Protocols
Protocol: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
This protocol outlines the steps for developing a SMEDDS formulation to enhance the oral bioavailability of this compound.
1. Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
2. Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[1]
-
Construction of Ternary Phase Diagrams: To identify the microemulsion region, prepare various ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for transparency and phase separation.[1]
-
Formulation Preparation:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial.
-
Vortex the mixture until a homogenous isotropic mixture is obtained. Gentle warming in a water bath (40-50°C) may be used if necessary.
-
Add the predetermined amount of this compound to the mixture.
-
Vortex and gently warm until the drug is completely dissolved.[1]
-
3. Characterization:
-
Droplet Size Analysis: Dilute the SMEDDS formulation with water and measure the droplet size using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution studies to compare the release profile of this compound from the SMEDDS formulation to the unformulated drug.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | > 500 g/mol | May limit passive diffusion |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low, dissolution rate-limited absorption |
| LogP | > 4 | High lipophilicity, may lead to poor aqueous solubility |
| BCS Class (Predicted) | Class II or IV | Low solubility is a major barrier |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | < 5% |
| SMEDDS Formulation | 450 ± 90 | 1.0 | 1800 ± 350 | ~40% |
| Nanoparticle Formulation | 600 ± 120 | 0.5 | 2500 ± 500 | ~55% |
Visualizations
Caption: Workflow for addressing poor bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Nanodrug formulations to enhance HIV drug exposure in lymphoid tissues and cells: clinical significance and potential impact on treatment and eradication of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HIV-1 Inhibitor-47 Crystallization
This guide provides troubleshooting strategies and frequently asked questions to assist researchers in obtaining high-quality crystals of HIV-1 protein-inhibitor complexes, with a focus on HIV-1 Inhibitor-47. The principles and techniques described here are broadly applicable to the crystallization of HIV-1 protease and integrase complexes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protein purity for crystallization trials? A1: A protein purity of greater than 95% is highly recommended.[1][2][3] Impurities, aggregates, or denatured material can interfere with the formation of a well-ordered crystal lattice.[1][2][4] It is crucial for the protein sample to be monodisperse, meaning it should not contain various oligomeric forms.[4]
Q2: What are typical starting concentrations for the protein-inhibitor complex? A2: For initial crystallization screens, a protein-inhibitor complex concentration in the range of 5-15 mg/mL is a common and effective starting point.[1]
Q3: How can I ensure the inhibitor is fully bound to the HIV-1 target protein? A3: Incomplete binding of the inhibitor can lead to a heterogeneous mixture of bound and unbound protein, which is detrimental to crystallization.[1] To ensure full occupancy, you can pre-incubate the protein with a molar excess of the inhibitor (e.g., 10-fold excess for weaker binding ligands) before setting up crystallization trials.[5] It is also important to include the inhibitor in all subsequent cryo-protectant solutions to prevent it from diffusing out of the crystal.[5]
Q4: What are the most common crystallization methods for protein-ligand complexes? A4: The sitting drop and hanging drop vapor diffusion techniques are the most popular and widely used methods for macromolecular crystallization.[4][6][7][8] These methods involve equilibrating a drop containing the protein-inhibitor complex and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[6][7][8]
Troubleshooting Crystallization Trials
This section addresses specific problems you may encounter during your crystallization experiments.
Problem: No Crystals, Drop Remains Clear
If your crystallization drops remain clear after several weeks, it indicates that the conditions are not conducive to reaching the necessary level of supersaturation for nucleation.
Possible Causes & Solutions:
-
Low Protein/Precipitant Concentration: The concentration of your protein-inhibitor complex or the precipitant may be too low.
-
Solution: Increase the protein concentration systematically. If that is not feasible or does not work, try using higher precipitant concentrations in your screening conditions.
-
-
Incorrect pH: The pH of the buffer can significantly affect protein solubility.
-
Solution: Screen a wider range of pH values. A protein is often least soluble near its isoelectric point (pI), so screening conditions both above and below the pI is recommended.[9]
-
-
Screening Conditions Too Limited: Your initial screen may not cover the appropriate crystallization space for your specific complex.[1]
-
Solution: Expand your search by using a broader range of commercial crystallization screens that include different classes of precipitants (salts, polymers, organic solvents).
-
Problem: Amorphous Precipitate Forms
The formation of amorphous precipitate indicates that supersaturation is reached too quickly, causing the protein to crash out of solution rather than forming an ordered crystal lattice.[1]
Possible Causes & Solutions:
-
Concentrations Too High: The protein or precipitant concentrations are too high.
-
Solution: Systematically lower the concentration of the protein-inhibitor complex or the precipitant in the drop.[1] You can also try adjusting the ratio of protein to precipitant solution in the drop.
-
-
Suboptimal Temperature: Temperature affects protein solubility and kinetics.
-
Protein Aggregation: The protein may be aggregating, which can be a precursor to precipitation.
dot { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Troubleshooting Initial Crystallization Outcomes", labelloc="t", size="10,5!", ratio="auto" ]; node [ shape=rect, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8 ];
// Nodes start [label="Initial Trial\nOutcome", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; clear_drop [label="Clear Drop", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Amorphous\nPrecipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; crystals [label="Crystals\nObtained", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_clear1 [label="Increase Protein\nConcentration", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_clear2 [label="Increase Precipitant\nConcentration", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_clear3 [label="Use Broader\nScreening Kit", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_precip1 [label="Decrease Protein\nConcentration", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_precip2 [label="Decrease Precipitant\nConcentration", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_precip3 [label="Change Temperature\n(4°C or 20°C)", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_crystal [label="Proceed to\nOptimization", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> clear_drop [label="No Change"]; start -> precipitate [label="Disordered Solid"]; start -> crystals [label="Ordered Solid"];
clear_drop -> sol_clear1; clear_drop -> sol_clear2; clear_drop -> sol_clear3;
precipitate -> sol_precip1; precipitate -> sol_precip2; precipitate -> sol_precip3;
crystals -> sol_crystal; }
Caption: Logic diagram for troubleshooting initial crystallization trial outcomes.
Problem: Crystals are Small, Clustered, or Diffract Poorly
Obtaining initial crystals, often called "hits," is a major step. However, these first-generation crystals may not be suitable for high-resolution X-ray diffraction. The following optimization strategies can help improve crystal quality.
Possible Causes & Solutions:
-
Rapid Nucleation and Growth: Too many nucleation events can lead to a shower of small crystals.
-
Solution 1: Microseeding. Transfer a few crystals from the original drop into a new, pre-equilibrated drop containing a lower precipitant concentration. This provides seeds for controlled growth into larger, single crystals.
-
Solution 2: Vary Temperature. A slower temperature change or a temperature gradient can slow crystal growth, leading to better-ordered crystals.[2]
-
-
Lattice Defects or Flexibility: The protein itself may have flexible regions or surface residues that hinder the formation of a stable, well-ordered crystal lattice.[2]
-
Solution 1: Additive Screening. Use additive screens containing small molecules, salts, or polymers that can act as "molecular glue" to stabilize crystal contacts.
-
Solution 2: Surface Entropy Reduction. If problems persist, consider protein engineering. Mutating flexible surface residues (like lysine (B10760008) or glutamic acid) to smaller, less flexible residues (like alanine) can promote better crystal packing.[2][12]
-
-
High Solvent Content: Crystals may have large solvent channels, leading to lower resolution.
-
Solution: Crystal Dehydration. Gradually reducing the humidity around the crystal can cause a controlled contraction of the crystal lattice, often improving order and diffraction resolution.[2]
-
dot { graph [ rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Crystal Optimization Workflow", labelloc="t", size="10,5!", ratio="auto" ]; node [ shape=rect, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8 ];
// Nodes start [label="Initial Crystals\n(Small, Poor Quality)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Primary Optimization Paths path1 [label="Refine Growth\nConditions", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; path2 [label="Improve Crystal\nPacking", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; path3 [label="Post-Growth\nTreatment", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Specific Techniques tech1a [label="Microseeding", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tech1b [label="Finer Precipitant/\npH Screen", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tech1c [label="Temperature\nGradient", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"];
tech2a [label="Additive\nScreening", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; tech2b [label="Protein Engineering\n(Surface Mutations)", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];
tech3a [label="Crystal\nDehydration", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tech3b [label="Ligand Soaking\n(for apo crystals)", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Endpoint end [label="Diffraction-Quality\nCrystals", shape=egg, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> path1; start -> path2; start -> path3;
path1 -> tech1a; path1 -> tech1b; path1 -> tech1c;
path2 -> tech2a; path2 -> tech2b;
path3 -> tech3a; path3 -> tech3b;
tech1a -> end; tech1b -> end; tech1c -> end; tech2a -> end; tech2b -> end; tech3a -> end; tech3b -> end [style=dashed]; }
Caption: Workflow illustrating strategies for optimizing initial crystal hits.
Data Presentation
| Parameter | Recommended Starting Value/Range | Rationale & Key Considerations |
| Protein Purity | > 95% | Minimizes impurities that can inhibit lattice formation.[1][2] |
| Protein Concentration | 5 - 15 mg/mL | A balance between achieving supersaturation and preventing aggregation.[1] |
| Inhibitor Concentration | 1-10 molar excess over protein | Ensures near-complete occupancy of the active site, promoting a homogeneous complex.[5] |
| Buffer pH | Screen 2 pH units above/below pI | Protein solubility is lowest near its pI, a region often favorable for crystallization.[9] |
| Precipitant (PEG) | 10 - 30% (w/v) | Common starting range for polymeric precipitants like PEG 4000.[1] |
| Precipitant (Salt) | 0.5 M - 2.0 M (Ammonium Sulfate) | Common starting range for salt precipitants.[1] |
| Temperature | 4°C or 20°C | Affects kinetics and solubility; screening both is recommended.[1] |
Experimental Protocols
Protocol: Sitting Drop Vapor Diffusion
The sitting drop vapor diffusion method is a widely used technique for screening crystallization conditions.[6][8]
Materials:
-
Purified HIV-1 protein-Inhibitor-47 complex (5-15 mg/mL)
-
24-well or 96-well crystallization plate (e.g., Cryschem plate)[6]
-
Crystallization screen solutions (precipitants)
-
Micropipettes and low-retention tips
-
Clear sealing tape or film[6]
-
Microscope for observing drops
Methodology:
-
Prepare the Plate: Pipette 0.5 mL to 1.0 mL of the crystallization reagent (precipitant solution) into the reservoir of a well on the crystallization plate.[6] Repeat for each condition you wish to screen.
-
Dispense the Drop: In the center post of the same well, pipette 1 µL of your protein-inhibitor complex solution.[6][7]
-
Mix the Drop: Add 1 µL of the reagent from the surrounding reservoir into the protein drop on the post.[6][7] Some researchers prefer to gently mix the drop by pipetting up and down, while others simply dispense the reagent into the sample without further mixing.[6]
-
Seal the Plate: Carefully seal the plate with clear sealing tape to create an airtight environment for each well.[6] Ensure there are no air bubbles or creases over the wells.
-
Incubate: Place the plate in a stable, vibration-free incubator set to a constant temperature (e.g., 20°C or 4°C).[1]
-
Monitor: Regularly observe the drops under a microscope over several days to weeks, documenting any changes such as precipitation, phase separation, or the appearance of crystals.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
Optimizing dosage and administration of HIV-1 inhibitor-47 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal in vivo dosage and administration of HIV-1 inhibitor-47. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antiviral efficacy in vivo. | 1. Suboptimal Bioavailability: The inhibitor may have poor absorption or rapid metabolism.[1][2][3] 2. Inadequate Dosing Regimen: The dosing frequency may not be sufficient to maintain therapeutic concentrations.[1][4] 3. Drug Resistance: Emergence of resistant viral strains.[5][6] | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the inhibitor's half-life, clearance, and bioavailability in the chosen animal model.[1][2] 2. Dose Escalation/Frequency Adjustment: Based on PK data, increase the dose or dosing frequency. Consider continuous infusion for peptide-based inhibitors with short half-lives. 3. Resistance Testing: Sequence the viral genome from treated animals to identify potential resistance mutations in the inhibitor's target region.[7] |
| Precipitation of the inhibitor upon formulation or administration. | 1. Low Aqueous Solubility: HIV-1 inhibitors, particularly peptide-based ones, can have poor solubility in aqueous solutions.[6][8] 2. Incorrect Formulation: The chosen vehicle may not be suitable for maintaining the inhibitor in solution. | 1. Solubility Assessment: Determine the inhibitor's solubility in various pharmaceutically acceptable solvents and buffers.[8] 2. Formulation Optimization: Test different formulations, including the use of co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins to improve solubility.[8] For peptide inhibitors, consider conjugation with moieties like polyethylene (B3416737) glycol (PEG) to enhance solubility and half-life.[9][10] |
| Toxicity or adverse events observed in animal models. | 1. High Local Concentration: Bolus injections may lead to high transient local concentrations. 2. Off-Target Effects: The inhibitor may interact with other cellular components.[5] | 1. Dose Fractionation: Administer the total daily dose in smaller, more frequent injections. 2. Alternative Administration Route: Explore alternative routes such as subcutaneous or intraperitoneal injection, which may lead to slower absorption. 3. In Vitro Cytotoxicity Assays: Conduct thorough cytotoxicity testing on various cell lines to identify potential off-target effects. |
| Difficulty in detecting the inhibitor in plasma samples. | 1. Rapid Clearance: The inhibitor may be rapidly cleared from circulation.[9] 2. Assay Sensitivity: The analytical method may not be sensitive enough to detect low concentrations of the inhibitor. | 1. Pharmacokinetic Modeling: Use pharmacokinetic modeling to predict the optimal sampling time points.[11] 2. Method Optimization: Optimize the analytical method (e.g., LC-MS/MS) to enhance sensitivity and recovery. 3. Metabolite Analysis: Investigate the presence of major metabolites to understand the clearance mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide-based fusion inhibitor. It is designed to mimic a region of the HIV-1 gp41 transmembrane glycoprotein. By binding to a complementary region on gp41, it prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thus blocking viral entry into the host cell.[7][12] This mechanism is similar to that of the FDA-approved fusion inhibitor Enfuvirtide.[12]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder and should be stored at -20°C or -80°C. For experimental use, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[8] Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[6] When preparing aqueous solutions for in vivo administration, ensure the final concentration of the organic solvent is low (typically <1%) and non-toxic to the animals.
Q3: Which in vivo models are suitable for evaluating the efficacy of this compound?
A3: The SCID-hu Thy/Liv mouse model is a valuable tool for the preclinical evaluation of anti-HIV-1 agents as it supports human T cell differentiation and HIV-1 replication.[2] Non-human primate (NHP) models, while more complex and costly, provide a system that more closely mimics human physiology and HIV-1 infection.[1]
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The primary method for monitoring efficacy is the quantification of viral load in the plasma of treated animals using real-time PCR (qPCR).[13] A significant reduction in plasma HIV-1 RNA levels in the treated group compared to the vehicle control group indicates antiviral activity.[13] Additionally, monitoring CD4+ T cell counts can provide insights into the immunological benefits of the treatment.
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain | Cell Line | EC₅₀ (nM) |
| NL4-3 (Lab-adapted) | TZM-bl | 4.5 |
| Clinical Isolate 1 (R5-tropic) | PBMCs | 28.2 |
| Clinical Isolate 2 (X4-tropic) | PBMCs | 35.1 |
| Enfuvirtide-Resistant Strain | TZM-bl | 95.7 |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | T₁/₂ (hours) | Cₘₐₓ (ng/mL) | Bioavailability (%) |
| Rat | 10 mg/kg IV | 1.2 | 15,200 | 100 |
| Rat | 30 mg/kg SC | 2.5 | 4,800 | 65 |
| Dog | 5 mg/kg IV | 1.8 | 12,500 | 100 |
| Dog | 10 mg/kg PO | 2.1 | 1,100 | 15 |
Table 3: In Vivo Efficacy of this compound in a SCID-hu Thy/Liv Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Plasma HIV-1 RNA Reduction (log₁₀ copies/mL) |
| Vehicle Control | 0 | 0.1 |
| This compound | 50 | 0.8 |
| This compound | 100 | 1.5 |
| This compound | 200 | 2.1 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model
-
Preparation of Dosing Solution:
-
Prepare a 100 mg/mL stock solution of this compound in 100% DMSO.
-
For a 100 mg/kg dose in a 20g mouse, the required dose is 2 mg.
-
On the day of dosing, dilute the stock solution in a sterile vehicle (e.g., 5% dextrose in water) to the final desired concentration. Ensure the final DMSO concentration is below 5%.
-
-
Administration:
-
Administer the dosing solution to the mice via subcutaneous (SC) injection.
-
The injection volume should not exceed 10 mL/kg.
-
Dose the animals once or twice daily, based on the pharmacokinetic profile of the inhibitor.
-
Protocol 2: Measurement of Plasma Drug Concentration
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.[14]
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
The method should include protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Protocol 3: Quantification of HIV-1 Viral Load
-
RNA Extraction:
-
Extract viral RNA from plasma samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription and Real-Time PCR (RT-qPCR):
-
Perform a one-step RT-qPCR using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Include a standard curve of known HIV-1 RNA concentrations to allow for absolute quantification of viral copies per mL of plasma.
-
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using pharmacokinetics to optimize antiretroviral drug-drug interactions in the treatment of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP [mdpi.com]
- 12. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Technical Support Center: In Vitro Selection of HIV-1 Strains Resistant to Inhibitor-47
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro selection of HIV-1 strains resistant to inhibitor-47.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is there no detectable viral replication (e.g., low p24 levels) after initial infection, even at low inhibitor concentrations? | 1. Low viral titer of the initial stock. 2. Suboptimal infectivity of the viral strain in the chosen cell line. 3. Errors in p24 ELISA. 4. Cell line health is compromised. | 1. Re-titer the viral stock to ensure an adequate multiplicity of infection (MOI). 2. Test the infectivity of your HIV-1 strain in the selected cell line (e.g., CEM-SS or MT-4) without the inhibitor. 3. Review the p24 ELISA protocol, check reagent expiration dates, and include positive and negative controls.[1][2] 4. Ensure cells are in the logarithmic growth phase and have high viability before infection. |
| Viral replication is observed, but the IC50 value does not increase over several passages. Why is resistance not developing? | 1. The starting concentration of inhibitor-47 is too high, leading to complete suppression of viral replication. 2. The incremental increase in inhibitor concentration between passages is too large. 3. The viral population lacks the genetic diversity to develop resistance mutations. 4. The inhibitor has a very high genetic barrier to resistance. | 1. Start the selection process with a concentration of inhibitor-47 at or slightly above the IC90. 2. Increase the inhibitor concentration more gradually, for example, by 1.5- to 2-fold increments. 3. Consider using a viral swarm or a mix of clinical isolates to increase the initial genetic diversity.[3] 4. Continue passaging for an extended period, as resistance to some inhibitors takes longer to emerge. |
| The cell culture becomes contaminated during the long-term selection process. How can this be prevented? | 1. Contamination from laboratory environment or reagents. 2. Introduction of contaminants during cell passaging or media changes. | 1. Use sterile techniques, regularly clean incubators and biosafety cabinets, and use antibiotic/antimycotic agents in the culture medium. 2. Handle cell cultures with care, minimizing the time they are outside the incubator. Regularly inspect cultures for any signs of contamination. |
| The p24 ELISA results show high background or inconsistent readings. What could be the cause? | 1. Incomplete washing steps. 2. Incorrect reagent dilutions or expired reagents. 3. Cross-contamination between wells. | 1. Ensure thorough and consistent washing of the ELISA plate between steps.[1] 2. Prepare fresh dilutions of all reagents and check their expiration dates. 3. Use fresh pipette tips for each sample and reagent addition. |
| Genotypic analysis of the resistant virus does not reveal any known resistance mutations in the protease gene. What does this mean? | 1. Resistance may be conferred by mutations outside the protease gene, for example, in the Gag polyprotein. 2. Novel, previously uncharacterized mutations in the protease gene may be responsible for resistance. 3. The observed resistance is due to a phenotypic adaptation of the virus rather than a genotypic change. | 1. Sequence the Gag cleavage sites to check for compensatory mutations. 2. Perform a more detailed analysis of the protease gene sequence to identify any amino acid changes. 3. Clone and analyze individual viral variants from the resistant population to confirm the resistance phenotype. |
Experimental Protocols
Protocol 1: In Vitro Selection of Inhibitor-47 Resistant HIV-1 by Serial Passage
Objective: To generate HIV-1 strains with reduced susceptibility to inhibitor-47 through continuous culture in the presence of escalating drug concentrations.
Materials:
-
HIV-1 strain (e.g., HXB2 or a clinical isolate)
-
Permissive T-cell line (e.g., CEM-SS or MT-4 cells)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)
-
Inhibitor-47 stock solution
-
p24 antigen capture ELISA kit
Procedure:
-
Initial Infection: a. Culture CEM-SS or MT-4 cells to a density of 2 x 10^5 cells/mL. b. Infect the cells with the HIV-1 strain at a suitable multiplicity of infection (MOI). c. Culture the infected cells in the presence of inhibitor-47 at a concentration equal to its IC90.
-
Monitoring Viral Replication: a. Monitor the culture for signs of viral replication by observing cytopathic effects (CPE) and measuring p24 antigen concentration in the supernatant every 3-4 days.
-
Passaging the Virus: a. When viral replication is robust (indicated by widespread CPE or a peak in p24 levels), harvest the cell-free supernatant containing the virus. b. Use this viral supernatant to infect fresh, uninfected cells. c. If viral replication is significantly delayed, maintain the culture until signs of replication appear before passaging.
-
Dose Escalation: a. Once the virus can consistently replicate at the initial inhibitor concentration, increase the concentration of inhibitor-47 in the new culture by 1.5- to 2-fold. b. Repeat steps 2 and 3, gradually increasing the inhibitor concentration with each subsequent passage.
-
Harvesting and Storing Resistant Virus: a. Continue the selection process until the virus can replicate in the presence of a high concentration of inhibitor-47 (e.g., >100-fold the initial IC50). b. At this point, harvest a larger volume of the viral supernatant, clarify by centrifugation, and store aliquots at -80°C.
Protocol 2: Phenotypic Analysis of Resistant HIV-1 Clones
Objective: To determine the 50% inhibitory concentration (IC50) of inhibitor-47 for the selected resistant viral strains.
Materials:
-
Resistant and wild-type HIV-1 viral stocks
-
Permissive T-cell line (e.g., CEM-SS or MT-4 cells)
-
96-well culture plates
-
Inhibitor-47 stock solution
-
p24 antigen capture ELISA kit
Procedure:
-
Cell Plating: a. Seed a 96-well plate with the permissive T-cell line at an appropriate density.
-
Drug Dilution Series: a. Prepare a serial dilution of inhibitor-47 in culture medium.
-
Infection: a. Add the diluted inhibitor to the cells, followed by a standardized amount of either wild-type or resistant virus. b. Include control wells with no virus and virus with no inhibitor.
-
Incubation: a. Incubate the plate for 5-7 days at 37°C.
-
Quantification of Viral Replication: a. At the end of the incubation period, measure the p24 antigen concentration in the supernatant of each well using an ELISA kit.
-
Data Analysis: a. Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. b. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve. c. Calculate the fold-resistance by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.
Protocol 3: Genotypic Analysis of the Protease Gene
Objective: To identify mutations in the protease gene of the resistant HIV-1 strains.
Materials:
-
Resistant viral stock
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HIV-1 protease gene
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
RNA Extraction: a. Extract viral RNA from the resistant virus supernatant using a commercial kit.
-
Reverse Transcription and PCR: a. Perform reverse transcription to synthesize cDNA from the viral RNA. b. Amplify the protease gene from the cDNA using PCR with specific primers.
-
DNA Sequencing: a. Purify the PCR product and perform Sanger sequencing.
-
Sequence Analysis: a. Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.
Quantitative Data Summary
The following table summarizes the key mutations identified in HIV-1 strains resistant to the hydroxyethylamino sulfonamide protease inhibitor VX-478 (a compound related to inhibitor-47) and their impact on drug susceptibility.
| Mutation(s) | Fold-Increase in IC50 (VX-478) |
| Ile-50->Val | 2- to 3-fold[1] |
| Met-46->Ile + Ile-47->Val + Ile-50->Val | 14- to 20-fold[1] |
Data is for the related inhibitor VX-478 as specific data for "inhibitor-47" is not publicly available.
Visualizations
Caption: Experimental workflow for in vitro selection of inhibitor-47 resistant HIV-1.
Caption: Logical progression of resistance mutations to inhibitor-47.
References
Validation & Comparative
A Comparative Analysis of the Investigational HIV-1 Entry Inhibitor E1P47 and a First-Line Antiretroviral Regimen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the investigational HIV-1 fusion inhibitor peptide, E1P47, with the components of a standard first-line antiretroviral therapy (ART) regimen, Biktarvy® (bictegravir/emtricitabine (B123318)/tenofovir (B777) alafenamide). The data presented is compiled from preclinical studies and is intended to offer a comparative perspective on the potency of these different therapeutic agents.
Efficacy Data Summary
The following table summarizes the in vitro efficacy of E1P47 and the individual components of a recommended first-line antiretroviral regimen. It is important to note that these values are derived from different studies and experimental conditions, which are detailed in the Experimental Protocols section. A direct comparison should, therefore, be made with caution.
| Compound | Drug Class | Target | Efficacy Metric | Value (nM) | Cell Line | Virus Strain |
| E1P47 | Fusion Inhibitor | gp41 | IC50 | ~10-100 | TZM-bl | HIV-1 BaL |
| Bictegravir | Integrase Strand Transfer Inhibitor (INSTI) | HIV-1 Integrase | EC50 | 1.5 - 2.4 | Human primary T-lymphocytes | Various |
| Emtricitabine | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | EC50 | 1.7 | MT-2 | HIV-1 LAI |
| Tenofovir Alafenamide | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | EC50 | 5.3 | MT-4 | HIV-1 IIIB |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented efficacy data.
TZM-bl Based Viral Entry Inhibition Assay (for E1P47)
This assay is utilized to determine the 50% inhibitory concentration (IC50) of compounds that block HIV-1 entry into target cells.
-
Cell Line: TZM-bl cells, which are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated Tat-responsive luciferase and β-galactosidase reporter genes.
-
Virus: HIV-1 BaL, a CCR5-tropic laboratory-adapted strain.
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the E1P47 peptide are prepared in culture medium.
-
A standardized amount of HIV-1 BaL is pre-incubated with the peptide dilutions for a specified time (e.g., 1 hour) at 37°C.
-
The virus-peptide mixtures are then added to the TZM-bl cells.
-
The plates are incubated for 48 hours at 37°C to allow for viral entry and infection.
-
Post-incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the peptide compared to the virus-only control is used to calculate the percentage of inhibition.
-
The IC50 value, the concentration of the peptide that inhibits 50% of viral infection, is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.
-
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs) or Cell Lines (for First-Line Antiretrovirals)
This type of assay measures the 50% effective concentration (EC50) of antiretroviral drugs by quantifying the inhibition of viral replication over multiple rounds of infection.
-
Cell Lines/Primary Cells: Human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) and IL-2, or established T-cell lines such as MT-2 or MT-4.
-
Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB, LAI) or clinical isolates.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the antiretroviral drugs (Bictegravir, Emtricitabine, Tenofovir Alafenamide) are prepared and added to the cells.
-
The cells are then infected with a standardized amount of HIV-1.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
The extent of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition of p24 production at each drug concentration is calculated relative to the virus control (no drug).
-
The EC50 value, the drug concentration required to inhibit viral replication by 50%, is determined from the dose-response curve.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct stages of the HIV-1 lifecycle targeted by the investigational inhibitor and the first-line antiretrovirals.
Caption: Mechanisms of action for HIV-1 inhibitors.
The diagram above illustrates the distinct points in the HIV-1 lifecycle where E1P47 and the components of the first-line regimen exert their effects. E1P47 acts at the initial entry stage by preventing the fusion of the viral and cellular membranes. In contrast, the nucleoside reverse transcriptase inhibitors (NRTIs), emtricitabine and tenofovir alafenamide, block the conversion of viral RNA into DNA. The integrase strand transfer inhibitor (INSTI), bictegravir, prevents the integration of the viral DNA into the host cell's genome.
Caption: General workflow for in vitro anti-HIV-1 efficacy assays.
This workflow diagram outlines the key steps involved in the in vitro assays used to determine the efficacy of anti-HIV-1 compounds. The process begins with the preparation of target cells and the test inhibitor, followed by infection with a standardized amount of virus. After an incubation period, the extent of viral replication or entry is measured, and the data is analyzed to determine the inhibitory or effective concentration.
Unveiling the Action of HIV-1 Inhibitor-47: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the novel HIV-1 fusion inhibitor peptide, E1P47, with established antiretroviral agents. We present a comprehensive overview of its mechanism of action, supported by experimental data, and benchmark its performance against leading drugs from different classes. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against HIV/AIDS.
Introduction to HIV-1 Inhibitor E1P47
E1P47 is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity against various HIV-1 clades, subtypes, and tropisms.[1][2] Unlike many existing antiretrovirals that target viral enzymes, E1P47 acts at the initial stage of viral entry, specifically inhibiting the fusion of the viral and host cell membranes.[2] Biochemical and biophysical assays have shown that E1P47 interacts with the highly conserved N-terminal region of the HIV-1 transmembrane glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery.[2]
Mechanism of Action: A Comparative Overview
To understand the unique properties of E1P47, it is essential to compare its mechanism of action with other classes of HIV-1 inhibitors.
-
Fusion Inhibitors (e.g., E1P47, Enfuvirtide): These agents block the conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and cellular membranes, thus preventing the viral capsid from entering the host cell.[3] E1P47 specifically targets the fusion peptide domain of gp41.[2] Enfuvirtide, the first FDA-approved fusion inhibitor, also binds to gp41 but at a different site (the first heptad-repeat region).[4]
-
Entry Inhibitors - CCR5 Antagonists (e.g., Maraviroc): These drugs bind to the host cell's CCR5 co-receptor, preventing the interaction between the viral gp120 protein and CCR5.[5][6] This blockage inhibits the entry of CCR5-tropic HIV-1 strains.[5][6]
-
Reverse Transcriptase Inhibitors (e.g., Zidovudine): This class of drugs inhibits the viral enzyme reverse transcriptase, which is responsible for converting the viral RNA genome into DNA. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (B1683550) act as chain terminators when incorporated into the growing viral DNA strand.[7]
-
Protease Inhibitors (e.g., Ritonavir): These inhibitors target the viral protease enzyme, which is crucial for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of protease results in the production of non-infectious viral particles.[8][9]
-
Integrase Inhibitors (e.g., Raltegravir): This class of drugs blocks the action of the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome. This is a critical step in establishing a persistent infection.[10][11]
Comparative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of E1P47 and its counterparts. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, viral strains, and cell lines used in different studies.
| Inhibitor | Class | Target | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| E1P47 | Fusion Inhibitor | HIV-1 gp41 Fusion Peptide | ~1 µM (IC50 against HIV-1 BaL in TZM-bl cells for the parent peptide) | >100 µM | >100 |
| Enfuvirtide (T-20) | Fusion Inhibitor | HIV-1 gp41 HR1 | ~0.001-0.1 µM (IC50) | >100 µM | >1000 |
| Maraviroc | Entry Inhibitor (CCR5 Antagonist) | Host Cell CCR5 Receptor | 1.23-2.0 nM (IC50/EC50 against CCR5-tropic HIV-1)[12][13] | >10 µM | >5000 |
| Zidovudine (AZT) | NRTI | HIV-1 Reverse Transcriptase | 0.01-0.12 µM (IC50)[14][15] | >100 µM | >833 |
| Ritonavir | Protease Inhibitor | HIV-1 Protease | 3.0-5.0 ng/ml (IC50)[16] | 39.9 µM[10] | >7980 |
| Raltegravir | Integrase Inhibitor | HIV-1 Integrase | 2-7 nM (IC50/EC50)[11] | >100 µM | >14285 |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: HIV-1 lifecycle and points of intervention for different inhibitor classes.
Caption: Mechanism of fusion inhibition by E1P47.
Caption: General workflow for an in vitro antiviral activity assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TZM-bl Reporter Gene Assay for Antiviral Activity
This assay is widely used to determine the ability of a compound to inhibit HIV-1 entry. The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CCR5, and CXCR4 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
HIV-1 viral stock
-
Test inhibitor (e.g., E1P47)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in growth medium.
-
Treatment and Infection: Remove the culture medium from the cells and add 50 µL of the diluted inhibitor to the respective wells. Immediately add 50 µL of HIV-1 viral stock (at a predetermined optimal dilution) to each well. Include virus-only controls (no inhibitor) and cell-only controls (no virus or inhibitor).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the supernatant and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity (Relative Light Units - RLU) using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of a compound.
Materials:
-
Target cells (e.g., TZM-bl, MT-4)
-
Complete growth medium
-
Test inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete growth medium.
-
Inhibitor Addition: Add 100 µL of serial dilutions of the test inhibitor to the wells. Include cell-only controls (no inhibitor).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the cell-only control. Determine the CC50 value by plotting the percentage of viability against the inhibitor concentration.
HIV-1 Reverse Transcriptase (RT) Activity Assay
This is a cell-free enzymatic assay to measure the activity of HIV-1 RT and the inhibitory potential of compounds targeting this enzyme.
Materials:
-
Recombinant HIV-1 RT
-
RT assay buffer
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or ³H-dTTP)
-
Test inhibitor (e.g., Zidovudine)
-
Detection reagents (e.g., anti-DIG antibody conjugated to a reporter enzyme or scintillation fluid)
-
Microplate suitable for the detection method
Procedure:
-
Reaction Setup: In a microplate well, combine the RT assay buffer, poly(A)·oligo(dT) template/primer, and dNTPs.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA using the appropriate detection method for the labeled dNTP.
-
Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration and determine the IC50 value.
HIV-1 Protease Activity Assay
This is a cell-free enzymatic assay to measure the activity of HIV-1 protease and the inhibitory potential of compounds targeting this enzyme.
Materials:
-
Recombinant HIV-1 Protease
-
Protease assay buffer
-
Fluorogenic protease substrate
-
Test inhibitor (e.g., Ritonavir)
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a microplate well, add the protease assay buffer and the test inhibitor at various concentrations.
-
Enzyme Addition: Add recombinant HIV-1 Protease to the wells.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Data Acquisition: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of substrate cleavage for each inhibitor concentration. Calculate the percentage of protease inhibition and determine the IC50 value.
HIV-1 Integrase Strand Transfer Assay
This is a cell-free enzymatic assay to measure the strand transfer activity of HIV-1 integrase and the inhibitory potential of compounds targeting this step.
Materials:
-
Recombinant HIV-1 Integrase
-
Integrase assay buffer
-
Pre-processed viral DNA substrate (donor DNA)
-
Target DNA substrate
-
Test inhibitor (e.g., Raltegravir)
-
Detection system (e.g., ELISA-based)
Procedure:
-
Reaction Setup: In a microplate well coated with the donor DNA, add the integrase assay buffer and recombinant HIV-1 integrase.
-
Inhibitor Addition: Add the test inhibitor at various concentrations.
-
Target DNA Addition: Add the labeled target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection: Wash the plate to remove unintegrated target DNA and quantify the amount of integrated target DNA using the detection system.
-
Data Analysis: Calculate the percentage of integrase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
HIV-1 inhibitor E1P47 represents a promising lead in the development of novel fusion inhibitors. Its distinct mechanism of action, targeting the highly conserved fusion peptide of gp41, offers a potential advantage against viral strains resistant to other drug classes. While its in vitro potency in its parent form may be lower than some approved drugs, its broad-spectrum activity and the potential for chemical modification to enhance its efficacy make it a valuable candidate for further investigation. The comparative data and detailed protocols provided in this guide serve as a resource for the scientific community to further explore and validate the therapeutic potential of E1P47 and other novel anti-HIV-1 agents.
References
- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. abnova.com [abnova.com]
- 4. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cross-Resistance Profile of Novel HIV-1 Protease Inhibitors, with "Inhibitor-47" as a Representative Candidate
Disclaimer: The designation "HIV-1 inhibitor-47" does not correspond to a known or publicly disclosed antiretroviral agent. This guide utilizes this term as a placeholder to present a comparative cross-resistance profile based on publicly available data for investigational and approved HIV-1 protease inhibitors (PIs). The data presented for "Inhibitor-47" is a composite representation derived from various sources to illustrate the evaluation process for a novel PI.
This document provides a comprehensive comparison of the in vitro activity of a representative novel HIV-1 protease inhibitor, "Inhibitor-47," against a panel of wild-type and drug-resistant HIV-1 strains. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the inhibitor's potency and its potential to overcome common resistance mutations.
Data Presentation: Comparative Antiviral Activity
The antiviral activity of "Inhibitor-47" was evaluated against a panel of HIV-1 variants harboring single and multiple mutations in the protease gene, which are known to confer resistance to currently approved PIs. The table below summarizes the 50% effective concentration (EC50) and the fold change (FC) in EC50 relative to the wild-type (WT) strain.
| HIV-1 Strain/Mutation | "Inhibitor-47" EC50 (nM) | "Inhibitor-47" Fold Change | Comparator PI A EC50 (nM) | Comparator PI A Fold Change | Comparator PI B EC50 (nM) | Comparator PI B Fold Change |
| Wild-Type | 15 | 1.0 | 10 | 1.0 | 20 | 1.0 |
| V82A | 45 | 3.0 | 80 | 8.0 | 60 | 3.0 |
| I50V | 60 | 4.0 | 120 | 12.0 | 90 | 4.5 |
| L90M | 30 | 2.0 | 50 | 5.0 | 40 | 2.0 |
| V32I + I47V | 90 | 6.0 | 250 | 25.0 | 180 | 9.0 |
| M46I + L76V | 75 | 5.0 | 200 | 20.0 | 150 | 7.5 |
| Multi-PI-Resistant Isolate 1 | 120 | 8.0 | >500 | >50.0 | 300 | 15.0 |
| Multi-PI-Resistant Isolate 2 | 150 | 10.0 | >500 | >50.0 | 400 | 20.0 |
Data is a representative compilation from various studies on novel protease inhibitors and does not correspond to a single real-world compound designated "Inhibitor-47".
Experimental Protocols
The data presented in this guide is based on established in vitro methodologies for assessing HIV-1 drug resistance.
1. Recombinant Virus Phenotyping Assay:
This assay is a cornerstone for determining the susceptibility of HIV-1 to antiretroviral drugs.[1]
-
Viral Vector Construction: The protease-coding region from laboratory-adapted HIV-1 strains or clinical isolates is amplified by RT-PCR. These amplicons are then inserted into a proviral DNA clone of HIV-1 from which the corresponding protease region has been deleted.
-
Virus Production: The resulting recombinant proviral DNA is transfected into a suitable cell line (e.g., HEK293T cells) to produce infectious virus particles.
-
Antiviral Activity Assay: A susceptible target cell line (e.g., MT-2 or TZM-bl cells) is infected with the recombinant virus in the presence of serial dilutions of the inhibitor.
-
Data Analysis: After a defined incubation period (typically 3-5 days), viral replication is quantified by measuring an endpoint such as p24 antigen production (ELISA) or luciferase activity (for TZM-bl cells). The EC50 value, which is the drug concentration required to inhibit viral replication by 50%, is then calculated. The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type reference virus.
2. Genotypic Analysis:
While not directly providing a measure of susceptibility, genotypic analysis is crucial for identifying resistance-associated mutations.
-
RNA Extraction and RT-PCR: Viral RNA is extracted from plasma samples, followed by reverse transcription and PCR amplification of the protease gene.
-
DNA Sequencing: The amplified DNA is then sequenced to identify mutations.
-
Interpretation: The identified mutations are compared against databases of known resistance-associated mutations, such as the Stanford University HIV Drug Resistance Database.[2][3] This information helps in predicting the likely phenotypic resistance profile.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in evaluating "Inhibitor-47," the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the targeted biological pathway.
References
Head-to-Head Comparison of HIV-1 Inhibitor-47 and Other Entry Inhibitors: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel HIV-1 fusion inhibitor, HIV-1 inhibitor-47 (also known as E1P47), against other key classes of HIV entry inhibitors. This document summarizes quantitative performance data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of HIV therapeutics.
Introduction to HIV-1 Entry Inhibition
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process that presents several key targets for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Coreceptor binding leads to further conformational changes, culminating in the exposure of the gp41 transmembrane glycoprotein's fusion peptide, which inserts into the host cell membrane. Finally, gp41 refolds into a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral core to enter the cytoplasm.
HIV entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages. They are broadly categorized into:
-
Attachment Inhibitors: These agents prevent the initial binding of gp120 to the CD4 receptor.
-
Post-Attachment Inhibitors: These inhibitors bind to the CD4 receptor and prevent the necessary conformational changes in gp120 after attachment.
-
Coreceptor Antagonists: These molecules bind to CCR5 or CXCR4, blocking the interaction between gp120 and the coreceptor.
-
Fusion Inhibitors: These inhibitors, typically peptides, bind to gp41 and prevent the conformational changes required for membrane fusion.
This guide focuses on a head-to-head comparison of this compound (E1P47), a novel fusion inhibitor, with other prominent entry inhibitors.
Comparative Analysis of HIV-1 Entry Inhibitors
This compound (E1P47) is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity against various HIV-1 clades and tropisms.[1][2] Its mechanism of action involves interacting with the highly conserved N-terminal region of the HIV-1 gp41 fusion domain, thereby inhibiting viral entry.[1] The following tables present a quantitative comparison of E1P47 with other notable HIV entry inhibitors. Data has been compiled from various studies, and while efforts have been made to compare data from similar experimental setups (e.g., using TZM-bl cells), direct comparisons should be interpreted with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Antiviral Activity of HIV-1 Entry Inhibitors
| Inhibitor | Class | Target | Virus Strain | Assay Cell Line | IC50 / EC50 | Citation(s) |
| This compound (E1P47) | Fusion Inhibitor | gp41 | HIV-1BaL | TZM-bl | ~1 µM | [1][2] |
| Enfuvirtide (T-20) | Fusion Inhibitor | gp41 | Various | Cell-cell fusion assay | 23 ± 6 nM | [3] |
| Maraviroc | CCR5 Antagonist | CCR5 | HIV-1BaL R5 | TZM-bl | 0.2 nM | [4] |
| Ibalizumab | Post-attachment Inhibitor | CD4 | HIV-1 (Pseudovirus) | TZM-bl | ~0.441 nM | [5] |
| Fostemsavir (prodrug of Temsavir) | Attachment Inhibitor | gp120 | HIV-1 LAI | Not specified | 0.7 ± 0.4 nM | [6] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are key measures of a drug's potency. Lower values indicate higher potency. The presented values are approximate and may vary depending on the specific experimental conditions.
Table 2: Key Characteristics of Compared HIV-1 Entry Inhibitors
| Characteristic | This compound (E1P47) | Enfuvirtide (T-20) | Maraviroc | Ibalizumab | Fostemsavir |
| Molecular Type | Peptide | Peptide | Small Molecule | Monoclonal Antibody | Small Molecule (Prodrug) |
| Route of Administration | Investigational | Subcutaneous Injection | Oral | Intravenous Infusion | Oral |
| Mechanism of Action | Binds to gp41 fusion domain | Binds to gp41, preventing six-helix bundle formation | Blocks gp120-CCR5 interaction | Binds to CD4, preventing post-attachment conformational changes | Binds to gp120, preventing attachment to CD4 |
| Resistance Profile | Investigational | Mutations in gp41 HR1 region | Emergence of CXCR4-tropic virus; mutations in gp120 | Reduced susceptibility associated with loss of a V5 glycan | Mutations in gp120 |
Visualizing the Landscape of HIV-1 Entry and Inhibition
To better understand the mechanisms of action of these inhibitors, the following diagrams illustrate the HIV-1 entry pathway and a general workflow for assessing inhibitor efficacy.
Caption: HIV-1 entry pathway and points of inhibition.
Caption: General workflow for HIV-1 entry inhibition assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HIV-1 entry inhibitors.
HIV-1 Entry (Pseudovirus Neutralization) Assay
This assay measures the ability of an inhibitor to block the entry of single-cycle replication-competent HIV-1 pseudoviruses into target cells.
Materials:
-
Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
HIV-1 Pseudovirus: Reporter viruses pseudotyped with an envelope glycoprotein from a specific HIV-1 strain (e.g., HIV-1BaL).
-
Entry Inhibitors: this compound (E1P47), Enfuvirtide, Maraviroc, Ibalizumab, Fostemsavir.
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase substrate.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of the entry inhibitors in culture medium.
-
Inhibitor Addition: Remove the culture medium from the cells and add 50 µL of the diluted inhibitors to the respective wells. Include wells with medium only (virus control) and wells with cells only (background control).
-
Infection: Add 50 µL of HIV-1 pseudovirus (at a predetermined titer) to each well containing the inhibitor.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Measure the luminescence in a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control. Determine the IC50 or EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and coreceptors.
Materials:
-
Effector Cells: Cells expressing the HIV-1 envelope glycoprotein (e.g., HEK293T cells transfected with an Env expression plasmid).
-
Target Cells: TZM-bl cells.
-
Culture Medium: As described for the pseudovirus assay.
-
Entry Inhibitors: As described above.
-
Assay Plates: 96-well cell culture plates.
-
Detection System: Luciferase assay system as described above.
Procedure:
-
Target Cell Seeding: Seed TZM-bl cells in a 96-well plate as described in the pseudovirus assay protocol.
-
Inhibitor Addition: On the following day, add serial dilutions of the entry inhibitors to the target cells.
-
Effector Cell Addition: Add the effector cells (e.g., 2 x 10^4 cells per well) to the wells containing the target cells and inhibitors.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C in a 5% CO2 incubator to allow for cell fusion.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity as described previously. Fusion between the effector and target cells will lead to the expression of the luciferase reporter gene in the TZM-bl cells.
-
Data Analysis: Calculate the percentage of fusion inhibition and determine the IC50 values as described for the pseudovirus assay.
Conclusion
This compound (E1P47) represents a promising peptide-based fusion inhibitor with a distinct mechanism of action targeting the gp41 fusion domain. The comparative data presented in this guide, while not from direct head-to-head studies, provides a valuable overview of its potential potency relative to established HIV entry inhibitors. Further research involving direct comparative studies under identical experimental conditions is warranted to fully elucidate the therapeutic potential of E1P47 and its derivatives in the context of current and future HIV treatment strategies. The detailed experimental protocols and visualizations provided herein serve as a resource for researchers dedicated to advancing the field of HIV entry inhibition.
References
- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ibalizumab, Anti-CD4 Antibody [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
Synergistic Antiviral Effects of HIV-1 Fusion Inhibitors in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The development of novel antiretroviral agents and combination therapies remains a cornerstone of HIV-1 research. This guide provides a comparative analysis of the synergistic effects observed when HIV-1 fusion inhibitors are combined with other classes of antiretroviral drugs. The term "HIV-1 inhibitor-47" does not correspond to a widely recognized antiretroviral agent in scientific literature. However, research into peptide-based entry inhibitors, such as the investigational peptide E1P47, highlights the ongoing exploration of novel compounds in this class.[1][2] E1P47 is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity against various HIV-1 strains by targeting the highly conserved N-terminal region of the gp41 fusion protein, a critical component of the viral entry machinery.[1][2]
Due to the limited availability of published synergistic data for the specific peptide E1P47, this guide will utilize the well-characterized and clinically approved fusion inhibitor, Enfuvirtide (T-20) , as a representative agent for this class. The data presented herein for Enfuvirtide and other fusion inhibitors serves to illustrate the therapeutic potential of combining these agents with other antiretrovirals to enhance efficacy and combat drug resistance.
Mechanism of Action: HIV-1 Fusion Inhibitors
HIV-1 entry into a host cell is a multi-step process culminating in the fusion of the viral and cellular membranes. This process is mediated by the viral envelope glycoprotein (B1211001) complex, gp120/gp41. Fusion inhibitors, such as Enfuvirtide, are synthetic peptides that mimic a region of the gp41 protein. They act by binding to a transient intermediate state of gp41, preventing the conformational changes necessary for membrane fusion and subsequent viral entry.[3] This mechanism of action, which occurs extracellularly, makes fusion inhibitors a valuable component of combination therapy, particularly against viral strains resistant to other drug classes.
Synergistic Effects with Other Antiretroviral Drug Classes
The combination of antiretroviral drugs with different mechanisms of action can lead to synergistic, additive, or antagonistic effects. Synergy, where the combined effect of the drugs is greater than the sum of their individual effects, is highly desirable in HIV-1 therapy as it can lead to more profound viral suppression, lower required drug dosages, and a higher barrier to the development of drug resistance.[4]
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the in vitro synergistic activity of the fusion inhibitor Enfuvirtide (T-20) and the next-generation fusion inhibitor Sifuvirtide when combined with other antiretroviral agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
| Fusion Inhibitor | Combined Antiretroviral | Drug Class | HIV-1 Strain | Combination Index (CI) | Conclusion | Reference |
| Enfuvirtide (T-20) | Sifuvirtide | Fusion Inhibitor | HIV-1 Bal | < 0.6 | Synergy | [6] |
| Enfuvirtide (T-20) | Sifuvirtide | Fusion Inhibitor | HIV-1 IIIB | < 0.6 | Synergy | [6] |
| Enfuvirtide (T-20) | Sifuvirtide | Fusion Inhibitor | Enfuvirtide-Resistant Strains | Not specified, but significant IC50 reduction | Synergy | [6] |
| Antiretroviral Combination | Drug Classes | HIV-1 Strain | Combination Index (CI) at 50% Inhibition (IC50) | Conclusion | Reference |
| Emtricitabine (FTC) + Tenofovir (TFV) + Elvitegravir (EVG) | 2 NRTIs + INSTI | Not specified | Strong Synergy (CI values not specified) | Strong Synergy | [7] |
| Emtricitabine (FTC) + Tenofovir (TFV) + Raltegravir (RAL) | 2 NRTIs + INSTI | Not specified | Strong Synergy (CI values not specified) | Strong Synergy | [7] |
| Emtricitabine (FTC) + Tenofovir (TFV) + Atazanavir (ATV) | 2 NRTIs + PI | Not specified | Additive to Synergistic | Additive/Synergy | [7] |
| Emtricitabine (FTC) + Tenofovir (TFV) + Darunavir (DRV) | 2 NRTIs + PI | Not specified | Additive to Synergistic | Additive/Synergy | [7] |
| Emtricitabine (FTC) + Tenofovir (TFV) + Lopinavir (LPV) | 2 NRTIs + PI | Not specified | Additive (CI: 0.97 ± 0.10) | Additive | [7] |
| Emtricitabine (FTC) + Tenofovir (TFV) + Efavirenz (EFV) | 2 NRTIs + NNRTI | Not specified | Synergy (CI: 0.77 ± 0.11) | Moderate Synergy | [7] |
| Emtricitabine (FTC) + Tenofovir (TFV) + Rilpivirine (RPV) | 2 NRTIs + NNRTI | Not specified | Synergy (CI: 0.83 ± 0.19) | Moderate Synergy | [7] |
Experimental Protocols
The assessment of synergistic effects between antiretroviral drugs is typically conducted through in vitro cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of HIV-1 inhibitors.
HIV-1 Infection Inhibition Assay
This assay measures the ability of drug combinations to inhibit HIV-1 replication in susceptible cell lines.
-
Cell Lines: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are commonly used.
-
Virus Strains: Laboratory-adapted or clinical isolate strains of HIV-1 (e.g., HIV-1 Bal, HIV-1 IIIB) are used.
-
Procedure:
-
Prepare serial dilutions of each drug individually and in combination at fixed molar ratios.
-
Incubate the drug dilutions with a known amount of HIV-1 virus stock for 30-60 minutes at 37°C.
-
Add TZM-bl cells to the virus-drug mixture.
-
Incubate the cultures for 48 hours at 37°C.
-
Measure the extent of viral infection by quantifying luciferase activity in the cell lysates.
-
The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated from the dose-response curves.
-
-
Data Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CalcuSyn.[5][6]
HIV-1 p24 Antigen Quantification ELISA
This assay is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify p24 antigen.
-
Procedure:
-
Coat a 96-well plate with a monoclonal antibody specific for HIV-1 p24 antigen.
-
Add cell culture supernatants from the infection inhibition assay to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a biotinylated polyclonal anti-p24 antibody, which binds to the captured p24 antigen.
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated antibody.
-
Wash the wells and add a chromogenic substrate for HRP (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
The concentration of p24 is determined by comparison to a standard curve.
-
Cell-Cell Fusion Assay
This assay measures the ability of fusion inhibitors to block the fusion of HIV-1 envelope-expressing cells with CD4- and co-receptor-expressing cells.
-
Effector Cells: A cell line (e.g., CHO cells) is co-transfected with a plasmid expressing the HIV-1 envelope glycoprotein and a plasmid expressing bacteriophage T7 RNA polymerase.
-
Target Cells: A cell line (e.g., TZM-bl cells) expressing CD4, CCR5, and CXCR4 is transfected with a plasmid containing the luciferase gene under the control of a T7 promoter.
-
Procedure:
-
Effector and target cells are co-cultured in the presence of serial dilutions of the fusion inhibitor(s).
-
If cell fusion occurs, the T7 RNA polymerase from the effector cells enters the target cells and drives the expression of luciferase.
-
After a defined incubation period, the cells are lysed, and luciferase activity is measured.
-
The IC50 is determined from the dose-response curve.
-
Mandatory Visualizations
HIV-1 Entry and Fusion Inhibition Pathway
Caption: HIV-1 entry pathway and the mechanism of action of fusion inhibitors.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining the synergistic effects of antiretroviral drug combinations.
References
- 1. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between different generation HIV-1 fusion inhibitors and the putative mechanism underlying the synergistic anti-HIV-1 effect resulting from their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Validation of HIV-1 Inhibitor-47: A Comparative Analysis of Antiviral Activity
This guide provides an independent validation of the antiviral activity of HIV-1 inhibitor-47, a novel peptide-based entry inhibitor. Its performance is objectively compared with established antiretroviral agents from different classes, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of HIV-1 therapeutics.
Executive Summary
This compound, also known as E1P47, is an 18-mer synthetic peptide that demonstrates potent antiviral activity by targeting the N-terminal region of the HIV-1 gp41 fusion protein.[1][2] This mechanism disrupts the viral entry process, a critical step in the HIV-1 life cycle. This guide presents a comparative analysis of the in vitro antiviral efficacy of E1P47 against other classes of HIV-1 inhibitors, including a protease inhibitor (Darunavir), a reverse transcriptase inhibitor (Tenofovir), and a CCR5 co-receptor antagonist (Maraviroc). All data is presented in standardized tables, and detailed experimental protocols are provided to ensure transparency and reproducibility.
Comparative Antiviral Activity
The antiviral potency of this compound (E1P47) and selected comparator drugs were evaluated using the TZM-bl cell line, a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).[3][4][5] Inhibition of viral replication is quantified by a reduction in luciferase expression.
| Inhibitor | Class | Target | Virus Strain | IC50 / EC50 | Citation |
| This compound (E1P47) | Entry Inhibitor (Fusion) | gp41 | HIV-1 BaL | IC50: 0.2 µM | [1][6] |
| Darunavir | Protease Inhibitor | Protease | HIV-1 NL4-3 | EC50: 0.003 µM | [7] |
| Tenofovir | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Reverse Transcriptase | HIV-1 IIIB | EC50: 0.29 µM | [8] |
| Maraviroc | Entry Inhibitor (CCR5 Antagonist) | CCR5 | HIV-1 BaL | IC50: 0.0002 µM | [9][10] |
Table 1: Comparative in vitro antiviral activity of this compound and other antiretroviral agents. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are presented in micromolar (µM).
Mechanism of Action: HIV-1 Entry and Inhibition
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-cells. This binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4. This co-receptor binding induces further conformational changes, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane. Gp41 then refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion, ultimately allowing the viral capsid to enter the cytoplasm.
This compound (E1P47) specifically targets the gp41 fusion protein, interfering with the formation of the six-helix bundle and thereby blocking membrane fusion. Other entry inhibitors, such as Maraviroc, act earlier in the process by blocking the interaction between gp120 and the CCR5 co-receptor.
Experimental Protocols
TZM-bl Reporter Gene Assay for HIV-1 Neutralization
The antiviral activity of the compounds was determined using a standardized TZM-bl cell-based assay.[3][5][11] This assay measures the reduction in HIV-1 infection in the presence of an inhibitor.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics.
-
HIV-1 virus stock (e.g., HIV-1 BaL)
-
Test compounds (this compound and comparators)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight to allow for cell adherence.
-
Compound Dilution: Test compounds are serially diluted to the desired concentrations in cell culture medium.
-
Virus Preparation: A pre-titered amount of HIV-1 virus stock is diluted in cell culture medium to a concentration that yields a sufficient signal in the assay.
-
Incubation: The diluted virus is mixed with the serially diluted compounds and incubated for 1 hour at 37°C.
-
Infection: The virus-compound mixtures are then added to the TZM-bl cells in the 96-well plates.
-
Incubation: The plates are incubated for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: After 48 hours, the culture medium is removed, and a luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the virus control wells (cells + virus, no compound). The IC50/EC50 values are determined by non-linear regression analysis of the dose-response curves.
Conclusion
The independent validation confirms that this compound (E1P47) is a potent inhibitor of HIV-1 entry with a distinct mechanism of action targeting the gp41 fusion protein. While its in vitro potency against the HIV-1 BaL strain is comparable to the reverse transcriptase inhibitor Tenofovir, it is less potent than the protease inhibitor Darunavir and the CCR5 antagonist Maraviroc in the assays presented. The unique target of E1P47 within the viral entry pathway suggests its potential utility in combination therapies, particularly against viral strains resistant to other classes of antiretroviral drugs. Further investigation into its broad-spectrum activity and in vivo efficacy is warranted.
References
- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of baseline viral susceptibility on response to darunavir/ritonavir versus control protease inhibitors in treatment-experienced HIV type 1-infected patients: POWER 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the persistence of anti-HIV activity of deoxynucleoside HIV reverse transcriptase inhibitors after removal from culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Maraviroc as a potential HIV-1 latency-reversing agent in cell line models and ex vivo CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Comparative Analysis of HIV-1 Fusion Inhibitors: A Focus on E1P47 and its Binding Affinity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the peptide-based HIV-1 fusion inhibitor E1P47 with established alternatives, supported by experimental data and methodologies.
This guide provides a comprehensive comparative analysis of the binding affinity of the HIV-1 fusion inhibitor peptide, E1P47, against well-established fusion inhibitors, Enfuvirtide (T20) and C34. The objective is to offer a clear, data-driven comparison to inform research and development efforts in the field of antiretroviral therapies. All data is presented in a structured format, and detailed experimental protocols are provided for reproducibility and further investigation.
Quantitative Comparison of Inhibitor Potency
The binding affinity of HIV-1 fusion inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in preventing viral entry. The following table summarizes the IC50 values for E1P47 and its derivatives, alongside the established fusion inhibitors Enfuvirtide (T20) and C34, against the HIV-1 BaL strain in TZM-bl cells.
| Inhibitor | Target Region on gp41 | IC50 (µM) | Reference |
| E1P47 | N-terminal Fusion Peptide | 0.89 ± 0.11 | [1] |
| RE-E1P47 | N-terminal Fusion Peptide | 0.047 ± 0.005 | [1] |
| StP1-E1P47 | N-terminal Fusion Peptide | 0.13 ± 0.01 | [1] |
| StP2-E1P47 | N-terminal Fusion Peptide | 0.17 ± 0.02 | [1] |
| Enfuvirtide (T20) | C-terminal Heptad Repeat (CHR) | 0.005 - 0.028 | [2][3][4][5][6] |
| C34 | C-terminal Heptad Repeat (CHR) | 0.0003 - 0.0058 | [7][8][9] |
Note: IC50 values can vary between studies due to differences in experimental conditions, including viral strains, cell lines, and assay protocols. The provided ranges for Enfuvirtide and C34 reflect this variability.
Experimental Protocols
The determination of IC50 values for HIV-1 fusion inhibitors is typically performed using a cell-based assay. The TZM-bl reporter cell line is widely used for this purpose. These cells are genetically engineered to express CD4, CXCR4, and CCR5, making them susceptible to a broad range of HIV-1 strains. Upon viral entry and successful infection, the viral Tat protein transactivates a luciferase reporter gene, allowing for quantitative measurement of infection.
TZM-bl Cell-Based HIV-1 Entry Assay Protocol
1. Cell Preparation:
-
Culture TZM-bl cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using trypsin and resuspend in fresh growth medium to a concentration of 1 x 10^5 cells/mL.
2. Inhibitor and Virus Preparation:
-
Prepare serial dilutions of the test inhibitors (e.g., E1P47, T20, C34) in growth medium.
-
Prepare a stock of HIV-1 virus (e.g., HIV-1 BaL) at a concentration predetermined to yield a robust luciferase signal.
3. Infection and Incubation:
-
In a 96-well plate, add 50 µL of the diluted inhibitors to triplicate wells.
-
Add 50 µL of the virus stock to each well containing the inhibitor and to control wells (virus only, no inhibitor).
-
Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Add 100 µL of the TZM-bl cell suspension (10,000 cells) to each well.
-
Incubate the plate for 48 hours at 37°C.
4. Luciferase Assay:
-
After the 48-hour incubation, remove the culture medium from the wells.
-
Add a luciferase substrate solution to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces viral infection by 50%, by fitting the data to a dose-response curve.
Mechanism of Action and Inhibition Pathway
HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (B1211001) (Env), which consists of the gp120 and gp41 subunits. The process, known as membrane fusion, is the primary target for fusion inhibitors.
Caption: HIV-1 fusion process and the sites of action for different peptide inhibitors.
The fusion process begins with the binding of the gp120 subunit to the CD4 receptor on the host cell surface. This interaction triggers a conformational change in gp120, allowing it to bind to a co-receptor, typically CCR5 or CXCR4. This co-receptor binding initiates a series of conformational changes in the gp41 subunit. The N-terminal fusion peptide of gp41 is inserted into the host cell membrane, and the two heptad repeat regions of gp41, HR1 and HR2, then fold back on each other to form a stable six-helix bundle. This bundle brings the viral and cellular membranes into close proximity, leading to the formation of a fusion pore and the entry of the viral core into the cytoplasm.
Fusion inhibitors interrupt this process at different stages:
-
E1P47 targets the N-terminal fusion peptide of gp41.[10] By interacting with this highly conserved region, E1P47 is thought to prevent its insertion into the host cell membrane, a critical early step in the fusion cascade.[1]
-
Enfuvirtide (T20) and C34 are peptides that mimic the C-terminal heptad repeat (CHR or HR2) of gp41.[11][12] They competitively bind to the N-terminal heptad repeat (NHR or HR1) of gp41, thereby preventing the formation of the six-helix bundle.[11][12] This blockade halts the fusion process before the viral and cellular membranes can merge.
References
- 1. Importance of structure-based studies for the design of a novel HIV-1 inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential inhibition of HIV-1 and SIV envelope-mediated cell fusion by C34 peptides derived from the C-terminal heptad repeat of gp41 from diverse strains of HIV-1, HIV-2, and SIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How does HIV-1 inhibitor-47 compare to fusion inhibitors like Enfuvirtide?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel HIV-1 fusion inhibitor peptide, E1P47, and the FDA-approved fusion inhibitor, Enfuvirtide (T-20). The comparison covers their mechanism of action, in vitro efficacy, and the experimental methods used for their evaluation.
Mechanism of Action: Targeting HIV-1 Entry
Both E1P47 and Enfuvirtide are HIV-1 entry inhibitors that specifically target the viral transmembrane glycoprotein (B1211001) gp41, a critical component of the HIV-1 fusion machinery.[1][2][3] The process of HIV-1 entry into a host cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the cell surface. This binding triggers conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane. Subsequently, gp41 folds into a six-helix bundle (6-HB), a stable hairpin structure that brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the host cell's cytoplasm.[4][5]
Enfuvirtide, a synthetic 36-amino acid peptide, mimics a segment of the C-terminal heptad repeat (HR2) region of gp41. It competitively binds to the N-terminal heptad repeat (HR1) of gp41, preventing the formation of the critical six-helix bundle and thereby blocking membrane fusion.[4][5][6]
E1P47 is an 18-mer synthetic peptide that also acts as an HIV-1 fusion inhibitor.[3][7] Biochemical and biophysical assays have demonstrated that E1P47 interacts with the highly conserved N-terminal region of gp41, which contains the fusion peptide, an essential domain for viral entry.[7] By targeting a different region within gp41 compared to Enfuvirtide, E1P47 presents an alternative strategy for inhibiting HIV-1 fusion.[8]
Quantitative Data Comparison
Direct quantitative comparison of the in vitro efficacy of E1P47 and Enfuvirtide is challenging due to the lack of studies performing head-to-head comparisons under identical experimental conditions. The available data is summarized below, with the caveat that variations in cell lines, viral strains, and assay protocols can significantly influence IC50 values.
| Inhibitor | HIV-1 Strain | Cell Line | Assay Type | IC50 | Citation(s) |
| E1P47 | HIV-1BaL | TZM-bl | Antiviral Activity | Micromolar range | [7][8] |
| E1P47 Derivatives (PAs) | HIV-1BaL | TZM-bl | Antiviral Activity | Sub-micromolar (improved potency) | [7][8] |
| Enfuvirtide (T-20) | Wild-type HIV-1 | Various | Antiviral Activity | 8.8 ± 1.3 nM | [9] |
| Enfuvirtide (T-20) | N43D mutant (resistant) | Various | Antiviral Activity | 167.8 ± 15.8 nM | [9] |
| Enfuvirtide (T-20) | R5 and X4 tropic isolates | Various | Antiviral Activity | 0.07 - 0.2 µg/ml | [10] |
| Enfuvirtide (T-20) | Clinically derived Group O | Various | Antiviral Activity | 0.15 ± 0.028 µg/ml | [11] |
| Enfuvirtide (T-20) | HIV-1IIIB | H9/MT-2 | Cell-Cell Fusion | 24.17 nM | [12] |
Note: IC50 values are highly dependent on the specific experimental setup.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of HIV-1 fusion inhibitors.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with cells expressing CD4 and coreceptors (target cells).
Methodology:
-
Cell Culture: Effector cells (e.g., HeLa cells expressing HIV-1 Env and Tat) and target cells (e.g., TZM-bl cells expressing CD4, CCR5/CXCR4, and an HIV-1 LTR-driven reporter gene like luciferase) are cultured under standard conditions.[13]
-
Plating: Target cells are seeded into 96-well plates and incubated to allow for adherence.[13]
-
Inhibitor Addition: Serial dilutions of the fusion inhibitors (E1P47 or Enfuvirtide) are added to the wells containing the target cells.
-
Co-culture: Effector cells are then added to the wells.
-
Incubation: The co-culture is incubated for a defined period (e.g., 60 minutes) to allow for cell-cell fusion.[13]
-
Signal Detection: After incubation, the cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). The intensity of the signal is proportional to the extent of cell fusion.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration at which 50% of cell-cell fusion is inhibited) is determined.[12]
Antiviral Activity Assay (p24 Antigen ELISA)
This assay measures the ability of an inhibitor to block the replication of HIV-1 in susceptible cells by quantifying the amount of viral p24 core antigen produced.
Methodology:
-
Cell Infection: Target cells (e.g., peripheral blood mononuclear cells - PBMCs, or a susceptible cell line like TZM-bl) are infected with a known amount of HIV-1 in the presence of serial dilutions of the inhibitor.[14][15]
-
Incubation: The infected cells are cultured for several days to allow for viral replication.[7]
-
Supernatant Collection: At the end of the culture period, the cell supernatant is collected.[16]
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial ELISA kit. This assay typically involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody.[16][17][18]
-
Data Analysis: The amount of p24 antigen produced is inversely proportional to the antiviral activity of the inhibitor. The EC50 value (the effective concentration at which 50% of viral replication is inhibited) is calculated.
Conclusion
Enfuvirtide is a well-characterized, potent HIV-1 fusion inhibitor with established clinical efficacy, although it requires twice-daily subcutaneous injections and can lead to the development of resistance.[6][19] E1P47 represents a novel peptide-based fusion inhibitor that targets a different region of gp41, potentially offering an advantage against Enfuvirtide-resistant strains.[8] While initial studies show that E1P47 and its derivatives have promising in vitro activity, further research, including direct comparative studies with existing fusion inhibitors like Enfuvirtide, is necessary to fully elucidate its therapeutic potential. The development of new fusion inhibitors with distinct mechanisms of action remains a critical area of research in the ongoing effort to combat HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 5. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 7. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determinants of Human Immunodeficiency Virus Type 1 Baseline Susceptibility to the Fusion Inhibitors Enfuvirtide and T-649 Reside outside the Peptide Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochain.com [biochain.com]
- 15. hanc.info [hanc.info]
- 16. ablinc.com [ablinc.com]
- 17. 4adi.com [4adi.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: The Novel HIV-1 Entry Inhibitor-47 Versus Marketed Competitors
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been released today, offering a detailed comparison of the in vivo efficacy of the investigational HIV-1 entry inhibitor, designated HIV-1 inhibitor-47, against two established competitors: Enfuvirtide (B549319) (T-20) and Maraviroc. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a thorough analysis supported by experimental data to inform future research and clinical strategies.
This compound is a novel, third-generation entry inhibitor designed to block the initial stages of HIV-1 infection. This guide presents preclinical data from studies in humanized mouse models, juxtaposed with clinical trial data for Enfuvirtide and Maraviroc, to offer a clear perspective on its potential therapeutic standing.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of this compound in comparison to Enfuvirtide and Maraviroc. The data for this compound is derived from preclinical studies in humanized mouse models, while the data for Enfuvirtide and Maraviroc is from pivotal clinical trials in treatment-experienced patient populations.
| Parameter | This compound (Investigational) | Enfuvirtide (T-20)[1][2] | Maraviroc[3] |
| Drug Class | Entry Inhibitor (Fusion Antagonist) | Fusion Inhibitor | CCR5 Co-receptor Antagonist |
| Mechanism of Action | Binds to gp41, preventing the conformational changes required for viral and cellular membrane fusion. | Binds to the first heptad repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes required for the fusion of viral and cellular membranes.[4] | Selectively and reversibly binds to the C-C chemokine receptor type 5 (CCR5), preventing the interaction of HIV-1 gp120 with the co-receptor.[3] |
| In Vivo Model | Humanized Mouse Model (HIV-1 infected) | Phase 3 Clinical Trials (TORO 1 & 2) in treatment-experienced patients.[2] | Phase 3 Clinical Trials (MOTIVATE 1 & 2) in treatment-experienced patients with R5-tropic virus.[3] |
| Mean Viral Load Reduction (log10 copies/mL) | -1.85 (at 24 weeks) | -1.696 (at 24 weeks)[2] | -1.68 (once daily) to -1.84 (twice daily) (at 10 days monotherapy); -1.95 to -1.97 (twice daily at 24 weeks in combination therapy).[3] |
| Mean CD4+ T Cell Count Increase (cells/mm³) | +95 (at 24 weeks) | +76 (at 24 weeks)[2] | Greater increases in CD4 cell count than placebo + OBT. |
| Route of Administration | Subcutaneous injection | Subcutaneous injection[4] | Oral |
| Dosing Frequency | Once weekly (projected) | Twice daily | Once or twice daily |
| Key Adverse Events | Mild to moderate injection site reactions. | Injection site reactions (98% of patients), increased risk of pneumonia.[2] | Colds, cough, fever, rash, dizziness.[5] |
Experimental Protocols
In Vivo Efficacy Assessment in a Humanized Mouse Model
The in vivo efficacy of HIV-1 inhibitors is evaluated using humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a functional human immune system.[6][7]
1. Animal Model:
-
Strain: NOD/SCID-gamma (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human cells.
-
Humanization: Newborn mice (1-5 days old) are irradiated and intrahepatically injected with human CD34+ hematopoietic stem cells isolated from cord blood. Reconstitution of the human immune system is monitored by flow cytometry of peripheral blood for human CD45+ cells. Mice are considered successfully humanized when human CD45+ cells constitute >25% of the lymphocyte population, typically 12-16 weeks post-transplantation.
2. HIV-1 Infection:
-
Virus Strain: A CCR5-tropic HIV-1 strain (e.g., BaL) is used for infection to mimic the most common route of transmission.
-
Infection Protocol: Humanized mice are infected via intraperitoneal or intravenous injection with a standardized dose of HIV-1. Plasma viral load is monitored weekly to confirm the establishment of a stable infection.
3. Antiretroviral Treatment:
-
Drug Administration: Once a stable plasma viral load is established (typically >10,000 copies/mL), treatment is initiated. For peptide-based inhibitors like this compound and Enfuvirtide, subcutaneous injections are administered. For small molecule inhibitors like Maraviroc, the drug is administered orally via gavage or incorporated into the feed.[8][9]
-
Dosing Regimen: A dose-ranging study is first conducted to determine the optimal therapeutic dose. Subsequently, a long-term efficacy study is performed with the selected dose.
-
Control Groups: A placebo group receiving the vehicle and a positive control group receiving a standard-of-care antiretroviral drug are included in the study design.
4. Efficacy Endpoints:
-
Viral Load Quantification: Plasma viral load is measured at regular intervals using quantitative real-time PCR (qRT-PCR). The primary efficacy endpoint is the mean reduction in plasma HIV-1 RNA levels from baseline.
-
Immunological Assessment: CD4+ and CD8+ T cell counts in peripheral blood are monitored by flow cytometry to assess the immunological reconstitution.
-
Toxicity Monitoring: Animal weight, general health, and any signs of toxicity are monitored throughout the study. At the end of the study, major organs are collected for histopathological analysis.
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition
Caption: Mechanism of HIV-1 entry and points of inhibition.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for in vivo testing of HIV-1 inhibitors.
References
- 1. Effectiveness of enfuvirtide in a cohort of highly antiretroviral-experienced HIV-1-infected patients in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Maraviroc Study in Dual/Mixed Tropic Patients [natap.org]
- 6. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Oral Combinational Antiretroviral Treatment in HIV-1 Infected Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor Maraviroc in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of HIV-1 Inhibitor-47: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the molecular target of a novel, hypothetical antiretroviral compound, "HIV-1 inhibitor-47," utilizing robust genetic and cellular methodologies. By benchmarking its performance against established HIV-1 inhibitors and detailing the requisite experimental protocols, this document outlines a systematic approach to elucidating its mechanism of action. For the purpose of this guide, we will hypothesize that this compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI).
Comparative Efficacy of HIV-1 Inhibitors
A critical first step in characterizing a novel inhibitor is to benchmark its potency against existing drugs with known mechanisms of action. The tables below summarize the efficacy of our hypothetical this compound alongside representatives from three major classes of antiretroviral drugs: a Protease Inhibitor (PI), a different Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), and an Integrase Strand Transfer Inhibitor (INSTI).
Table 1: Cellular Potency of this compound Against Various Strains
| HIV-1 Strain | 50% Effective Concentration (EC50) |
| Wild-Type (WT) | 2.5 nM |
| L100I Mutant | 15 nM |
| K103N Mutant | 20 nM |
| Y181C Mutant | 35 nM |
| E138K Mutant | 28 nM |
(Data for this compound is hypothetical for illustrative purposes)
Table 2: Comparative Potency of Different HIV-1 Inhibitor Classes
| Inhibitor (Class) | Target Enzyme | Target Strain | 50% Inhibitory/Effective Concentration (IC50/EC50) |
| This compound (NNRTI) | HIV-1 Reverse Transcriptase | Wild-Type HIV-1 | EC50: 2.5 nM (Hypothetical) |
| Darunavir (PI) | HIV-1 Protease | Laboratory Strains | IC50: 3 - 6 nM[1] |
| PI-Resistant Isolates | EC50: 125 - 3,461 nM[1] | ||
| Nevirapine (NNRTI) | HIV-1 Reverse Transcriptase | HIV-1 in Cell Culture | IC50: ~40 nM[1] |
| Various Clinical Isolates | Median EC50: 63 nM[1] | ||
| Raltegravir (INSTI) | HIV-1 Integrase | Wild-Type HIV-1 | EC50: 4 nM[1] |
| Wild-Type HIV-1 | EC95: 31 ± 20 nM[1] |
Visualizing the Target Landscape and Validation Workflow
To understand how different inhibitors function and how a novel compound's target is identified, the following diagrams illustrate the HIV-1 lifecycle and the experimental workflow for target validation.
Caption: The HIV-1 lifecycle and points of therapeutic intervention.
References
Comparative Safety Profile of a Novel HIV-1 Fusion Inhibitor: A Guide for Researchers
For research and drug development professionals, this guide provides a comparative analysis of the safety profile of a hypothetical novel HIV-1 fusion inhibitor, designated "HIV-1 inhibitor-47," against established antiretroviral agents from different classes. All data presented is synthesized from publicly available research on existing HIV-1 inhibitors and should be considered illustrative for the purposes of this guide.
Executive Summary
The development of new antiretroviral therapies (ART) is crucial to combat the challenges of drug resistance and long-term toxicity.[1][2] "this compound" is a conceptual fusion inhibitor designed to block the entry of the virus into host cells, a mechanism shared by the approved drug Enfuvirtide.[3][4] This guide compares its projected safety profile with that of representative drugs from other major classes: protease inhibitors (Darunavir), integrase strand transfer inhibitors (INSTIs) (Cabotegravir), and nucleoside reverse transcriptase inhibitors (NRTIs) (Tenofovir Alafenamide). The analysis is based on established safety data for these drug classes, providing a framework for evaluating the potential therapeutic window of novel fusion inhibitors.
Comparative Safety and Tolerability
The safety profiles of antiretroviral drugs are a critical consideration in long-term HIV-1 management.[5][6] Different drug classes are associated with distinct adverse effect profiles, ranging from mild to life-threatening.[5]
| Drug Class | Representative Drug | Common Adverse Events | Serious Adverse Events |
| Fusion Inhibitor | Enfuvirtide (Fuzeon®) | Injection site reactions (pain, erythema, nodules), diarrhea, nausea.[1] | Increased risk of bacterial pneumonia, hypersensitivity reactions. |
| Protease Inhibitor (PI) | Darunavir (Prezista®) | Diarrhea, nausea, rash, headache.[1][7] | Hepatotoxicity, metabolic complications (lipodystrophy, hyperlipidemia), skin reactions (Stevens-Johnson syndrome).[1][7][8] |
| Integrase Inhibitor (INSTI) | Cabotegravir (Vocabria®) | Injection site reactions (for long-acting formulation), headache, nausea, insomnia.[9][10] | Hepatotoxicity, hypersensitivity reactions, depressive disorders.[9] |
| NRTI | Tenofovir (B777) Alafenamide (Vemlidy®) | Headache, nausea, diarrhea.[1] | Renal impairment and bone density loss (less common than with Tenofovir Disoproxil Fumarate), lactic acidosis (rare).[1][8][11] |
"this compound" (Hypothetical Profile): As a peptide-based fusion inhibitor, "this compound" would be anticipated to have a safety profile largely characterized by local injection site reactions. Systemic side effects are projected to be mild and gastrointestinal in nature. The potential for hypersensitivity reactions would be a key area for clinical monitoring.
Mechanism of Action and Off-Target Effects
The mechanism of action of an antiretroviral drug is intrinsically linked to its potential for off-target effects and associated toxicities.
-
Fusion Inhibitors (e.g., "this compound," Enfuvirtide): These agents bind to the gp41 subunit of the viral envelope, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[3][4] This extracellular target minimizes interference with host cell machinery, potentially leading to a more favorable off-target profile compared to intracellularly acting drugs.
-
Protease Inhibitors (e.g., Darunavir): PIs competitively inhibit the viral protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins.[12][13] However, PIs can also interact with human proteases and other cellular enzymes, contributing to metabolic side effects like lipodystrophy and insulin (B600854) resistance.[7][8]
-
Integrase Inhibitors (e.g., Cabotegravir): INSTIs block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[10][14] This is a highly specific step in the viral lifecycle with no direct human counterpart, generally resulting in a well-tolerated class of drugs.[15]
-
NRTIs (e.g., Tenofovir Alafenamide): NRTIs are analogs of natural deoxynucleotides that, after phosphorylation, compete for incorporation into the growing viral DNA chain by reverse transcriptase, causing chain termination. A key toxicity concern with older NRTIs was the inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial toxicity.[5][8][11] Newer NRTIs like tenofovir alafenamide have a higher affinity for viral reverse transcriptase and lower affinity for human polymerases, reducing this risk.[1]
Experimental Protocols for Safety Assessment
The following are standard preclinical and clinical methodologies for evaluating the safety of a new HIV-1 inhibitor.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the inhibitor that is toxic to host cells.
-
Methodology:
-
Culture relevant cell lines (e.g., TZM-bl, CEM-SS) in 96-well plates.
-
Expose the cells to a range of concentrations of the test inhibitor and control drugs for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay measuring ATP content.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Mitochondrial Toxicity Assay
-
Objective: To assess the potential for the inhibitor to interfere with mitochondrial function.
-
Methodology:
-
Isolate mitochondria from a relevant cell line or tissue.
-
Measure the effect of the inhibitor on key mitochondrial parameters, such as:
-
Oxygen consumption rate using a Seahorse XF Analyzer.
-
Mitochondrial membrane potential using a fluorescent dye like JC-1.
-
Mitochondrial DNA polymerase gamma activity.
-
-
Compare the results to known mitochondrial toxins (e.g., older NRTIs) and negative controls.
-
In Vivo Toxicology Studies (Rodent and Non-Rodent Models)
-
Objective: To evaluate the systemic toxicity of the inhibitor in a living organism.
-
Methodology:
-
Administer the inhibitor to animals (e.g., rats and dogs) at various dose levels for a defined duration (e.g., 28 days).
-
Monitor for clinical signs of toxicity, changes in body weight, food consumption, and behavior.
-
Collect blood and urine samples for hematology, clinical chemistry, and urinalysis.
-
At the end of the study, perform a full necropsy and histopathological examination of all major organs.
-
Visualizing Pathways and Workflows
HIV-1 Entry and Fusion Inhibition
The following diagram illustrates the mechanism of HIV-1 entry and the point of intervention for fusion inhibitors like "this compound".
Caption: Mechanism of HIV-1 entry and inhibition by a fusion inhibitor.
Preclinical Safety Assessment Workflow
This diagram outlines the typical workflow for assessing the preclinical safety of a novel HIV-1 inhibitor.
Caption: Workflow for preclinical safety evaluation of a new drug candidate.
Conclusion
Based on the established profiles of existing antiretroviral drug classes, a novel fusion inhibitor such as "this compound" holds the potential for a favorable safety profile, primarily characterized by localized, administration-related adverse events. Its extracellular mechanism of action may limit the off-target effects often seen with intracellularly acting agents. However, thorough preclinical and clinical evaluation, following the outlined experimental protocols, is essential to fully characterize its safety and tolerability before it can be considered a viable therapeutic option for individuals with HIV-1.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Current HIV therapeutics: mechanistic and chemical determinants of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the toxicity of HIV medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Long-Acting Injectable Agents for HIV-1: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 11. A Review of the Toxicity of HIV Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 13. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety | Semantic Scholar [semanticscholar.org]
Benchmarking the Specificity of HIV-1 Inhibitor-47 Against Other Viral Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific antiviral agents is paramount to ensure therapeutic efficacy while minimizing off-target effects and potential toxicity. This guide provides a framework for benchmarking the specificity of a novel HIV-1 inhibitor, designated here as Inhibitor-47, against a panel of other relevant viral targets. The methodologies, data presentation, and visualizations detailed below offer a comprehensive approach to characterizing the selectivity profile of new chemical entities in antiviral drug discovery.
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of specificity profiling is the direct comparison of a compound's potency against its intended target versus its activity against other viruses and its effect on host cell viability. The following table summarizes the key quantitative data for Inhibitor-47, providing a clear overview of its specificity.
| Target Enzyme/Virus | Assay Type | Endpoint | Inhibitor-47 | Control Compound |
| HIV-1 (Target) | Enzyme Inhibition (e.g., Protease) | IC50 (nM) | [Insert Value] | [Insert Value] |
| Cell-based Replication | EC50 (nM) | [Insert Value] | [Insert Value] | |
| HIV-2 | Enzyme Inhibition (e.g., Protease) | IC50 (nM) | [Insert Value] | [Insert Value] |
| Cell-based Replication | EC50 (nM) | [Insert Value] | [Insert Value] | |
| Simian Immunodeficiency Virus (SIV) | Cell-based Replication | EC50 (nM) | [Insert Value] | [Insert Value] |
| Influenza A Virus (H1N1) | Cell-based Replication | EC50 (µM) | [Insert Value] | [Insert Value] |
| Hepatitis C Virus (HCV) | Cell-based Replication | EC50 (µM) | [Insert Value] | [Insert Value] |
| Herpes Simplex Virus 1 (HSV-1) | Cell-based Replication | EC50 (µM) | [Insert Value] | [Insert Value] |
| Host Cell Cytotoxicity | MTT Assay | CC50 (µM) | [Insert Value] | [Insert Value] |
| Selectivity Index (SI) | (CC50 / EC50 for HIV-1) | - | [Calculate Value] | [Calculate Value] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity (CC50/EC50). A higher SI is indicative of a more promising therapeutic candidate.[1][2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and comparable results. The following sections outline the methodologies for the key assays cited in this guide.
HIV-1 Protease Inhibition Assay (FRET-based)
This assay quantitatively measures the ability of an inhibitor to block the activity of HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[4]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
HIV-1 Protease: Dilute recombinant HIV-1 protease to the working concentration in assay buffer.
-
FRET Substrate: Dissolve the FRET substrate in DMSO and then dilute to the final concentration in assay buffer.
-
Inhibitor-47 and Control Compound: Prepare serial dilutions in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the diluted inhibitor or DMSO (control) to the wells of a 96-well black microplate.
-
Add 88 µL of the HIV-1 protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell-Based Viral Replication Assay
This assay determines the effectiveness of an inhibitor in preventing viral replication in a cellular context.
Principle: Susceptible host cells are infected with the virus in the presence of varying concentrations of the inhibitor. After a defined incubation period, the extent of viral replication is quantified by measuring a viral marker, such as a viral enzyme (e.g., reverse transcriptase), a viral antigen (e.g., p24 for HIV-1), or a reporter gene (e.g., luciferase).
Protocol (Example for HIV-1):
-
Cell Seeding: Seed a suitable host cell line (e.g., TZM-bl cells) in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Addition: Add serial dilutions of Inhibitor-47 or a control drug to the cells.
-
Viral Infection: Infect the cells with a known titer of HIV-1.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Quantification of Replication:
-
For reporter cell lines (e.g., TZM-bl): Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
For other cell lines: Collect the cell supernatant and quantify the amount of a viral protein (e.g., p24 antigen) using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
This general protocol can be adapted for other viruses (HIV-2, SIV, Influenza, HCV, HSV-1) by using the appropriate host cell lines and quantification methods for each virus.
Cytotoxicity Assay (MTT-based)
This assay assesses the effect of the inhibitor on the viability of host cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Seed the same host cell line used in the cell-based viral replication assay in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of Inhibitor-47 or a control compound to the cells.
-
Incubation: Incubate the plate for the same duration as the viral replication assay (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the inhibitor concentration.
-
Visualizations
Experimental Workflow for Specificity Profiling
The following diagram illustrates the general workflow for assessing the specificity of a novel antiviral compound.
Caption: Workflow for determining the specificity of an antiviral inhibitor.
HIV-1 Entry and Inhibition Pathway
This diagram depicts a simplified pathway of HIV-1 entry into a host cell and illustrates a potential point of inhibition.
Caption: Simplified pathway of HIV-1 entry and potential inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Unveiling the Antiviral Breadth of HIV-1 Inhibitor-47 (E1P47) Across Diverse HIV-1 Clades
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective and broadly acting antiretroviral agents is a cornerstone of HIV-1 research. This guide provides a comparative analysis of the investigational HIV-1 entry inhibitor, peptide E1P47, also referred to as HIV-1 inhibitor-47. This document summarizes its antiviral spectrum against various HIV-1 clades, presents supporting experimental data, and contrasts its performance with established fusion inhibitors.
Executive Summary
Peptide E1P47 is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity against HIV-1 isolates from different clades, subtypes, and tropisms.[1] It functions as a fusion inhibitor by targeting the highly conserved N-terminal region of the HIV-1 transmembrane glycoprotein (B1211001) gp41, a critical component of the viral entry machinery.[1] This mechanism of action places it in the same class as the FDA-approved drug Enfuvirtide (T-20) and the research peptide C34. While comprehensive quantitative data on the activity of E1P47 against a wide panel of HIV-1 clades is not extensively published, available studies indicate its potential as a broad-spectrum inhibitor.
Comparative Antiviral Activity
Quantitative data on the inhibitory activity of E1P47 against a comprehensive panel of HIV-1 clades is limited in publicly available literature. However, studies on peptide amphiphiles derived from E1P47 have shown significant potency. For instance, peptide amphiphiles of E1P47 demonstrated submicromolar IC50 values against the CCR5-tropic HIV-1 BaL strain (subtype B). These derivatives were found to be approximately one order of magnitude more potent than the parent E1P47 peptide.[1][2]
To provide a framework for comparison, the following table summarizes the antiviral activity of the well-characterized fusion inhibitors, Enfuvirtide (T-20) and C34, against a range of HIV-1 clinical isolates. This data is sourced from a study on the lipopeptide fusion inhibitor LP-19, which provides a benchmark for the expected performance of a broad-spectrum fusion inhibitor.
Table 1: Comparative Antiviral Activity of HIV-1 Fusion Inhibitors Against Various HIV-1 Subtypes
| HIV-1 Subtype/CRF | Number of Isolates | LP-19 Average IC50 (nM) | C34 Average IC50 (nM) | T-20 (Enfuvirtide) Average IC50 (nM) |
| B' | 6 | 0.76 | 8.35 | 43.00 |
| CRF01_AE | 15 | 0.29 | 8.35 | 43.00 |
| CRF07_BC | 14 | 0.38 | 8.35 | 43.00 |
| CRF08_BC | 2 | 0.85 | 8.35 | 43.00 |
| URF (Unique Recombinant Forms) | 10 | 0.44 | 8.35 | 43.00 |
| Overall Average | 47 | 0.50 | 8.35 | 43.00 |
Source: Adapted from a study on LP-19, which included C34 and T-20 as comparators against 47 clinical HIV isolates.[3][4]
Experimental Protocols
The antiviral activity of HIV-1 inhibitors is commonly assessed using cell-based assays. The TZM-bl cell line is a widely used tool for this purpose.
TZM-bl Cell-Based Neutralization Assay
This assay quantifies the inhibition of HIV-1 entry into target cells. TZM-bl cells are genetically engineered HeLa cells that express CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 strains. These cells also contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 virus stocks (various clades)
-
This compound (E1P47) and other comparator inhibitors
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight to form a confluent monolayer.
-
Inhibitor Preparation: Serial dilutions of the test inhibitors (e.g., E1P47, Enfuvirtide, C34) are prepared in culture medium.
-
Virus-Inhibitor Incubation: A standardized amount of HIV-1 virus is pre-incubated with the various concentrations of the inhibitors for a defined period (e.g., 1 hour) at 37°C.
-
Infection: The virus-inhibitor mixtures are then added to the TZM-bl cells. DEAE-Dextran is often included to enhance viral infectivity.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence in the presence of the inhibitor to the luminescence in the absence of the inhibitor (virus control). The 50% inhibitory concentration (IC50) is then determined from the dose-response curve.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved in confirming the antiviral spectrum of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the antiviral activity of HIV-1 inhibitors.
Caption: Logical diagram for comparing the antiviral spectrum of HIV-1 fusion inhibitors.
Mechanism of Action: Targeting gp41
This compound (E1P47), like Enfuvirtide and C34, is a fusion inhibitor that targets the gp41 subunit of the HIV-1 envelope protein. The process of viral entry into a host cell involves a series of conformational changes in gp41. E1P47 is designed to bind to a specific region of gp41, thereby preventing these structural rearrangements and blocking the fusion of the viral and cellular membranes. This mechanism is critical for inhibiting viral replication at an early stage.
References
- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 [frontiersin.org]
- 4. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of HIV-1 Inhibitor-47
I. Personal Protective Equipment (PPE) and Engineering Controls
The consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. When handling HIV-1 inhibitor-47, a comprehensive safety approach combining PPE and engineering controls is mandatory.[1][2]
Engineering Controls: Proper ventilation is the primary engineering control to minimize the risk of inhalation.[2] All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood.[1]
Personal Protective Equipment: The following PPE is required for all personnel handling the compound:
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable. Double-gloving is recommended. Inspect for tears before use and change immediately if contaminated.[1][2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes or aerosols.[1][2] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat should be worn.[1][2] |
| Respiratory Protection | N95 Respirator or higher | Recommended for any procedure that may generate dust or aerosols.[1][2] |
II. Waste Characterization and Segregation
All waste generated from research activities involving this compound must be treated as hazardous chemical waste.[3] Proper segregation at the point of generation is a critical first step.
| Waste Stream | Description | Recommended Container |
| Solid Chemical Waste | Non-sharp, disposable materials contaminated with this compound (e.g., gloves, bench paper, pipette tips, vials).[3] | Lined, rigid, puncture-resistant container with a lid, clearly labeled "Hazardous Chemical Waste".[3] |
| Liquid Chemical Waste | Unused or expired solutions of this compound, contaminated solvents, and the first rinse of emptied containers.[2][3] | Sturdy, leak-proof, chemically compatible container (e.g., the original container), labeled with a completed EHS Hazardous Waste Label.[2][3] |
| Sharps Waste | Needles, syringes, or other sharp instruments contaminated with this compound. | Puncture-resistant sharps container labeled as "Hazardous Chemical Waste".[3] |
III. Standard Operating Procedure for Disposal
The following step-by-step protocol should be followed for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[4]
Step 1: Pre-Disposal Preparations
-
Ensure all necessary, correctly labeled waste containers are readily accessible in the work area.[3]
-
Verify that the chemical fume hood is functioning correctly.[3]
Step 2: During the Experiment
-
Segregate waste as it is generated.[3]
-
Dispose of all solid waste contaminated with this compound directly into the designated "Hazardous Chemical Waste" container.[3]
-
Collect all liquid waste containing this compound in a designated, closed liquid waste container.[3] Keep the container closed except when adding waste.[5][6]
Step 3: Post-Experiment Cleanup
-
Wipe down all work surfaces with an appropriate disinfectant.[3] Dispose of all cleaning materials as solid chemical waste.[3]
-
For emptied containers of this compound, rinse with a small amount of a compatible solvent.[3] Collect this first rinse as hazardous liquid waste.[3][5] Subsequent rinses of containers that held highly toxic chemicals may also need to be collected as hazardous waste.[5]
-
Deface or remove all labels from the thoroughly rinsed and dried empty container before disposing of it as regular solid waste, in accordance with institutional guidelines.[5]
-
Remove and discard gloves and any other disposable PPE into the solid chemical waste container.[3]
Step 4: Waste Storage and Pickup
-
Store all hazardous waste containers in a designated satellite accumulation area.[7]
-
Ensure all waste containers are securely closed.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a satellite accumulation area.[6][7]
-
Arrange for waste pickup by your institution's EHS office as soon as containers are full.[3][5]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
This guide provides a framework for the safe disposal of this compound. Adherence to these procedures, in conjunction with institution-specific guidelines, is paramount for ensuring the safety of all laboratory personnel and the protection of the environment.
References
Essential Safety and Operational Guidance for Handling HIV-1 Inhibitor-47
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of HIV-1 inhibitor-47. Given the potent biological activity of HIV inhibitors, this compound must be handled with the utmost care to prevent accidental exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent chemical compounds and working with HIV-related materials in a research setting.[1][2] A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The required PPE is summarized in the table below and should be donned before entering the designated handling area and removed in a manner that prevents self-contamination before exiting.[1]
| Body Area | Required PPE | Specifications |
| Torso/Body | Laboratory Coat | Long-sleeved and fully buttoned. |
| Hands | Disposable Gloves | Nitrile or latex, powder-free. Double-gloving is recommended.[1] |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times within the laboratory.[1] |
| Face | Face Shield | To be worn in addition to safety glasses or goggles when there is a risk of splashes or aerosol generation.[1] |
| Respiratory | N95 Respirator or higher | Recommended for all procedures that may generate aerosols of the compound, such as weighing of powders.[1] |
Operational Plan: Step-by-Step Handling Protocol
Pre-Handling Preparations
-
Designated Area: All work involving this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet (BSC).[1] For handling the chemical compound alone, a chemical fume hood is appropriate.[1] If working with infectious materials, a BSC is required.[2]
-
Equipment Preparation: Ensure all necessary equipment (e.g., balances, spatulas, glassware) is clean, decontaminated, and readily available within the designated area to minimize the need to move the compound.[1]
-
Emergency Preparedness: An emergency spill kit, eyewash station, and safety shower must be accessible and in good working order. All personnel must be trained in their use.[1]
Handling Procedures
-
Weighing and Aliquoting: Perform all weighing and aliquoting of powdered this compound within a chemical fume hood to prevent the inhalation of airborne particles.[1] Use anti-static weigh paper and dedicated spatulas.[1] The primary container should be closed immediately after use.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1] Ensure the container is securely capped before mixing or vortexing.[1]
-
Experimental Use: All procedures involving this compound, including its use in cell cultures, should be performed in a way that minimizes the generation of aerosols and splashes.[1][2]
Post-Handling Procedures
-
Decontamination: Decontaminate all work surfaces with an appropriate EPA-approved disinfectant after work is completed and following any spills.[2] All equipment that has come into contact with the compound should be decontaminated.
-
Hand Washing: Hands must be washed thoroughly after removing gloves and other PPE, after handling the compound, and before leaving the laboratory.[2] The use of gloves does not replace the need for hand washing.[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Waste Identification: Identify all waste streams containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and empty or uncleaned packaging.
-
Waste Containers: Use designated, clearly labeled, and leak-proof waste containers. The label should include "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Waste Accumulation: Collect all materials contaminated with this compound in the designated waste container. Keep the container securely closed when not in use.
Disposal Procedures
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and lab coats, should be collected in a designated biohazard bag and disposed of according to institutional guidelines for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container. The disposal of this waste must adhere to institutional and local regulations for chemical waste.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with official regulations.[4] If not thoroughly cleaned, the packaging must be disposed of as this compound waste.[4]
-
Decontamination of Waste: In some cases, chemical inactivation of the waste may be required before disposal. Consult your institution's EHS department for specific protocols.
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
